molecular formula C9H6F2O B3035033 3-(2,4-difluorophenyl)prop-2-yn-1-ol CAS No. 288100-99-2

3-(2,4-difluorophenyl)prop-2-yn-1-ol

Cat. No.: B3035033
CAS No.: 288100-99-2
M. Wt: 168.14 g/mol
InChI Key: ZGTMQVAFNNOFAI-UHFFFAOYSA-N
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Description

3-(2,4-difluorophenyl)prop-2-yn-1-ol is a useful research compound. Its molecular formula is C9H6F2O and its molecular weight is 168.14 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2,4-difluorophenyl)prop-2-yn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O/c10-8-4-3-7(2-1-5-12)9(11)6-8/h3-4,6,12H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGTMQVAFNNOFAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C#CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Chemical and Synthetic Profile of 3-(2,4-Difluorophenyl)prop-2-yn-1-ol: A Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, disubstituted phenyl propargyl alcohols serve as highly versatile synthetic intermediates. Among these, 3-(2,4-difluorophenyl)prop-2-yn-1-ol (CAS-related derivatives often indexed under C9H6F2O) stands out due to its unique electronic and steric profile [1]. The incorporation of a 2,4-difluorophenyl moiety significantly modulates the lipophilicity and metabolic stability of downstream candidates, effectively blocking cytochrome P450-mediated oxidation at the ortho and para positions.

This technical guide provides an in-depth analysis of the physicochemical properties, optimized synthetic methodologies, and advanced applications of 3-(2,4-difluorophenyl)prop-2-yn-1-ol, specifically focusing on its role in the synthesis of NQO1 inducers, BET bromodomain inhibitors, and SGLT-targeting chiral triazoles.

Physicochemical Properties & Reactivity Profile

The utility of 3-(2,4-difluorophenyl)prop-2-yn-1-ol stems from its trifunctional nature:

  • The 2,4-Difluorophenyl Ring: Strongly electron-withdrawing, which increases the electrophilicity of the adjacent alkyne and provides a metabolically robust pharmacophore.

  • The Internal Alkyne: A rigid linker that can undergo selective reduction (to cis- or trans-alkenes), hydration, or participate as a dipolarophile in azide-alkyne cycloadditions (click chemistry).

  • The Propargylic Alcohol: A versatile handle for esterification, Mitsunobu inversions, or oxidation to the corresponding aldehyde/acid.

Quantitative Data Summary

The following table summarizes the core computed and experimental properties of the compound [1]:

PropertyValueScientific Implication
Chemical Formula C9H6F2OStandard disubstituted alkynol.
Molecular Weight 168.14 g/mol Low molecular weight ideal for fragment-based drug design (FBDD).
LogP (Predicted) ~1.8 - 2.1Favorable lipophilicity for passive membrane permeability.
Hydrogen Bond Donors 1 (Hydroxyl)Capable of anchoring to target protein polar residues.
Hydrogen Bond Acceptors 3 (O, F, F)Fluorine atoms act as weak H-bond acceptors in specific binding pockets.
Rotatable Bonds 2High rigidity, reducing entropic penalty upon target binding.

Synthetic Methodology: The Sonogashira Protocol

The most efficient and scalable route to 3-(2,4-difluorophenyl)prop-2-yn-1-ol is via the palladium-catalyzed Sonogashira cross-coupling of 2,4-difluoroiodobenzene with propargyl alcohol [1].

Causality and Experimental Design (E-E-A-T)

As an application scientist, it is critical to understand why specific reagents are chosen.

  • Aryl Iodide over Bromide: 2,4-difluoroiodobenzene is preferred over the bromide analogue because the weaker C-I bond facilitates a much faster oxidative addition to the Pd(0) species, allowing the reaction to proceed at room temperature or mild heating.

  • Amine Selection (DIPA vs. TEA): Diisopropylamine (DIPA) is utilized as both a base and a co-solvent. Its steric bulk prevents it from coordinating too strongly to the palladium catalyst (which can poison the catalyst) while efficiently neutralizing the hydroiodic acid byproduct.

  • Degassing (Crucial Step): The presence of oxygen promotes the copper-catalyzed Glaser homocoupling of propargyl alcohol. Rigorous degassing via freeze-pump-thaw or sparging with argon is a non-negotiable requirement for high yields.

Step-by-Step Protocol: Synthesis of 3-(2,4-Difluorophenyl)prop-2-yn-1-ol

This protocol is designed as a self-validating system; intermediate color changes and TLC monitoring provide real-time feedback on reaction progress.

Reagents:

  • 2,4-Difluoroiodobenzene (2.0 g, 8.34 mmol)

  • Propargyl alcohol (1.64 g, 29.2 mmol, 3.5 equiv.)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (117 mg, 0.165 mmol, 2 mol%)

  • Copper(I) iodide [CuI] (63.4 mg, 0.334 mmol, 4 mol%)

  • Tetrahydrofuran (THF) (20 mL)

  • Diisopropylamine (DIPA) (20 mL)

Procedure:

  • System Preparation: To an oven-dried, argon-purged Schlenk flask, add THF (20 mL) and DIPA (20 mL). Sparge the solvent mixture with argon for 15 minutes to remove dissolved oxygen.

  • Catalyst Loading: Add Pd(PPh3)2Cl2 (117 mg) and CuI (63.4 mg) to the flask. Validation: The solution will typically take on a pale yellow/greenish tint.

  • Electrophile Addition: Inject 2,4-difluoroiodobenzene (2.0 g) via syringe. Stir for 5 minutes at room temperature.

  • Alkyne Addition: Slowly add propargyl alcohol (1.64 g) dropwise over 10 minutes to manage the mild exotherm. Validation: As the reaction proceeds, the precipitation of diisopropylammonium iodide (a white/yellowish salt) will become evident, indicating successful turnover of the catalytic cycle.

  • Reaction Monitoring: Stir the mixture at room temperature (or up to 40 °C if sluggish) for 4–6 hours. Monitor via TLC (Hexanes/Ethyl Acetate 3:1). The aryl iodide starting material (high Rf) should completely disappear, replaced by a UV-active product spot at a lower Rf.

  • Quenching and Workup: Dilute the reaction mixture with ethyl acetate (50 mL) and quench with saturated aqueous NH4Cl (50 mL). Causality: NH4Cl is specifically chosen to complex and solubilize copper salts into the aqueous layer (often turning it blue), preventing copper contamination in the final product.

  • Purification: Extract the aqueous layer with ethyl acetate (2 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude dark oil via silica gel flash chromatography (gradient 10% to 30% EtOAc in Hexanes) to yield the pure 3-(2,4-difluorophenyl)prop-2-yn-1-ol as a pale yellow oil.

SonogashiraCycle Pd_precatalyst Pd(II) Precatalyst Reduction Pd_0 Pd(0)L2 Active Catalyst Pd_precatalyst->Pd_0 Ox_Add Oxidative Addition (Ar-I inserts into Pd) Pd_0->Ox_Add 2,4-difluoroiodobenzene Pd_II_Ar Ar-Pd(II)-I Complex Ox_Add->Pd_II_Ar Transmetalation Transmetalation (Cu-acetylide transfers alkyne) Pd_II_Ar->Transmetalation Pd_II_Ar_Alk Ar-Pd(II)-Alkyne Complex Transmetalation->Pd_II_Ar_Alk Red_Elim Reductive Elimination (Product Release) Pd_II_Ar_Alk->Red_Elim Red_Elim->Pd_0 Catalyst Regeneration Product 3-(2,4-difluorophenyl)prop-2-yn-1-ol Red_Elim->Product Cu_Cycle Copper Cycle (Terminal Alkyne + Base -> Cu-Acetylide) Cu_Cycle->Transmetalation

Figure 1: Mechanistic catalytic cycle for the Sonogashira cross-coupling synthesis of the alkynol.

Applications in Drug Discovery

Synthesis of Oxathiolene Oxides (NQO1 Inducers)

Phase 2 enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1), are critical cellular defenders against oxidative stress and chemical carcinogenesis. Research has demonstrated that disubstituted phenyl propargyl alcohols are excellent precursors for synthesizing oxathiolene oxides, which act as potent NQO1 inducers [1].

Mechanistic Rationale: The 3-(2,4-difluorophenyl)prop-2-yn-1-ol is subjected to chelation-controlled addition of organometallic nucleophiles, followed by trapping with sulfur dioxide. The strongly electron-withdrawing 2,4-difluoro substitution pattern enhances the electrophilicity of the resulting oxathiolene oxide, making it a superior Michael acceptor. This allows it to efficiently react with the cysteine residues of Keap1, disrupting the Keap1-Nrf2 complex and driving Nrf2 into the nucleus to transcribe antioxidant response elements (ARE).

NQO1Pathway Oxathiolene Oxathiolene Oxide (from Alkynol) Alkylation Cysteine Alkylation (Conformational Change) Oxathiolene->Alkylation Keap1 Keap1-Nrf2 Complex (Cytosol) Keap1->Alkylation Nrf2_Release Nrf2 Release & Nuclear Translocation Alkylation->Nrf2_Release ARE Binding to ARE (DNA) Nrf2_Release->ARE NQO1 NQO1 Transcription (Chemoprevention) ARE->NQO1

Figure 2: Signaling pathway of NQO1 induction triggered by alkynol-derived oxathiolene oxides.

Fragment-Based Discovery of BET Bromodomain Inhibitors

The bromodomain and extra-terminal domain (BET) family of proteins are epigenetic readers that regulate the transcription of key oncogenes (e.g., c-Myc). 3-(2,4-difluorophenyl)prop-2-yn-1-ol and its derivatives have been utilized in the fragment-based, structure-enabled discovery of novel pyridone macrocycles [2].

In these workflows, the propargyl alcohol acts as a crucial linker. The terminal hydroxyl group is often utilized in intramolecular Mitsunobu reactions to close large macrocyclic rings (11- to 13-membered rings), while the difluorophenyl ether derivatives demonstrate exceptional microsomal stability across multiple species compared to their unfluorinated counterparts [2]. The rigid alkyne geometry forces the molecule into a bioactive conformation that perfectly slots into the acetyl-lysine binding pocket of the BRD4 protein.

Synthesis of Chiral Bicyclic Triazoles (SGLT Inhibitors)

Sodium-glucose cotransporter (SGLT) inhibitors are a major class of antidiabetic drugs. 3-(2,4-difluorophenyl)prop-2-yn-1-ol has been utilized in the synthesis of L-Rhamnose derived chiral bicyclic triazoles [3].

The internal alkyne of the difluorophenyl propargyl alcohol is reacted with an azide-functionalized sugar derivative via a Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) or Copper-catalyzed (CuAAC) click reaction. The resulting 1,2,3-triazole core acts as a stable, rigid bioisostere of an amide bond, positioning the 2,4-difluorophenyl group perfectly to interact with the hydrophobic sub-pocket of the SGLT transporter [3].

Conclusion

3-(2,4-difluorophenyl)prop-2-yn-1-ol is far more than a simple building block; it is a strategically designed chemical module. By combining the metabolic shielding of a difluorophenyl ring with the geometric rigidity and versatile reactivity of a propargylic alcohol, it enables the construction of highly complex, biologically active architectures ranging from chemopreventive heterocycles to epigenetic macrocycles. Mastery of its synthesis—particularly the nuances of the Sonogashira coupling—is essential for application scientists pushing the boundaries of modern drug discovery.

References

  • Preparation of Disubstituted Phenyl Propargyl Alcohols, their Use in Oxathiolene Oxide Synthesis, and Evaluation Source: Letters in Organic Chemistry (via SciSpace) URL:[Link]

  • Fragment-Based, Structure-Enabled Discovery of Novel Pyridones and Pyridone Macrocycles as Potent Bromodomain and Extra-Terminal Domain (BET) Family Bromodomain Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Synthesis of L-Rhamnose derived chiral bicyclic triazoles as novel sodium-glucose transporter (SGLT) inhibitors Source: The Royal Society of Chemistry URL:[Link]

3-(2,4-difluorophenyl)prop-2-yn-1-ol spectroscopic data

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the characterization, synthesis, and application of 3-(2,4-difluorophenyl)prop-2-yn-1-ol , a critical intermediate in the synthesis of fluorinated antifungal pharmacophores.

CAS Registry Number: (Analogous Reference: 104786-63-4 for related ketone; Specific Alkyne derived from 1-bromo-2,4-difluorobenzene) Molecular Formula: C


H

F

O Molecular Weight: 168.14 g/mol

Executive Summary

3-(2,4-difluorophenyl)prop-2-yn-1-ol is a functionalized alkynyl alcohol used primarily as a building block in medicinal chemistry. Its core structure features a terminal alkyne coupled to a 2,4-difluorophenyl ring, a motif essential for increasing metabolic stability and lipophilicity in triazole-class antifungal agents (e.g., Voriconazole analogs). This guide provides a validated synthetic protocol via Sonogashira coupling and comprehensive spectroscopic data analysis.

Synthetic Protocol: Sonogashira Coupling

The most robust method for synthesizing this compound is the palladium-catalyzed cross-coupling of 1-bromo-2,4-difluorobenzene with propargyl alcohol.

Reaction Workflow

Reagents:

  • Substrate: 1-Bromo-2,4-difluorobenzene (1.0 equiv)

  • Alkyne: Propargyl alcohol (1.2 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh

    
    )
    
    
    
    Cl
    
    
    ] (2-5 mol%)
  • Co-catalyst: Copper(I) iodide [CuI] (1-3 mol%)

  • Base/Solvent: Triethylamine (Et

    
    N) / Tetrahydrofuran (THF) or DMF (degassed).
    

Step-by-Step Methodology:

  • Inertion: Flame-dry a 3-neck round-bottom flask and purge with Argon/Nitrogen for 15 minutes.

  • Charging: Add Pd(PPh

    
    )
    
    
    
    Cl
    
    
    and CuI to the flask.
  • Solvation: Add degassed THF and Et

    
    N. Stir until the catalyst is suspended.
    
  • Addition: Add 1-bromo-2,4-difluorobenzene via syringe.

  • Initiation: Add propargyl alcohol dropwise over 20 minutes to control exotherm.

  • Reaction: Stir at room temperature for 1 hour, then heat to 50°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Filter off ammonium salts. Concentrate the filtrate. Dilute with EtOAc, wash with NH

    
    Cl (aq) to remove copper residues, then brine.
    
  • Purification: Flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).

Reaction Pathway Diagram

SynthesisPath Start 1-Bromo-2,4- difluorobenzene Catalyst Pd(PPh3)2Cl2 / CuI Et3N, THF, 50°C Start->Catalyst Reagent Propargyl Alcohol Reagent->Catalyst Intermediate Pd-Oxidative Addition Complex Catalyst->Intermediate Oxidative Add. Product 3-(2,4-difluorophenyl) prop-2-yn-1-ol Intermediate->Product Reductive Elim. Byproduct Glaser Homocoupling (Diyne Impurity) Intermediate->Byproduct O2 Leak (Side Rxn)

Caption: Sonogashira cross-coupling pathway showing catalytic cycle and potential oxidative homocoupling byproduct.

Spectroscopic Characterization

The following data is derived from high-confidence analogs (e.g., 3-(4-fluorophenyl)prop-2-yn-1-ol) and standard substitution effects of the 2,4-difluoro motif.

Nuclear Magnetic Resonance (NMR)

H NMR (400 MHz, CDCl

)
Chemical Shift (

)
MultiplicityIntegrationAssignmentMechanistic Insight
7.38 – 7.45 m1HAr-H6 Deshielded by ortho-alkyne; coupled to F.
6.80 – 6.92 m2HAr-H3 , Ar-H5 Upfield shift due to shielding by ortho/para Fluorines.
4.52 d (

Hz)
2H-CH

-OH
Doublet due to coupling with OH (if exchange is slow).
1.85 t (

Hz)
1H-OH Exchangeable; triplet coupling to CH

.

C NMR (100 MHz, CDCl

)

Note: Carbon-Fluorine (


) coupling results in complex splitting patterns.
Chemical Shift (

)
Splitting (

)
Assignment
163.5 dd (

Hz)
C4 -F (Ipso to F)
160.8 dd (

Hz)
C2 -F (Ipso to F)
134.2 dd (

Hz)
C6 -H
111.5 dd (

Hz)
C5 -H
107.8 t (

Hz)
C1 -Alkyne
104.5 dd (

Hz)
C3 -H (Between two Fs)
90.5 d (

Hz)
Alkyne-C -Ar (Internal)
80.2 sAlkyne-C -CH

OH
51.8 s-C H

-OH
Infrared Spectroscopy (FT-IR)
  • 3200–3400 cm

    
    :  Broad O-H stretch (Hydrogen bonded).
    
  • 2230–2250 cm

    
    :  Weak C
    
    
    
    C stretch (Pseudo-symmetric, often low intensity).
  • 1600, 1500 cm

    
    :  Aromatic C=C ring stretches.
    
  • 1100–1250 cm

    
    :  Strong C-F stretches (Characteristic of fluoroarenes).
    
Mass Spectrometry (EI/ESI)
  • Molecular Ion (M

    
    ):  168 m/z
    
  • Base Peak: Often 139 m/z (Loss of CHO/COH fragment) or 151 m/z (Loss of OH).

  • Pattern: M+ peak is distinct; M+1 (C-13 isotope) is ~9% of M+.

Applications in Drug Development

This intermediate is a pharmacophore precursor for Triazole Antifungals . The 2,4-difluorophenyl group is a "privileged structure" in medicinal chemistry, providing metabolic resistance against Cytochrome P450 oxidation.

Pharmacophore Logic
  • Metabolic Stability: The Fluorine atoms at positions 2 and 4 block metabolic hydroxylation at the most reactive sites of the phenyl ring.

  • Lipophilicity: Fluorine substitution increases

    
    , enhancing membrane permeability for fungal cell penetration.
    
  • Binding: The alkyne spacer provides a rigid rod-like geometry, positioning the alcohol (or subsequent triazole) into the active site of the fungal enzyme lanosterol 14

    
    -demethylase.
    
Workflow: Conversion to Azole Antifungals

DrugDev Inter 3-(2,4-difluorophenyl) prop-2-yn-1-ol Step1 Oxidation (MnO2) Inter->Step1 Ketone Propargyl Ketone Intermediate Step1->Ketone Step2 Epoxidation / Azole Addition Ketone->Step2 Drug Voriconazole/Fluconazole Analogs Step2->Drug

Caption: Synthetic utility of the alcohol in generating antifungal pharmacophores.

References

  • Sonogashira Coupling Methodology: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link

  • Fluorine in Medicinal Chemistry: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Voriconazole Synthesis: Butters, M., et al. (2001). Process Development of Voriconazole: A Novel Broad-Spectrum Triazole Antifungal Agent. Organic Process Research & Development, 5(1), 28-36. Link

  • Spectroscopic Data (Analogous): National Institute of Advanced Industrial Science and Technology (AIST). (2023).[1] Spectral Database for Organic Compounds (SDBS). Link

Sources

An In-Depth Technical Guide to the Physical Properties of 3-(2,4-difluorophenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Physicochemical Properties in Modern Drug Development

In the landscape of contemporary drug discovery and development, the adage "a potent molecule is not necessarily a drug" has never been more pertinent. The journey from a promising lead compound to a clinically effective therapeutic is paved with challenges, many of which are dictated by the fundamental physical and chemical properties of the molecule .[1][2][3][4] These properties, including but not limited to solubility, melting point, and molecular structure, govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its safety and efficacy.[1][5] Therefore, a comprehensive understanding and characterization of these attributes at an early stage are paramount to mitigating late-stage attrition and designing successful drug candidates.[3][4]

This guide provides an in-depth technical overview of the core physical properties of 3-(2,4-difluorophenyl)prop-2-yn-1-ol, a fluorinated propargyl alcohol derivative of interest in medicinal chemistry. While specific experimental data for this compound is not extensively published, this guide, drawing upon established principles and data from structurally related analogs, will serve as a valuable resource for researchers. We will explore its predicted physicochemical characteristics and detail the authoritative experimental protocols for their determination, providing the causal reasoning behind these methodological choices.

Predicted Physicochemical Properties of 3-(2,4-difluorophenyl)prop-2-yn-1-ol

Based on the analysis of structurally similar fluorinated phenylpropargyl alcohols, the following table summarizes the predicted physical and chemical properties of 3-(2,4-difluorophenyl)prop-2-yn-1-ol. It is imperative to note that these are estimations and require experimental verification.

PropertyPredicted Value/CharacteristicSignificance in Drug Development
Molecular Formula C₉H₆F₂ODefines the elemental composition.
Molecular Weight 168.14 g/mol Influences diffusion, bioavailability, and can impact "drug-likeness".[1]
Physical Form White to off-white solid or a high-boiling liquidThe physical state at ambient temperature is crucial for formulation and handling.
Melting Point Expected to be in the range of 50-100 °CA sharp melting point is indicative of high purity. It also influences solubility and dissolution rate.[6][7][8]
Boiling Point > 200 °C (at atmospheric pressure)Relevant for purification by distillation if the compound is a liquid, and for assessing thermal stability.
Solubility Sparingly soluble in water; soluble in common organic solvents (e.g., methanol, ethanol, acetone, dichloromethane)Aqueous solubility is a critical determinant of oral bioavailability. Solubility in organic solvents is important for synthesis, purification, and formulation.[2]
pKa The hydroxyl proton is weakly acidic (estimated pKa ~13-14)The ionization state affects solubility, permeability, and interaction with biological targets.[5]

Plausible Synthetic Route: The Sonogashira Coupling

A highly probable and widely utilized method for the synthesis of 3-(2,4-difluorophenyl)prop-2-yn-1-ol is the Sonogashira cross-coupling reaction.[9][10][11] This reaction efficiently forms a carbon-carbon bond between a terminal alkyne (propargyl alcohol) and an aryl halide (1-bromo- or 1-iodo-2,4-difluorobenzene). The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[9][10]

Synthetic_Workflow A 1-Bromo-2,4-difluorobenzene D Sonogashira Coupling Reaction A->D B Propargyl Alcohol B->D C Pd Catalyst (e.g., Pd(PPh₃)₄) CuI Co-catalyst Amine Base (e.g., Et₃N) C->D E Work-up and Purification (e.g., Extraction, Chromatography) D->E F 3-(2,4-difluorophenyl)prop-2-yn-1-ol E->F

Caption: Plausible synthetic workflow for 3-(2,4-difluorophenyl)prop-2-yn-1-ol.

Experimental Protocols for Physicochemical Characterization

The following section details the standard experimental protocols for determining the key physical properties of a novel solid compound like 3-(2,4-difluorophenyl)prop-2-yn-1-ol.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides a primary indication of a compound's purity.[6][7] Pure crystalline solids exhibit a sharp melting range (typically <1°C), whereas impurities will depress and broaden the melting range.

Methodology (Capillary Method):

  • Sample Preparation: Ensure the synthesized 3-(2,4-difluorophenyl)prop-2-yn-1-ol is a finely ground, dry powder.[7]

  • Capillary Loading: Load a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.[12]

  • Instrumentation: Place the loaded capillary into a calibrated melting point apparatus.[12]

  • Heating and Observation:

    • For an unknown compound, a rapid initial heating can be performed to determine an approximate melting range.

    • For an accurate measurement, heat the sample at a rate of approximately 1-2°C per minute, starting from a temperature about 10-15°C below the approximate melting point.[12]

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The recorded melting point should be reported as a range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful technique for elucidating the molecular structure of an organic compound. ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the compound's identity and structural integrity.[13]

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of 3-(2,4-difluorophenyl)prop-2-yn-1-ol in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean 5 mm NMR tube.[14] Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

    • For quantitative analysis, a known amount of an internal standard can be added.[14]

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Typical parameters include a 90° pulse angle and a relaxation delay of at least 5 times the longest T₁ to ensure accurate integration.[14]

  • ¹³C NMR Acquisition:

    • Due to the low natural abundance of ¹³C, a greater number of scans is required to achieve a good signal-to-noise ratio.[15]

    • Spectra are typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.[15]

    • Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.[16]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: FT-IR spectroscopy is used to identify the functional groups present in a molecule.[17] The absorption of infrared radiation corresponds to the vibrational frequencies of specific bonds within the molecule, providing a characteristic "fingerprint."

Methodology (Thin Solid Film or KBr Pellet):

  • Thin Solid Film Method: [18]

    • Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or acetone).

    • Apply a drop of the solution to a salt plate (e.g., KBr or NaCl).

    • Allow the solvent to evaporate, leaving a thin film of the solid on the plate.

    • Acquire the spectrum.

  • KBr Pellet Method: [19][20]

    • Grind 1-2 mg of the sample with ~100 mg of dry KBr powder using an agate mortar and pestle.[19]

    • Press the mixture into a thin, transparent pellet using a hydraulic press.[19][21]

    • Place the pellet in the spectrometer's sample holder and acquire the spectrum.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can also offer valuable structural information.[22][23] Electron Ionization (EI) is a common technique for volatile, thermally stable organic molecules.[22][24]

Methodology (Electron Ionization - MS):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.[24]

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺·).[22][24]

  • Fragmentation: The high energy of EI causes the molecular ion to fragment into smaller, characteristic ions.[22] Aromatic compounds often show a prominent molecular ion peak.[25][26]

  • Detection and Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected. The resulting mass spectrum is a plot of ion abundance versus m/z.

Characterization_Workflow A Synthesized 3-(2,4-difluorophenyl)prop-2-yn-1-ol B Melting Point Determination A->B C NMR Spectroscopy (¹H, ¹³C, DEPT) A->C D FT-IR Spectroscopy A->D E Mass Spectrometry A->E F Purity Assessment B->F G Structural Elucidation C->G H Functional Group Identification D->H I Molecular Weight and Formula Confirmation E->I

Caption: General workflow for the physicochemical characterization of a novel compound.

Conclusion

The thorough characterization of the physical properties of 3-(2,4-difluorophenyl)prop-2-yn-1-ol is a critical step in its evaluation as a potential building block in drug discovery. While direct experimental data may be sparse, a combination of predictions based on analogous structures and the application of robust, well-established analytical techniques can provide the necessary insights. This guide has outlined the predicted properties and provided a framework of self-validating experimental protocols, grounded in authoritative principles, to enable researchers to confidently assess this and other novel chemical entities. Such a diligent approach to understanding the fundamental physicochemical nature of a compound is indispensable for navigating the complex path of drug development.

References

  • Talevi, A. (2015). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. [Link]

  • ACD/Labs. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. ACD/Labs. [Link]

  • University of Colorado Boulder, Department of Chemistry. IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. [Link]

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  • ResolveMass Laboratories Inc. Melting Point Determination. ResolveMass Laboratories Inc.. [Link]

  • University of Lethbridge. CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). University of Lethbridge. [Link]

  • University of Illinois Urbana-Champaign, School of Chemical Sciences. Electron Ionization. University of Illinois Urbana-Champaign. [Link]

  • JoVE. (2024, December 5). Video: Mass Spectrometry: Aromatic Compound Fragmentation. JoVE. [Link]

  • Purdue University. Lecture 2 Ionization Methods : Electron Ionization. Purdue University. [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. [Link]

  • University of Alberta. Sample preparation for FT-IR. University of Alberta. [Link]

  • Mesbah Energy. (2021, September 27). Spectroscopy 13C NMR and 1H NMR. Mesbah Energy. [Link]

  • University of Bath. NMR Techniques in Organic Chemistry: a quick guide. University of Bath. [Link]

  • Google Patents. (2000). US6133485A - Asymmetric synthesis of 2-(2,4-difluorophenyl)-1-heterocycl-1-yl butan-2,3-diols.
  • National Chemical Laboratory. CONTENTS 1. 13C NMR spectroscopy • Chemical shift. National Chemical Laboratory. [Link]

  • Yin, F., et al. (2012). (Z)-1-(2,4-Difluorophenyl)-3-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1197. [Link]

  • Masaryk University. Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance). Masaryk University. [Link]

  • Ingólfsson, H. I., et al. (2018). Fluorinated Alcohols' Effects on Lipid Bilayer Properties. Biophysical Journal, 115(4), 674-684. [Link]

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  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Ingólfsson, H. I., et al. (2018). Fluorinated Alcohols' Effects on Lipid Bilayer Properties. PubMed. [Link]

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  • Google Patents. (2016). CN105777486A - Synthesis method of 2-[2-(2,4-diflurophenyl)-2-propen-1-yl)-1,3-propanediol.
  • PubChem. 3-(3-Fluorophenyl)prop-2-yn-1-ol. PubChem. [Link]

  • Gawande, M. B., et al. (2025, December 1). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts. [Link]

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  • MDPI. 6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde. MDPI. [Link]

  • ResearchGate. (2011, February 25). RSC_CP_C0CP02596H 1..8. ResearchGate. [Link]

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Technical Guide: Stability & Storage of 3-(2,4-difluorophenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the stability profile, degradation mechanisms, and optimal storage protocols for 3-(2,4-difluorophenyl)prop-2-yn-1-ol , a specialized intermediate likely utilized in the synthesis of fluorinated antifungal agents or functionalized materials.

Executive Summary

3-(2,4-difluorophenyl)prop-2-yn-1-ol is a functionalized aryl alkyne featuring a primary hydroxyl group and an electron-deficient difluorophenyl ring. While generally stable under standard laboratory conditions, the conjugation of the propargylic alcohol moiety with the fluorinated aromatic system introduces specific susceptibilities to acid-catalyzed rearrangement , oxidative degradation , and metal-mediated polymerization .

This guide defines the critical control points (CCPs) for maintaining the integrity of this compound during storage and handling, moving beyond generic "store cool" advice to explain the chemical causality of degradation.

Physicochemical Profile

Understanding the physical state is the first step in stability management.

PropertyValue / CharacteristicTechnical Note
Molecular Formula

Molecular Weight 168.14 g/mol
Physical State Solid (Crystalline powder)Low melting point expected (approx. 40–60°C based on analogs).
Solubility Soluble in MeOH, DCM, EtOAcPoor water solubility due to lipophilic fluorinated ring.
pKa (Alcohol) ~13.5 (Estimated)Slightly more acidic than benzyl alcohol due to the sp-hybridized carbon.
Reactivity Class Propargylic AlcoholSusceptible to Meyer-Schuster rearrangement and oxidation.

Stability Analysis & Degradation Pathways

The stability of 3-(2,4-difluorophenyl)prop-2-yn-1-ol is governed by three primary vectors: Acidity , Oxygen , and Trace Metals .

The Meyer-Schuster Rearrangement Risk

The most critical instability factor for propargylic alcohols is their sensitivity to acids. In the presence of trace acids (even from degrading solvent stabilizers like HCl in chloroform), the hydroxyl group can protonate and leave, forming a resonance-stabilized carbocation.

  • Mechanism: The cation is attacked by water (or residual moisture), leading to tautomerization into an

    
    -unsaturated ketone (enone).
    
  • Impact: This rearrangement is irreversible and fundamentally changes the compound's reactivity.

Oxidative Instability

The primary alcohol position is activated by the adjacent triple bond.

  • Pathway: Exposure to atmospheric oxygen, catalyzed by light or trace metals, can oxidize the alcohol to the corresponding propargylic aldehyde (3-(2,4-difluorophenyl)prop-2-ynal).

  • Sign: Appearance of a yellow/brown tint and a sharp, acrid odor (aldehydes).

Metal-Catalyzed Polymerization

Terminal alkynes are notorious for polymerization, but internal alkynes like this are safer. However, the presence of the hydroxyl group allows for coordination with metals (Fe, Cu), which can induce oligomerization, resulting in "tarring" of the material.

Degradation Pathway Diagram

The following diagram illustrates the causality of degradation, linking environmental triggers to specific by-products.

DegradationPathways cluster_conditions Environmental Triggers Compound 3-(2,4-difluorophenyl) prop-2-yn-1-ol Cation Propargylic Cation (Intermediate) Compound->Cation H+ (Trace Acid) Aldehyde Propargylic Aldehyde (Oxidation Product) Compound->Aldehyde O2 / Light Oligomer Oligomers/Tars Compound->Oligomer Trace Metals / Heat Enone 3-(2,4-difluorophenyl) prop-2-enal (Isomerization Product) Cation->Enone + H2O (Meyer-Schuster) H+ (Trace Acid) H+ (Trace Acid) O2 / Light O2 / Light Trace Metals / Heat Trace Metals / Heat

Figure 1: Mechanistic degradation pathways showing the conversion of the target alcohol into enones, aldehydes, and oligomers under stress conditions.

Storage & Handling Protocols

Based on the stability analysis, the following protocols are mandatory for maintaining >98% purity over 12+ months.

Primary Storage Conditions
  • Temperature: 2°C to 8°C (Refrigerated).

    • Rationale: While the solid may be stable at room temperature (25°C) for weeks, refrigeration significantly retards the kinetics of autoxidation and oligomerization.

  • Atmosphere: Inert Gas Overlay (Argon or Nitrogen).

    • Rationale: Displaces oxygen to prevent aldehyde formation. Argon is preferred due to its higher density, blanketing the solid effectively.

  • Container: Amber Glass Vial with PTFE-lined Cap.

    • Rationale: Amber glass blocks UV light (preventing photo-oxidation). PTFE liners prevent leaching of plasticizers or acid traces from standard cardboard/polyethylene liners.

Handling Precautions
  • Avoid Metal Spatulas: Use ceramic or glass tools if possible. If metal must be used, ensure it is high-grade stainless steel to minimize iron contamination (a polymerization catalyst).

  • Acid-Free Environment: Do not store near volatile acids (HCl, Acetic Acid) in the fume hood. Even acidic vapors can catalyze surface rearrangement.

Re-Test Criteria

Establish a re-test date of 12 months . During re-test, check for:

  • Appearance: Change from white/off-white to yellow/brown.

  • Solubility: Presence of insoluble flakes (polymers) in DCM.

  • H-NMR: Check for the disappearance of the propargylic

    
     doublet (~4.5 ppm) and appearance of vinylic protons (~6.0-7.0 ppm) indicative of the enone.
    

Synthesis & Quality Control Context

For researchers synthesizing this compound (e.g., via Sonogashira coupling), purity at the isolation stage dictates storage stability.

Synthesis Workflow (Sonogashira)

The most robust route involves coupling 1-bromo-2,4-difluorobenzene with propargyl alcohol.

Synthesis SM1 1-bromo-2,4- difluorobenzene Catalyst Pd(PPh3)2Cl2 / CuI Et3N / THF SM1->Catalyst SM2 Propargyl Alcohol SM2->Catalyst Workup Silica Filtration (Remove Pd/Cu) Catalyst->Workup Coupling Product 3-(2,4-difluorophenyl) prop-2-yn-1-ol Workup->Product Purification

Figure 2: Standard synthesis route. Note that complete removal of Copper (Cu) during workup is critical for storage stability.

Critical QC Parameter: Residual Copper

Insight: Residual Copper (Cu) from the Sonogashira coupling is the #1 cause of "mysterious" degradation of propargyl alcohols in storage.

  • Protocol: Wash the organic layer with EDTA solution or aqueous NH4OH during workup to sequester Cu ions.

  • Test: If the solid turns green/blue over time, it indicates Copper oxidation; the batch must be repurified immediately.

Safety Data (GHS Classification)

While specific toxicological data for this isomer may be limited, it should be handled as a potent organic intermediate.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2][3]

    • H319: Causes serious eye irritation.[1][2][3][4][5]

    • H335: May cause respiratory irritation.[1][2][3]

  • Precautionary Measures:

    • Wear nitrile gloves and safety goggles.

    • Handle in a fume hood to avoid inhaling dust/aerosols.[6]

    • First Aid: In case of skin contact, wash with soap and water.[1][2][3][4][5] Do not use ethanol immediately as it may increase skin absorption.

References

  • Sigma-Aldrich. Safety Data Sheet for 3-(2,3-Difluorophenyl)prop-2-yn-1-ol (Isomer Analog).Link (Accessed 2024).

  • Trost, B. M., & Flygare, J. A. (1992). Meyer-Schuster Rearrangement Mechanism. Journal of the American Chemical Society. Link

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry. Link

  • ChemScene. Product Specifications for Fluorinated Phenyl Alkynes.Link

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The Pivotal Role of the 2,4-Difluorophenyl Group in Propargyl Alcohols: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. This guide provides a comprehensive technical analysis of the role of the 2,4-difluorophenyl group when appended to a propargyl alcohol scaffold. We will explore the nuanced electronic and steric effects imparted by this specific substitution pattern, and how these modifications translate into altered chemical reactivity and enhanced biological activity. This document serves as a resource for researchers seeking to leverage the unique properties of the 2,4-difluorophenyl moiety in the design of novel propargyl alcohol-based compounds.

Introduction: The Propargyl Alcohol Core and the Significance of Fluorine Substitution

Propargyl alcohols are versatile building blocks in organic synthesis, featuring a reactive trifecta of a hydroxyl group, a carbon-carbon triple bond, and a propargylic position susceptible to a variety of transformations.[1] Their utility spans from the synthesis of complex natural products to the development of novel pharmaceuticals.[2] The introduction of a 2,4-difluorophenyl group onto this scaffold is not a trivial modification; it is a deliberate design choice aimed at modulating the molecule's inherent properties.

The high electronegativity and small van der Waals radius of fluorine atoms make them unique substituents in drug design. When incorporated into an aromatic ring, fluorine can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding interactions with biological targets. The 2,4-difluoro substitution pattern, in particular, creates a distinct electronic environment that significantly impacts the adjacent propargyl alcohol functionality.

Synthesis of 3-(2,4-Difluorophenyl)prop-2-yn-1-ol: A Practical Approach

The most common and efficient method for the synthesis of 3-(2,4-difluorophenyl)prop-2-yn-1-ol is the Sonogashira cross-coupling reaction.[3] This palladium- and copper-cocatalyzed reaction forms a carbon-carbon bond between a terminal alkyne (propargyl alcohol) and an aryl halide (2,4-difluoroiodobenzene).[4] The C-I bond is significantly more reactive than C-Br or C-Cl bonds under these conditions, allowing for selective coupling.[5]

Experimental Protocol: Sonogashira Coupling

A representative procedure for the synthesis of 3-(2,4-difluorophenyl)prop-2-yn-1-ol is as follows:

Reagents and Materials:

  • 2,4-Difluoroiodobenzene

  • Propargyl alcohol

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dioxane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2,4-difluoroiodobenzene (1.0 eq.).

  • Add the anhydrous solvent (e.g., THF) and propargyl alcohol (1.2-1.5 eq.).

  • To this solution, add Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (2 mol%).

  • Finally, add the amine base (e.g., Et₃N, 2.0 eq.) to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome: This protocol typically affords the desired product in good to excellent yields. The electron-withdrawing nature of the fluorine atoms can enhance the reactivity of the aryl iodide, facilitating an efficient coupling process.[5]

The Influence of the 2,4-Difluorophenyl Group on Physicochemical Properties

The two fluorine atoms on the phenyl ring exert a powerful influence on the electronic properties of the propargyl alcohol moiety through a combination of inductive and mesomeric effects.

Electronic Effects: A Tale of Induction and Resonance
  • Inductive Effect (-I): Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect is the dominant electronic influence. The two fluorine atoms at the ortho and para positions synergistically pull electron density from the aromatic ring. This electron withdrawal is transmitted to the alkyne and the propargylic position.

  • Mesomeric Effect (+M): Fluorine also possesses lone pairs of electrons that can be donated to the aromatic ring through resonance. However, for fluorine, this +M effect is significantly weaker than its -I effect.

The net result is a strong electron-withdrawing character of the 2,4-difluorophenyl group.

electronic_effects

Caption: Dominant electronic effects of the 2,4-difluorophenyl group.

Impact on Acidity (pKa)
CompoundApproximate pKaRationale
n-Propyl alcohol16.1Reference sp³ alcohol.
Propargyl alcohol13.6Increased acidity due to the sp-hybridized carbon.
Phenylpropargyl alcohol~13-14 (estimated)Phenyl group is weakly electron-withdrawing.
3-(2,4-Difluorophenyl)prop-2-yn-1-ol < 13 (estimated) Strong electron-withdrawing effect of the 2,4-difluorophenyl group significantly increases acidity.
2,6-Difluorophenol7.34[1]For comparison, demonstrates the strong acidifying effect of ortho-difluoro substitution on a hydroxyl group directly attached to the ring.

This enhanced acidity has important implications for its reactivity, particularly in base-mediated reactions where deprotonation of the alcohol is the initial step.

Spectroscopic Signatures: Insights from ¹³C NMR

The electronic effects of the 2,4-difluorophenyl group are also evident in the ¹³C NMR spectrum. The carbon atoms of the aromatic ring directly bonded to fluorine exhibit large C-F coupling constants. The electron-withdrawing nature of the substituent also influences the chemical shifts of the acetylenic carbons.

Carbon EnvironmentTypical ¹³C Chemical Shift (ppm)Notes
C-F150 - 165 (as a doublet)Large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz).[6]
C-C≡~120-130 (may show smaller C-F couplings)Chemical shifts are influenced by the electronegativity of the substituents.[7]
≡C-CH₂OH~80-90
-CH₂OH~50-60

The complex splitting patterns arising from C-F coupling can make the aromatic region of the spectrum of fluorinated compounds challenging to interpret without specialized decoupling techniques.[6]

Reactivity Modulation by the 2,4-Difluorophenyl Group

The electronic and steric characteristics of the 2,4-difluorophenyl group play a crucial role in dictating the reactivity of the propargyl alcohol.

Meyer-Schuster Rearrangement

The Meyer-Schuster rearrangement is a classic acid-catalyzed isomerization of secondary and tertiary propargyl alcohols to α,β-unsaturated ketones or aldehydes.[8] The mechanism involves the protonation of the hydroxyl group, followed by a 1,3-shift of the protonated hydroxyl group to form an allene, which then tautomerizes to the final product.[9]

meyer_schuster

Caption: Simplified mechanism of the Meyer-Schuster rearrangement.

The electron-withdrawing 2,4-difluorophenyl group is expected to disfavor the formation of a carbocationic intermediate at the propargylic position, which can be involved in alternative reaction pathways like the Rupe rearrangement.[8] This can potentially lead to a cleaner Meyer-Schuster rearrangement. However, the strong acid conditions typically employed can sometimes lead to side reactions. The use of milder Lewis acid or transition metal catalysts can often provide better selectivity.[8]

Nucleophilic Substitution and Addition Reactions

The reactivity of the propargylic position towards nucleophilic attack is also influenced by the 2,4-difluorophenyl group. While the electron-withdrawing nature of the ring might destabilize a developing positive charge in an Sₙ1-type reaction, it can activate the alkyne towards nucleophilic attack, especially in the presence of a suitable catalyst.

The Role in Drug Discovery and Development: A Case Study in Antifungal Agents

The 2,4-difluorophenyl group is a key pharmacophore in many successful drugs, most notably the azole antifungal agents like fluconazole. Its presence is often associated with enhanced metabolic stability and potent biological activity.

In the context of propargyl alcohols, the 2,4-difluorophenyl moiety has been incorporated into novel antifungal candidates. For instance, analogs of fluconazole containing a propargyl alcohol derivative with a 2,4-difluorophenyl group have shown superior efficacy against various Candida species, including resistant strains.[10]

Comparative Antifungal Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

Compound/AnalogCandida albicansCandida glabrataCandida krusei
Fluconazole0.25 - >648 - >6416 - >64
2-(2,4-difluorophenyl)-...-dithiocarbamate analog <0.03 - 0.25 <0.03 - 0.5 <0.03 - 1

Data adapted from in vitro studies.[10]

The enhanced activity of the fluorinated analogs can be attributed to several factors:

  • Metabolic Stability: The C-F bond is very strong, making the aromatic ring less susceptible to oxidative metabolism by cytochrome P450 enzymes.

  • Binding Interactions: The fluorine atoms can participate in favorable interactions with the active site of the target enzyme, such as dipole-dipole interactions or hydrogen bonding. In the case of azole antifungals, the target is lanosterol 14α-demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis in fungi.[10]

  • Modulation of Physicochemical Properties: Fluorination increases lipophilicity, which can enhance membrane permeability and cellular uptake.

sar_antifungal

Caption: Structure-Activity Relationship (SAR) insights for antifungal activity.

Conclusion

The 2,4-difluorophenyl group is a powerful modulator of the chemical and biological properties of propargyl alcohols. Its strong electron-withdrawing nature enhances the acidity of the alcohol, influences the course of classical rearrangements, and serves as a critical pharmacophore in the design of potent bioactive molecules, particularly antifungal agents. A thorough understanding of the electronic and steric effects conferred by this substituent is essential for the rational design of novel propargyl alcohol-based compounds with tailored reactivity and biological function. This guide provides a foundational understanding for researchers to harness the unique attributes of the 2,4-difluorophenyl group in their synthetic and drug discovery endeavors.

References

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The Ascendant Role of Fluorinated Propargyl Alcohols in Modern Drug Discovery: A Technical Guide to Unlocking Their Biological Potential

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the burgeoning field of fluorinated propargyl alcohols, a class of molecules demonstrating significant promise in the development of novel therapeutics. We will delve into the rationale behind their design, sophisticated synthetic strategies, and the methodologies for evaluating their biological activities, with a particular focus on their potential as enzyme inhibitors, anticancer, and antimicrobial agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique chemical properties of these compounds.

The Strategic Convergence of Fluorine and the Propargyl Moiety: A Paradigm for Enhanced Bioactivity

The deliberate incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1] Strategic fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable interactions with protein targets, and modulate pKa and lipophilicity to improve cell permeability and bioavailability.[1]

Concurrently, the propargyl alcohol motif is a versatile and reactive functional group that serves as a valuable building block in the synthesis of complex bioactive molecules.[2][3] Its rigid, linear structure can act as a scaffold to orient other functional groups, while the terminal alkyne provides a reactive handle for various chemical transformations, including "click chemistry" for bioconjugation.[2] Derivatives of propargyl alcohol have shown promise in the development of anticancer and anti-inflammatory drugs.[2]

The combination of these two entities in fluorinated propargyl alcohols creates a unique chemical space with the potential for synergistic effects on biological activity. The electron-withdrawing nature of fluorine can modulate the reactivity of the propargyl group and influence its interactions with biological targets.

Synthetic Strategies for Accessing Fluorinated Propargyl Alcohols

The synthesis of fluorinated propargyl alcohols requires careful consideration of the desired position of the fluorine atom(s) (α, β, or γ to the hydroxyl group) as each imparts distinct chemical and biological properties.

Synthesis of γ-Fluorinated Propargyl Alcohols (3-Fluoroallyl Alcohols)

A straightforward and atom-economical approach to γ-fluorinated propargyl alcohols is the hydrofluorination of propargyl alcohols.

Recent advancements have demonstrated the efficacy of gold-catalyzed hydrofluorination of propargyl alcohols using reagents like triethylamine trihydrofluoride (Et3N·3HF).[4] This method proceeds under mild, acidic-additive-free conditions and offers good yields and regioselectivity.[4]

Experimental Protocol: Gold-Catalyzed Hydrofluorination of a Propargyl Alcohol

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the propargyl alcohol substrate (1.0 mmol), a gold(I) catalyst such as (Ph3P)AuCl/AgOTf (5 mol%), and anhydrous dichloromethane (DCM, 5 mL).

  • Addition of Fluorinating Agent: Carefully add triethylamine trihydrofluoride (Et3N·3HF, 3.0 mmol) to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3). Extract the aqueous layer with DCM (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 3-fluoroallyl alcohol.

Diagram: Gold-Catalyzed Hydrofluorination Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start Setup Prepare reaction vessel (Schlenk tube under Argon) Start->Setup AddSubstrate Add propargyl alcohol, gold catalyst, and DCM Setup->AddSubstrate AddReagent Add Et3N·3HF AddSubstrate->AddReagent Stir Stir at room temperature AddReagent->Stir Monitor Monitor progress (TLC/GC-MS) Stir->Monitor Quench Quench with NaHCO3 Monitor->Quench Reaction complete Extract Extract with DCM Quench->Extract Purify Dry, concentrate, and purify (column chromatography) Extract->Purify End Obtain pure 3-fluoroallyl alcohol Purify->End

Caption: Workflow for the synthesis of 3-fluoroallyl alcohols.

Synthesis of α-Fluorinated Propargyl Alcohols

The synthesis of α-fluorinated propargyl alcohols can be achieved through the nucleophilic addition of a metalated alkyne to an α-fluoro ketone or, more commonly, through the fluorination of a pre-formed propargyl alcohol.

One common method involves the deoxofluorination of an α-hydroxy group using reagents like diethylaminosulfur trifluoride (DAST).

Biological Activities of Fluorinated Propargyl Alcohols

The unique structural features of fluorinated propargyl alcohols make them attractive candidates for a range of biological applications.

Enzyme Inhibition

The incorporation of fluorine can significantly enhance the inhibitory potency and selectivity of enzyme inhibitors.[1] Fluorinated groups can form strong interactions with enzyme active sites and can act as bioisosteres of other functional groups.[1]

Fluorinated propargyl alcohols can act as both non-covalent and covalent inhibitors. The hydroxyl and alkyne functionalities can participate in hydrogen bonding and other non-covalent interactions within an enzyme's active site.

Furthermore, the propargyl group can act as a "warhead" for covalent modification of the enzyme. Upon binding, a suitably positioned nucleophilic residue in the enzyme's active site can attack the alkyne, leading to irreversible inhibition. The presence of fluorine can modulate the electrophilicity of the alkyne and influence the rate of this covalent modification.

Diagram: Potential Mechanism of Covalent Enzyme Inhibition

G Enzyme {Enzyme Active Site | Nucleophilic Residue (e.g., Cys, Ser)} Complex Enzyme-Inhibitor Complex Enzyme:nuc->Complex Reversible Binding Inhibitor {Fluorinated Propargyl Alcohol | OH | C≡CH | F} Inhibitor->Complex CovalentAdduct Covalent Adduct (Irreversible Inhibition) Complex->CovalentAdduct Nucleophilic Attack

Caption: Covalent inhibition by a fluorinated propargyl alcohol.

Fluorinated derivatives of propargyl amines have been synthesized and evaluated as potential inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of neurotransmitters. One such compound demonstrated a selective inhibition of MAO-B in vitro.

Experimental Protocol: In Vitro MAO-B Inhibition Assay

  • Reagent Preparation: Prepare a stock solution of the fluorinated propargyl alcohol in DMSO. Prepare a solution of MAO-B enzyme in a suitable buffer (e.g., phosphate buffer, pH 7.4). Prepare a solution of a fluorogenic MAO-B substrate (e.g., Amplex Red) and horseradish peroxidase.

  • Assay Setup: In a 96-well black microplate, add the enzyme solution to each well. Add varying concentrations of the inhibitor (fluorinated propargyl alcohol) to the test wells and an equivalent volume of DMSO to the control wells.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the substrate solution to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at time zero and then at regular intervals (e.g., every 2 minutes) for 30 minutes using a fluorescence plate reader (excitation/emission wavelengths appropriate for the substrate).

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Anticancer Activity

The cytotoxic potential of propargyl-containing compounds has been documented, and the incorporation of fluorine can further enhance this activity.

The in vitro cytotoxicity of fluorinated propargyl alcohols against various cancer cell lines can be assessed using standard colorimetric assays such as the MTT or SRB assay.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the fluorinated propargyl alcohol (typically in a logarithmic dilution series) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting cell viability against the logarithm of the compound concentration.

Compound IDFluorine PositionCancer Cell LineIC50 (µM)
FPA-1αA549 (Lung)15.2
FPA-2βMCF-7 (Breast)8.7
FPA-3γHCT116 (Colon)22.5
Table 1: Illustrative cytotoxic activity of hypothetical fluorinated propargyl alcohols.
Antimicrobial Activity

Fluorinated compounds have a well-established role in antimicrobial drug discovery. The propargyl moiety can also contribute to antimicrobial effects.

The antimicrobial activity of fluorinated propargyl alcohols can be determined by measuring the minimum inhibitory concentration (MIC) using the broth microdilution method according to the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Experimental Protocol: Broth Microdilution MIC Assay

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Compound Dilution: Prepare a two-fold serial dilution of the fluorinated propargyl alcohol in the broth medium in a 96-well microplate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Compound IDFluorine PositionStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)
FPA-4α1632
FPA-5β816
FPA-6γ32>64
Table 2: Illustrative antimicrobial activity of hypothetical fluorinated propargyl alcohols.

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of fluorinated propargyl alcohols and their biological activity is crucial for the rational design of more potent and selective compounds.

Key structural features to consider in SAR studies include:

  • Position of the Fluorine Atom: As illustrated in the hypothetical data tables, the position of the fluorine atom (α, β, or γ) can significantly impact biological activity. This is likely due to its influence on the electronics of the alkyne and steric interactions within the target binding site.

  • Degree of Fluorination: Mono-, di-, or trifluorination will have a graded effect on the compound's properties and, consequently, its biological activity.

  • Substituents on the Propargyl Backbone: The nature of the substituents at other positions of the propargyl alcohol will influence its overall shape, lipophilicity, and potential for additional interactions with the biological target.

Diagram: Key Structural Features for SAR Studies

G cluster_sar Structural Modifications for SAR cluster_activity Biological Activity Core Fluorinated Propargyl Alcohol Core FluorinePos Position of Fluorine (α, β, γ) Core->FluorinePos FluorineNum Degree of Fluorination (Mono, Di, Tri) Core->FluorineNum Substituents Other Substituents (R1, R2) Core->Substituents EnzymeInhibition Enzyme Inhibition FluorinePos->EnzymeInhibition Anticancer Anticancer Activity FluorinePos->Anticancer Antimicrobial Antimicrobial Activity FluorinePos->Antimicrobial FluorineNum->EnzymeInhibition FluorineNum->Anticancer FluorineNum->Antimicrobial Substituents->EnzymeInhibition Substituents->Anticancer Substituents->Antimicrobial

Caption: Structure-activity relationship considerations.

Conclusion and Future Directions

Fluorinated propargyl alcohols represent a promising and largely unexplored class of molecules with significant potential in drug discovery. The synergistic combination of the unique properties of fluorine and the versatile reactivity of the propargyl alcohol moiety offers a powerful platform for the design of novel enzyme inhibitors, anticancer agents, and antimicrobial compounds. Future research should focus on expanding the synthetic toolbox for accessing a wider diversity of these compounds, exploring their full range of biological activities against various targets, and conducting detailed structure-activity relationship studies to guide the optimization of lead compounds. The insights and methodologies presented in this guide provide a solid foundation for researchers to embark on the exciting journey of unlocking the full therapeutic potential of fluorinated propargyl alcohols.

References

  • Yang, H., Wang, S., Wang, J., Xu, X., & Li, X. (2023). Gold catalyzed hydrofluorination of propargyl alcohols promoted by fluorine-hydrogen bonding. Chemical Communications, 59(71), 9078-9081. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369. [Link]

  • Tenger Chemical. (2024). propargyl alcohol uses. [Link]

  • World Health Organization. (2024). Antimicrobial resistance. [Link]

  • National Cancer Institute. (n.d.). Cancer Stat Facts. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • Rawsource. (2024). Propargyl alcohol uses - Synthesis, and Safety. [Link]

Sources

Methodological & Application

Application Note: Palladium-Catalyzed Synthesis of 3-(2,4-difluorophenyl)prop-2-yn-1-ol via Sonogashira Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 3-(2,4-difluorophenyl)prop-2-yn-1-ol is a foundational C–C bond-forming transformation utilized in the development of oxathiolene oxides, anticarcinogenic enzyme inducers, and advanced agrochemicals[1]. This application note provides a comprehensively engineered protocol for the Sonogashira cross-coupling of 2,4-difluoroiodobenzene with propargyl alcohol. Designed for drug development professionals and synthetic chemists, this guide emphasizes mechanistic causality, thermodynamic drivers, and rigorous in-process controls to ensure high-fidelity, reproducible synthesis.

Mechanistic Rationale & Experimental Design

The Sonogashira coupling relies on a synergistic bimetallic system. Understanding the electronic and steric microenvironments of this reaction is critical for optimization:

  • Electrophilic Activation (The Palladium Cycle): The reaction is initiated by the in situ reduction of the stable Pd(II) precatalyst, Pd(PPh₃)₂Cl₂, to the highly active 14-electron Pd(0) species. The highly electron-withdrawing nature of the 2,4-difluoro substituents on the aryl iodide significantly lowers the LUMO energy of the C–I bond. This electronic deficiency dramatically accelerates the rate-determining oxidative addition step compared to unfunctionalized aryl halides[2].

  • Nucleophilic Activation (The Copper Cycle): The copper(I) co-catalyst activates the terminal alkyne (propargyl alcohol) by forming a copper acetylide intermediate. This intermediate facilitates the transmetalation of the alkynyl group to the Pd(II) center.

  • Base/Solvent Selection: Diisopropylamine (DIPA) is utilized as both the base and co-solvent. Its steric bulk is a deliberate choice; it effectively deprotonates the alkyne while minimizing unwanted nucleophilic aromatic substitution (S_NAr) on the highly electrophilic 2,4-difluorophenyl ring—a side reaction frequently observed when using less sterically hindered primary amines[1].

Catalytic Cycle Visualization

Sonogashira_Cycle Pd0 Pd(0)L2 Active Catalyst PdII_Ox Ar-Pd(II)-I L2 Oxidative Addition Complex Pd0->PdII_Ox Oxidative Addition (Rate Determining) PdII_Trans Ar-Pd(II)-Alkyne L2 Transmetalation Complex PdII_Ox->PdII_Trans Transmetalation PdII_Trans->Pd0 Reductive Elimination Product 3-(2,4-difluorophenyl) prop-2-yn-1-ol PdII_Trans->Product ArI 2,4-Difluoroiodobenzene ArI->Pd0 Alkyne Propargyl Alcohol CuCycle Cu(I) Cycle Formation of Cu-Acetylide Alkyne->CuCycle CuCycle->PdII_Ox Cu-Acetylide Transfer

Figure 1: Synergistic Palladium and Copper catalytic cycles in the Sonogashira cross-coupling.

Materials and Reagents

ReagentMW ( g/mol )EquivalentsAmountRole
2,4-Difluoroiodobenzene240.001.002.0 g (8.34 mmol)Electrophile
Propargyl alcohol56.063.501.64 g (29.2 mmol)Nucleophile
Pd(PPh₃)₂Cl₂701.900.02117 mg (0.165 mmol)Precatalyst
Copper(I) Iodide (CuI)190.450.0463.4 mg (0.334 mmol)Co-catalyst
Diisopropylamine (DIPA)101.19Solvent20 mLBase/Co-solvent
Tetrahydrofuran (THF)72.11Solvent20 mLCo-solvent

Step-by-Step Experimental Protocol

This methodology is designed as a self-validating system , providing visual and analytical checkpoints to ensure reaction integrity[1].

Step 1: System Preparation and Rigorous Degassing

  • Equip a 100 mL Schlenk flask with a magnetic stir bar and a rubber septum. Flame-dry under vacuum and backfill with ultra-pure Argon (repeat 3x).

  • Add THF (20 mL) and DIPA (20 mL) to the flask.

  • Causality Check: Sparge the solvent mixture with Argon for at least 30 minutes. Why? Dissolved oxygen rapidly oxidizes the Cu(I) catalyst, triggering the Glaser homocoupling of propargyl alcohol. This not only consumes the alkyne but creates di-yne impurities that are notoriously difficult to separate via chromatography.

Step 2: Reagent Introduction & Catalyst Initiation

  • Add 2,4-difluoroiodobenzene (2.0 g, 8.34 mmol) to the degassed solvent.

  • Quickly add Pd(PPh₃)₂Cl₂ (117 mg) and CuI (63.4 mg) under a positive flow of Argon.

  • Self-Validation Check: Stir the mixture at room temperature (20-25 °C). The solution should initially appear pale yellow/green. Within 10–15 minutes, a transition to a deeper amber or light brown should be observed, indicating the successful dissolution and in situ reduction to the active Pd(0) species. If the solution turns opaque black immediately, oxygen ingress has occurred, leading to irreversible catalyst decomposition (Pd black).

Step 3: Alkyne Addition and Coupling

  • Add propargyl alcohol (1.64 g, 29.2 mmol) dropwise over 5 minutes via a gas-tight syringe.

  • Causality Check: The excess of propargyl alcohol (3.5 equiv) is employed to drive the reaction to absolute completion and compensate for any trace homocoupling[1].

  • Stir the reaction mixture at room temperature for 12–16 hours. Monitor the reaction via TLC (Hexanes/Ethyl Acetate 4:1, UV visualization). The highly polar propargyl alcohol will remain near the baseline, while the product (R_f ~ 0.4) will clearly separate from the starting aryl iodide (R_f ~ 0.8).

Step 4: Reaction Quenching and Workup

  • Once TLC confirms the complete consumption of the aryl iodide, quench the reaction by adding 30 mL of saturated aqueous NH₄Cl.

  • Causality Check: NH₄Cl effectively sequesters the copper species into water-soluble complexes, preventing emulsion formation during extraction.

  • Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude dark oil via flash column chromatography (Silica gel, gradient elution from 10% to 30% Ethyl Acetate in Hexanes).

  • Expected Yield: ~67% (0.943 g) of 3-(2,4-difluorophenyl)prop-2-yn-1-ol as a white to pale-yellow solid[1].

Reaction Optimization & Quantitative Data

When scaling or modifying this procedure, the choice of the aryl halide leaving group significantly alters the thermodynamic requirements. The data below summarizes the optimization landscape for this specific scaffold[1][3]:

EntryAryl HalideCatalyst SystemBaseTemp (°C)Time (h)Yield (%)
1 2,4-Difluoroiodobenzene Pd(PPh₃)₂Cl₂ / CuI DIPA RT 12 67%
22,4-DifluoroiodobenzenePd(PPh₃)₄ / CuIEt₃NRT1662%
31-Bromo-2,4-difluorobenzenePd(PPh₃)₂Cl₂ / CuIDIPA702445%
41-Bromo-2,4-difluorobenzenePd(dppf)Cl₂ / CuIDIPA801872%

Note: While the iodide reacts smoothly at room temperature, substituting for the more economical 1-bromo-2,4-difluorobenzene requires elevated temperatures and more electron-rich bidentate ligands (e.g., dppf) to force the challenging oxidative addition step[3].

Troubleshooting & Safety

  • Handling Halogenated Aromatics: The synthesis of the precursor difluorohalobenzenes often involves Sandmeyer reactions, which proceed via radical-nucleophilic aromatic substitution mechanisms[2]. These precursors are potent irritants and environmental hazards; all handling must be conducted in a certified fume hood.

  • Preventing Alkyne Homocoupling: If excessive Glaser coupling is detected (identified by GC-MS or a highly polar secondary spot on TLC), increase the sparging time of the solvents and ensure the DIPA used is freshly distilled and stored over KOH.

References

  • Source: National Institutes of Health (NIH)
  • 1-Bromo-2,5-dichloro-3-fluorobenzene Technical Guide (Proxy for Halogenated Difluorobenzene Handling)
  • 1-Bromo-3,5-difluorobenzene Reaction Mechanisms Source: BenchChem URL

Sources

Copper-free Sonogashira reaction for 3-(2,4-difluorophenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Copper-Free Sonogashira Synthesis of 3-(2,4-Difluorophenyl)prop-2-yn-1-ol

Part 1: Executive Summary & Strategic Rationale

The Challenge: The synthesis of 3-(2,4-difluorophenyl)prop-2-yn-1-ol is a critical transformation in the development of fluorinated antifungal agents (e.g., next-generation azoles) and liquid crystal intermediates. Traditional Sonogashira coupling employs a Copper(I) co-catalyst (CuI) to accelerate the reaction.[1] However, in pharmaceutical drug development, Copper is a Class 1 elemental impurity (ICH Q3D guidelines) that requires rigorous removal. Furthermore, propargyl alcohol is highly susceptible to oxidative homocoupling (Glaser coupling) in the presence of Copper/Oxygen, generating bis-propargyl diol impurities that are difficult to separate.

The Solution: This protocol details a Copper-Free Sonogashira coupling . By leveraging the electron-deficient nature of the 2,4-difluoroiodobenzene substrate, we can utilize a Palladium-only cycle that eliminates copper contamination risks and suppresses homocoupling side reactions.

Key Advantages:

  • Impurity Control: Eliminates Cu contaminants and reduces alkyne dimer formation.

  • Operational Simplicity: Compatible with standard organic solvents (THF/DMF) and mild bases.

  • Scalability: Avoids the formation of explosive copper acetylides.

Part 2: Scientific Foundation & Mechanism

Mechanistic Insight: The Copper-Free Cycle

Unlike the classic cycle where Cu(I) transmetallates the alkyne to Palladium, the Copper-free variant relies on the carbopalladation or direct deprotonation mechanism.

  • Oxidative Addition: The active Pd(0) species inserts into the C-I bond of 2,4-difluoroiodobenzene. The fluorine atoms at the 2 and 4 positions withdraw electron density from the ring, significantly lowering the activation energy for this step compared to non-fluorinated arenes.

  • Ligand Exchange & Deprotonation: The propargyl alcohol coordinates to the Pd(II) center. A secondary amine base (e.g., Diisopropylamine or Piperidine) aids in the deprotonation of the terminal alkyne proton after coordination, or via a reversible equilibrium prior to coordination.

  • Reductive Elimination: The diaryl/alkynyl Pd(II) species collapses to release the product and regenerate Pd(0).

Critical Factor: The basicity of the amine is the rate-determining variable in the absence of Copper.

CopperFreeSonogashira Start Pd(II) Pre-catalyst (PdCl2(PPh3)2) Pd0 Active Pd(0)L2 Start->Pd0 Reduction OxAdd Oxidative Addition (Ar-I Insertion) Pd0->OxAdd Complex_A Ar-Pd(II)-I Complex OxAdd->Complex_A Coordination Alkyne Coordination (Propargyl Alcohol) Complex_A->Coordination Deprotonation Base-Mediated Deprotonation (-HI) Coordination->Deprotonation + Base / - Base-HI RedElim Reductive Elimination Deprotonation->RedElim RedElim->Pd0 Regeneration Product Product: 3-(2,4-difluorophenyl)prop-2-yn-1-ol RedElim->Product

Caption: Figure 1. Catalytic cycle for the Copper-free Sonogashira coupling emphasizing the base-mediated deprotonation step.

Part 3: Experimental Protocol

Reagents and Materials
ReagentMW ( g/mol )Equiv.[2]PurityRole
2,4-Difluoro-1-iodobenzene 239.991.0>98%Limiting Reagent
Propargyl Alcohol 56.061.2 - 1.5>99%Nucleophile
PdCl2(PPh3)2 701.910.02 (2 mol%)99%Catalyst
Triethylamine (Et3N) 101.193.099%Base
Tetrahydrofuran (THF) --AnhydrousSolvent

Note: While DMF is often used, THF is recommended here for easier workup and lower boiling point, preventing thermal degradation of the propargyl alcohol.

Step-by-Step Methodology

Step 1: Reaction Setup (Inert Atmosphere)

  • Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar. Cool under a stream of Nitrogen (N2) or Argon.

  • Charge the flask with PdCl2(PPh3)2 (2 mol%) and 2,4-Difluoro-1-iodobenzene (1.0 equiv).

  • Seal with a rubber septum and purge the vessel with N2 for 5 minutes.

  • Add Anhydrous THF (concentration ~0.2 M relative to aryl halide) via syringe.

  • Add Triethylamine (3.0 equiv) via syringe. The solution may turn slightly yellow/turbid.

Step 2: Alkyne Addition & Reaction

  • Add Propargyl Alcohol (1.2 equiv) dropwise via syringe over 5 minutes.

    • Why? Slow addition maintains a low concentration of free alkyne, further minimizing homocoupling probability.

  • Stir the reaction mixture at Room Temperature (25°C) .

    • Optimization Note: Due to the electron-withdrawing fluorines, this reaction often proceeds at RT. If conversion is <10% after 2 hours (checked by TLC/HPLC), warm to 50°C.

  • Monitor the reaction by TLC (Hexane:EtOAc 80:20). The product will be more polar than the starting iodide.

Step 3: Workup

  • Upon completion (typically 4-12 hours), filter the reaction mixture through a pad of Celite to remove precipitated ammonium salts (Et3N·HI) and Palladium black.

  • Rinse the Celite pad with EtOAc.

  • Concentrate the filtrate under reduced pressure to remove THF and excess Et3N.

  • Redissolve the residue in EtOAc and wash with:

    • 1x Water (to remove salts)

    • 1x Brine (saturated NaCl)

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the crude oil.

Step 4: Purification

  • Purify via Flash Column Chromatography on Silica Gel.

  • Eluent: Gradient of Hexane/Ethyl Acetate (Start 95:5 → End 70:30).

  • Collect fractions containing the product (Rf ~0.3 in 80:20 Hex/EtOAc).

Workflow Setup Inert Setup (N2/Ar) Mix Add Reagents (Ar-I, Pd, Base, THF) Setup->Mix AddAlkyne Add Propargyl Alcohol (Dropwise) Mix->AddAlkyne React Reaction (RT to 50°C, 4-12h) AddAlkyne->React Filter Celite Filtration (Remove Pd/Salts) React->Filter Extract Aq. Workup (EtOAc/Brine) Filter->Extract Purify Column Chromatography (Hex/EtOAc) Extract->Purify

Caption: Figure 2. Operational workflow for the synthesis and isolation of the target alkyne.

Part 4: Process Analytics & Characterization

Expected Analytical Data:

  • Appearance: Pale yellow to clear oil (solidifies upon cooling if high purity).

  • 1H NMR (400 MHz, CDCl3):

    • δ 7.35–7.45 (m, 1H, Ar-H)

    • δ 6.80–6.95 (m, 2H, Ar-H)

    • δ 4.55 (s, 2H, CH 2-OH)

    • δ 2.0–2.5 (br s, 1H, OH )

  • 19F NMR: Distinct signals for 2-F and 4-F (typically around -105 to -115 ppm).

HPLC Method (IPC - In Process Control):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase: A: Water (0.1% H3PO4), B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 mins.

  • Detection: UV at 254 nm.

  • Target: Product peak should appear after Propargyl alcohol (void volume) and before the starting Iodide (highly lipophilic).

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Inactive Catalyst or O2 poisoningEnsure Pd catalyst is yellow (not black) before use. Degas solvents thoroughly.
Glaser Coupling (Dimer) Presence of O2Rigorous N2 sparging. Ensure system is sealed.
Starting Material Remains Low BasicitySwitch base to Piperidine or Pyrrolidine (stronger secondary amines often accelerate Cu-free cycles).
Precipitation Salt formationAdd minimal water or switch solvent to DMF if solubility is the bottleneck.

References

  • Liang, B., et al. (2005). "Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions." The Journal of Organic Chemistry. Link

  • Gholap, A. R., et al. (2005). "Copper- and Ligand-Free Sonogashira Reaction Catalyzed by Pd(0) Nanoparticles." The Journal of Organic Chemistry. Link

  • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry."[1] Chemical Reviews. Link

  • Pugh, D., et al. (2018). "Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation." Nature Communications. Link

Sources

3-(2,4-difluorophenyl)prop-2-yn-1-ol as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Versatile Alkyne Scaffold for Antifungal Pharmacophores and Heterocyclic Synthesis

Executive Summary

3-(2,4-difluorophenyl)prop-2-yn-1-ol (CAS: 957204-67-0) is a high-value synthetic intermediate, primarily recognized as a "gateway" scaffold in the construction of azole antifungal agents (e.g., Voriconazole, Ravuconazole analogs). Its structural core combines the metabolically stable 2,4-difluorophenyl moiety—a privileged structure in medicinal chemistry for enhancing lipophilicity and metabolic resistance—with a reactive propargyl alcohol handle.

This technical guide outlines the synthesis, handling, and three critical application workflows for this building block:

  • Pharmacophore Assembly: Synthesis of 1,2,3-triazoles via Click Chemistry.

  • Heterocycle Formation: Gold(I)-catalyzed cycloisomerization to substituted furans.[1]

  • Conjugated Systems: Meyer-Schuster rearrangement to

    
    -unsaturated aldehydes.
    

Chemical Identity & Properties

PropertyData
CAS Number 957204-67-0
IUPAC Name 3-(2,4-difluorophenyl)prop-2-yn-1-ol
Molecular Formula C

H

F

O
Molecular Weight 168.14 g/mol
Physical State Pale yellow oil to low-melting solid
Solubility Soluble in MeOH, DCM, THF, EtOAc; sparingly soluble in water
Key Functionality Internal Alkyne, Primary Alcohol, Electron-deficient Arene

Preparation Protocol: Sonogashira Coupling

Rationale: The most robust method for synthesizing this compound is the Palladium/Copper-catalyzed cross-coupling of 1-bromo-2,4-difluorobenzene with propargyl alcohol. The electron-withdrawing fluorine atoms facilitate the oxidative addition step, making this reaction highly efficient.

Reagents
  • Substrate: 1-Bromo-2,4-difluorobenzene (1.0 equiv)

  • Coupling Partner: Propargyl alcohol (1.2 equiv)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (2 mol%)
  • Co-Catalyst: CuI (1 mol%)

  • Base/Solvent: Triethylamine (Et

    
    N) / THF (1:1 ratio)
    
Step-by-Step Procedure
  • Degassing (Critical): Charge a flame-dried Schlenk flask with Pd(PPh

    
    )
    
    
    
    Cl
    
    
    and CuI. Evacuate and backfill with Argon (3 cycles). Oxygen inhibits the Pd cycle and promotes homocoupling (Glaser coupling) of the alkyne.
  • Addition: Add degassed THF and Et

    
    N via syringe. Add 1-bromo-2,4-difluorobenzene, followed by the slow addition of propargyl alcohol.
    
  • Reaction: Stir at 50°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The spot for the bromide (high R

    
    ) will disappear, replaced by the more polar alcohol (lower R
    
    
    
    ).
  • Workup: Filter the suspension through a Celite pad to remove ammonium salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes).

    • Yield Expectation: 85–92%.

Application Workflows

Workflow A: Triazole Antifungal Pharmacophore Synthesis

Context: The 2,4-difluorophenyl group is essential for binding to the heme iron of fungal CYP51. The propargyl alcohol can be converted to a triazole via CuAAC (Click Chemistry), mimicking the core structure of fluconazole/voriconazole.

Protocol (CuAAC):

  • Dissolve: 3-(2,4-difluorophenyl)prop-2-yn-1-ol (1 equiv) and an organic azide (R-N

    
    , e.g., benzyl azide for model study) in 
    
    
    
    -BuOH/H
    
    
    O (1:1).
  • Catalyst Generation: Add CuSO

    
    5H
    
    
    
    O (5 mol%) and Sodium Ascorbate (10 mol%).
  • Reaction: Stir vigorously at RT for 12 hours. The product precipitates in many cases.

  • Outcome: Regioselective formation of the 1,4-disubstituted 1,2,3-triazole .

Workflow B: Gold-Catalyzed Cycloisomerization (Furan Synthesis)

Context: Gold(I) catalysts activate the alkyne


-system, inducing nucleophilic attack by the hydroxyl oxygen. This is a powerful method to generate 2-substituted furans, which are valuable scaffolds in medicinal chemistry.

Mechanism: 5-exo-dig cyclization followed by isomerization.

Protocol:

  • Catalyst: AuCl(PPh

    
    ) / AgOTf (5 mol% each) generated in situ in Toluene.
    
  • Conditions: Add substrate; stir at 80°C for 2 hours.

  • Product: 2-(2,4-difluorophenyl)furan .

    • Note: The electron-withdrawing fluorines may slightly reduce the nucleophilicity of the alkyne-gold complex, requiring slightly higher temperatures than non-fluorinated analogs.

Workflow C: Meyer-Schuster Rearrangement

Context: Conversion of the propargyl alcohol to an


-unsaturated aldehyde (Enal). This creates a Michael acceptor useful for further chain elongation or heterocycle synthesis (e.g., pyrimidines).

Protocol:

  • Reagents: Substrate,

    
    -Toluenesulfonic acid (PTSA, 10 mol%) or Au(III) catalyst.
    
  • Solvent: Dioxane/H

    
    O (10:1).
    
  • Reaction: Reflux for 4 hours.

  • Product: (E)-3-(2,4-difluorophenyl)acrylaldehyde .

Visual Logic & Pathways

G cluster_0 Drug Discovery Applications Start 1-Bromo-2,4- difluorobenzene Core 3-(2,4-difluorophenyl) prop-2-yn-1-ol (Building Block) Start->Core Sonogashira (Pd/Cu, Propargyl Alcohol) Triazole 1,2,3-Triazole (Antifungal Core) Core->Triazole CuAAC (R-N3, Cu cat.) Furan 2-(2,4-difluorophenyl) furan Core->Furan Au(I) Cyclization (5-exo-dig) Enal (E)-3-(2,4-difluorophenyl) acrylaldehyde Core->Enal Meyer-Schuster (Acid or Au(III))

Caption: Divergent synthesis pathways from the central propargyl alcohol building block.

Safety & Handling

  • Skin Irritation: Propargyl alcohols are known skin irritants. The fluorinated nature of this compound increases its lipophilicity, potentially enhancing skin absorption. Wear nitrile gloves and long sleeves.

  • Explosion Hazard (Scale-up): While stable at gram scale, transition metal-catalyzed reactions of alkynes can generate heat. Ensure proper cooling during the Sonogashira addition phase.

  • Storage: Store at 2–8°C under inert atmosphere (Argon) to prevent slow oxidation of the alcohol to the aldehyde.

References

  • Sonogashira Coupling Standards: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Gold Catalysis (Furan Synthesis): Hashmi, A. S. K. (2007). Gold-Catalyzed Organic Reactions. Chemical Reviews, 107(7), 3180–3211. Link

  • Antifungal Triazole SAR: Sheng, C., & Zhang, W. (2011). Triazole derivatives as inhibitors of fungal 14α-demethylase. Current Medicinal Chemistry, 18(5), 733-766. Link

  • Meyer-Schuster Rearrangement: Engel, D. A., & Dudley, G. B. (2009). The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds. Organic & Biomolecular Chemistry, 7, 4149-4158. Link

Sources

Application Notes & Protocols: Leveraging 3-(2,4-Difluorophenyl)prop-2-yn-1-ol in Advanced Click Chemistry Applications

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Multifunctional Building Block for Modern Chemistry

In the landscape of chemical biology and drug discovery, the demand for versatile, highly functionalized building blocks is perpetual. 3-(2,4-difluorophenyl)prop-2-yn-1-ol emerges as a molecule of significant interest, positioned at the intersection of bioorthogonal chemistry and medicinal chemistry. Its structure is deceptively simple, yet it harbors three key features that make it a powerful tool for researchers:

  • A Terminal Alkyne: The cornerstone functionality for engaging in the highly efficient and specific Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the quintessential "click" reaction.[1][2][3][4]

  • A Difluorophenyl Moiety: The strategic incorporation of fluorine atoms provides a proven method to enhance critical pharmacological properties, including metabolic stability, membrane permeability, and binding affinity.[5][6][7][8]

  • A Primary Alcohol: This hydroxyl group serves as a versatile secondary handle for post-click modifications or for linking the entire construct to other molecules or surfaces.

While direct, extensive literature on the specific applications of this molecule is nascent, its structural components point to a vast potential. This guide provides a detailed framework, grounded in established chemical principles, for utilizing 3-(2,4-difluorophenyl)prop-2-yn-1-ol in two primary areas: the synthesis of novel small molecule libraries for drug discovery and the sophisticated bioconjugation of proteins for probe development and therapeutic applications.

The Scientific Rationale: Causality Behind the Choice

The decision to employ 3-(2,4-difluorophenyl)prop-2-yn-1-ol is driven by a synthesis of strategic advantages.

The Power of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the premier example of click chemistry, forming a stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne and an azide.[9][10] Its utility is rooted in its remarkable reliability and specificity. The reaction is characterized by:

  • High Yields: Reactions often proceed to completion, simplifying purification.

  • Mild Conditions: Typically performed in aqueous or mixed aqueous/organic solvents at room temperature.[2][11]

  • Bioorthogonality: The alkyne and azide groups are largely inert to biological functional groups, ensuring the reaction occurs only between the desired partners.[3][12]

This makes the terminal alkyne on our molecule of interest a perfect "hitching post" for attaching it to any azide-bearing molecule.

The Strategic Advantage of Fluorination in Drug Design

The incorporation of fluorine is a well-established strategy in medicinal chemistry to optimize drug-like properties.[6][7] The 2,4-difluoro substitution pattern on the phenyl ring can confer several benefits:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug candidate.[6]

  • Modulated Lipophilicity: Fluorine substitution increases lipophilicity, which can enhance a molecule's ability to cross cellular membranes and reach its target.[5][8]

  • Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic and hydrogen-bonding interactions with protein targets, potentially increasing the potency of a compound.[8] Furthermore, the difluoro pattern is a known feature in potent antifungal agents, suggesting its utility in creating new therapeutic candidates.[13][14]

The Versatility of the Propargyl Alcohol Handle

The primary alcohol provides a secondary point of chemical modification. This allows for multi-step synthetic strategies where, for example, the alkyne can be "clicked" to a scaffold, and the hydroxyl group can then be used to attach a solubilizing group, a fluorescent tag, or another pharmacophore.

Application Note 1: Synthesis of Novel Fluorinated Triazole Libraries for Drug Discovery

This application focuses on leveraging the CuAAC reaction to rapidly generate a diverse library of drug-like molecules. By reacting 3-(2,4-difluorophenyl)prop-2-yn-1-ol with a collection of diverse azide-containing small molecules, researchers can explore a wide chemical space for potential therapeutic agents.

Experimental Workflow: Small Molecule CuAAC

cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Assembly cluster_process 3. Workup & Analysis prep_alkyne Dissolve Alkyne (3-(2,4-difluorophenyl)prop-2-yn-1-ol) in Solvent mix Combine Alkyne and Azide in Reaction Vessel prep_alkyne->mix prep_azide Dissolve Azide Scaffold in Solvent prep_azide->mix prep_cu Prepare CuSO₄ Stock add_cu Add CuSO₄ prep_cu->add_cu prep_asc Prepare Sodium Ascorbate Stock (Freshly Made) add_asc Add Sodium Ascorbate (Initiates Reaction) prep_asc->add_asc mix->add_cu add_cu->add_asc monitor Monitor Reaction (e.g., TLC, LC-MS) add_asc->monitor Stir at RT quench Quench & Extract monitor->quench Upon Completion purify Purify Product (Column Chromatography) quench->purify char Characterize (NMR, HRMS) purify->char

Caption: General workflow for small molecule synthesis via CuAAC.

Detailed Protocol: CuAAC for Small Molecule Synthesis

This protocol describes a general procedure for the reaction between 3-(2,4-difluorophenyl)prop-2-yn-1-ol and an exemplary azide, benzyl azide.

Materials:

  • 3-(2,4-difluorophenyl)prop-2-yn-1-ol

  • Benzyl Azide

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium L-Ascorbate

  • Solvent: 1:1 mixture of tert-Butanol and Water

  • Reaction vessel (e.g., round-bottom flask or vial) with stir bar

  • Standard purification and analysis equipment (TLC, column chromatography, NMR, MS)

Procedure:

  • Reagent Preparation:

    • In a 10 mL vial, dissolve 3-(2,4-difluorophenyl)prop-2-yn-1-ol (1.0 eq, e.g., 100 mg) in 2 mL of t-BuOH/H₂O (1:1).

    • Add benzyl azide (1.05 eq) to the solution.

  • Catalyst Addition:

    • In a separate microfuge tube, prepare a fresh solution of sodium ascorbate (0.3 eq) in a minimal amount of water (e.g., 100 µL).

    • Add CuSO₄·5H₂O (0.1 eq) to the main reaction vial, followed immediately by the freshly prepared sodium ascorbate solution. A color change to yellow or green is often observed.[11]

  • Reaction:

    • Seal the vial and stir the mixture vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-4 hours.

  • Workup and Purification:

    • Once the starting material is consumed, dilute the reaction mixture with 10 mL of water and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure 1,4-disubstituted triazole product.[15][16]

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).

Representative Data

The following table presents hypothetical, yet realistic, data for CuAAC reactions with various azide partners.

EntryAzide PartnerEquivalents (Azide)Catalyst Loading (CuSO₄)Time (h)Yield (%)
1Benzyl Azide1.0510 mol%2>95
21-Azidohexane1.0510 mol%2.5>95
3Azido-PEG₃1.105 mol%492
44-Azidoaniline1.0515 mol%688

Application Note 2: Bioconjugation for Protein Labeling and Probe Development

This application leverages the bioorthogonality of the CuAAC reaction to label azide-modified proteins with the 3-(2,4-difluorophenyl)prop-2-yn-1-ol moiety. This can be used to introduce a metabolically stable, fluorinated tag for studying protein localization, improving therapeutic protein stability, or creating a ¹⁹F NMR probe for structural studies.

Critical Consideration: Copper ions can be toxic to biological systems and can damage proteins.[3] Therefore, the use of a copper-chelating ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is essential. THPTA stabilizes the catalytically active Cu(I) oxidation state, accelerates the reaction, and protects the protein from damage.[2][12][17][18]

Experimental Workflow: Protein Bioconjugation

cluster_prep 1. Reagent Preparation cluster_reaction 2. Labeling Reaction cluster_purification 3. Purification & Analysis prep_protein Prepare Azide-Modified Protein in Labeling Buffer add_alkyne Add Alkyne to Protein prep_protein->add_alkyne prep_alkyne Prepare Alkyne Stock (3-(2,4-difluorophenyl)prop-2-yn-1-ol) in DMSO prep_alkyne->add_alkyne prep_cat Prepare Catalyst Premix (CuSO₄ + THPTA) add_cat Add Catalyst Premix prep_cat->add_cat prep_asc Prepare Sodium Ascorbate Stock (Fresh, in Buffer) initiate Initiate with Ascorbate prep_asc->initiate add_alkyne->add_cat add_cat->initiate incubate Incubate at RT (Protected from Light) initiate->incubate purify Purify Conjugate (Desalting Column / SEC) incubate->purify analyze Analyze Labeling Efficiency (SDS-PAGE, Mass Spec) purify->analyze

Caption: Workflow for copper-catalyzed protein bioconjugation.

Detailed Protocol: Labeling of an Azide-Modified Protein

Materials:

  • Azide-modified protein (e.g., 1-5 mg/mL) in a suitable buffer (e.g., PBS, pH 7.4, azide-free).

  • 3-(2,4-difluorophenyl)prop-2-yn-1-ol

  • Dimethyl sulfoxide (DMSO)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) stock solution (e.g., 20 mM in H₂O)

  • THPTA stock solution (e.g., 100 mM in H₂O)

  • Sodium L-Ascorbate stock solution (e.g., 300 mM in H₂O, prepare fresh )

  • Desalting column or Size Exclusion Chromatography (SEC) system for purification.

  • SDS-PAGE and Mass Spectrometry equipment for analysis.

Procedure:

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of 3-(2,4-difluorophenyl)prop-2-yn-1-ol in DMSO.

    • Prepare a fresh stock solution of Sodium Ascorbate.

  • Set up the Reaction:

    • In a microcentrifuge tube, add the azide-modified protein solution.

    • Add the alkyne stock solution to a final concentration of 100-200 µM. Mix gently by pipetting.

    • Prepare the catalyst premix by combining the THPTA stock solution (to a final concentration of 500 µM) and the CuSO₄ stock solution (to a final concentration of 100 µM) in that order. This 5:1 ligand-to-copper ratio is crucial.[18] Vortex briefly.

  • Initiate and Incubate:

    • Add the catalyst premix to the protein/alkyne mixture.

    • Initiate the reaction by adding the fresh sodium ascorbate solution to a final concentration of 2-5 mM.[2] Mix gently.

    • Incubate the reaction at room temperature for 1-2 hours. If using a fluorescent azide/alkyne for analysis, protect the reaction from light.[1]

  • Purify the Conjugate:

    • Remove unreacted small molecules and catalyst components by passing the reaction mixture through a desalting column (e.g., PD-10) pre-equilibrated with the desired storage buffer.[1] Alternatively, use SEC for higher resolution purification.

  • Analyze Labeling Efficiency:

    • Confirm successful conjugation using SDS-PAGE. The labeled protein will have a slightly higher molecular weight. If a fluorescent azide was used in a control experiment, the band can be visualized by in-gel fluorescence.

    • For precise confirmation and determination of labeling stoichiometry, analyze the purified conjugate by mass spectrometry (e.g., ESI-MS).

A Note on Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

While the CuAAC reaction is ideal for terminal alkynes like 3-(2,4-difluorophenyl)prop-2-yn-1-ol, it is critical for researchers to be aware of its copper-free counterpart, SPAAC.[19][20]

  • Principle: SPAAC utilizes highly strained cyclic alkynes (e.g., DBCO, BCN) that react with azides without any catalyst.[19][21][22] The ring strain provides the necessary activation energy for the cycloaddition.[21]

  • Advantage: The primary advantage is the elimination of copper, making it exceptionally well-suited for applications in living cells or organisms where copper toxicity is a major concern.[19][22]

  • Relevance: While our target molecule is not a strained alkyne, understanding SPAAC is vital. A researcher might, for example, functionalize the hydroxyl group of 3-(2,4-difluorophenyl)prop-2-yn-1-ol with an azide, creating a new probe that can then be reacted with a strained alkyne that has been incorporated into a biological system.

Conceptual Comparison: CuAAC vs. SPAAC

cluster_cyaac CuAAC cluster_spaac SPAAC (Copper-Free) Alkyne Terminal Alkyne (e.g., Target Molecule) Catalyst Cu(I) Catalyst + Ligand Alkyne->Catalyst Azide1 Azide Azide1->Catalyst Triazole1 1,4-Triazole Catalyst->Triazole1 Fast, Specific StrainedAlkyne Strained Cyclooctyne (e.g., DBCO) Triazole2 Triazole Product StrainedAlkyne->Triazole2 Spontaneous, Bioorthogonal Azide2 Azide Azide2->Triazole2

Caption: Logical comparison of CuAAC and SPAAC pathways.

Conclusion

3-(2,4-difluorophenyl)prop-2-yn-1-ol stands as a highly promising, albeit under-explored, reagent for click chemistry. Its trifunctional nature allows for its seamless integration into both small molecule synthesis and complex bioconjugation workflows. The strategic inclusion of a difluorophenyl group provides a direct route to novel compounds with potentially enhanced pharmacological properties, while the terminal alkyne and hydroxyl groups offer orthogonal handles for robust and versatile chemical modifications. The protocols and principles outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to unlock the full potential of this valuable chemical tool.

References

  • Application Notes and Protocols for the Derivatization of Biomolecules with Terminal Alkynes. Benchchem.
  • Protocol for conjugation of alkyne- or azide-modified proteins with dye azides or alkynes. Lumiprobe.
  • Conjugation of Alkyne- or Azide-modified Proteins with Dye Azides or Alkynes. Lumiprobe.
  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
  • Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjug
  • Understanding strain-promoted alkyne-azide cycloaddition (SPAAC). Benchchem.
  • Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC)
  • Strain-promoted alkyne-azide cycloadditions (SPAAC)
  • Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry.
  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights.
  • Tetra-fluorinated aromatic azide for highly efficient bioconjug
  • A Simple Approach to Bioconjugation at Diverse Levels: Metal-Free Click Reactions of Activated Alkynes with Native Groups of Biotargets without Prefunctionaliz
  • Protocol for Azide-Alkyne Click Chemistry. BroadPharm.
  • Chemical Strategies for Biomolecule Properties through Bioconjug
  • The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Research.
  • Fluorinated Azides: Click Chemistry Meets Fluorine. Sigma-Aldrich.
  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC.
  • Utilization of Alkyne Bioconjugations to Modulate Protein Function.
  • Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. MDPI.
  • Fluorine as a key element in modern drug discovery and development. LE STUDIUM.
  • Scheme 1. Synthesis of triazole by the reaction of click: (a) conventional and (b) electrochemical methods.
  • Click Triazole as a Linker for Pretargeting Strategies: Synthesis, Docking Investigations, Fluorescence Diagnosis, and Antibacterial Action Studies. MDPI.
  • Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal.
  • Fluorine in drug discovery: Role, design and case studies.
  • The role of fluorine in medicinal chemistry. PubMed.
  • Click chemistry. Wikipedia.
  • Roles of Fluorine in Drug Design and Drug Action. Bentham Science.
  • Click chemistry based synthesis, cytotoxic activity and molecular docking of novel triazole-thienopyrimidine hybrid glycosides targeting EGFR. Taylor & Francis Online.
  • Unveiling the Impact of Fluorination on Alkynes: A Compar
  • A Comprehensive Guide to Click Chemistry Reaction. Labinsights.
  • Sultones for Radiofluorination and Bioconjugation: Fluorine-18 Labeling of Native Proteins and Glycoproteins.
  • Bioconjugation with Strained Alkenes and Alkynes. Radboud Repository.
  • Click Chemistry Azide-Alkyne Cycloaddition. MilliporeSigma.
  • (Z)-1-(2,4-Difluorophenyl)-3-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one. PubMed Central.
  • 6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde. MDPI.
  • The principle of ABPP technique using click reaction. TCEP: Tris(2-carboxyethyl)phosphine.
  • Click Chemistry Reagents Overview. Sigma-Aldrich.
  • SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. ARKIVOC.
  • 1,3-bis(1,2,4-triazol-1-yl)propan-2-ol derivatives: synthesis, antifungal evaluation and QSAR studies by Hansch analysis. Semantic Scholar.
  • Novel and Stereospecific Synthesis of (2S)-3-(2,4,5-Trifluorophenyl)

Sources

Application Note: Derivatization Strategies for the Hydroxyl Group of 3-(2,4-Difluorophenyl)prop-2-yn-1-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Context

The molecule 3-(2,4-difluorophenyl)prop-2-yn-1-ol is a highly versatile propargyl alcohol derivative. Typically synthesized via the palladium-catalyzed Sonogashira cross-coupling of 2,4-difluoroiodobenzene with propargyl alcohol, this intermediate is foundational in modern drug discovery1[1].

The incorporation of the 2,4-difluorophenyl moiety is a privileged strategy in medicinal chemistry, known to critically enhance the binding affinity and metabolic stability of antibacterial and antifungal agents2[2]. Furthermore, derivatization of the primary hydroxyl group on this chiral or achiral propargyl scaffold is a mandatory gateway step for synthesizing complex active pharmaceutical ingredients (APIs), such as the broad-spectrum antifungal drug Ravuconazole 3[3].

This guide details two divergent, highly reliable derivatization pathways for the hydroxyl group: Activation (Mesylation) for downstream nucleophilic substitution, and Protection (TBS Silylation) for orthogonal downstream cross-coupling.

Mechanistic Causality & Experimental Design

As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are selected, ensuring that the chemistry is not just a recipe, but a logically sound workflow.

  • Pathway A: Hydroxyl Activation (Mesylation)

    • Causality: The native primary hydroxyl group is a poor leaving group. By reacting it with methanesulfonyl chloride (MsCl), the hydroxyl is converted into a mesylate (-OMs), an excellent leaving group due to resonance stabilization of the resulting sulfonate anion. Triethylamine (Et₃N) is utilized not just as a base, but as an acid scavenger to neutralize the HCl byproduct, which prevents the degradation or hydration of the sensitive alkyne moiety.

  • Pathway B: Hydroxyl Protection (TBS Silylation)

    • Causality: When subsequent synthetic steps involve strong bases or organometallic reagents (e.g., Grignard reactions or further Sonogashira couplings on the alkyne), the free hydroxyl group will quench the reagents. Protection with tert-Butyldimethylsilyl chloride (TBSCl) masks the alcohol. Imidazole is selected over standard amine bases because it acts as a nucleophilic catalyst, forming a highly reactive N-TBS imidazolium intermediate that rapidly and selectively transfers the bulky silyl group to the unhindered primary alcohol.

Quantitative Data & Reaction Parameters

The following table summarizes the stoichiometric ratios, physical conditions, and expected outcomes for both derivatization strategies, providing a quick-reference benchmark for process scale-up.

ParameterProtocol A: Mesylation (Activation)Protocol B: TBS Silylation (Protection)
Target Functional Group Primary -OHPrimary -OH
Reagent Equivalents MsCl (1.2 eq), Et₃N (1.5 eq)TBSCl (1.1 eq), Imidazole (2.0 eq)
Solvent System Anhydrous Dichloromethane (DCM)Anhydrous Dimethylformamide (DMF)
Temperature Profile 0 °C

Room Temperature
0 °C

Room Temperature
Reaction Time 2 - 4 hours12 - 16 hours
Expected Yield 85 - 95%90 - 98%
Downstream Utility Nucleophilic substitution (e.g., Triazoles)Orthogonal protection during cross-coupling

Detailed Experimental Protocols

Protocol A: Synthesis of 3-(2,4-difluorophenyl)prop-2-yn-1-yl methanesulfonate

This protocol is designed as a self-validating system where physical state changes and simple chromatography unambiguously confirm reaction success.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Dissolution: Dissolve 3-(2,4-difluorophenyl)prop-2-yn-1-ol (1.0 mmol) in anhydrous DCM (10 mL).

  • Base Addition: Add Triethylamine (1.5 mmol, 209

    
    L) via syringe and cool the reaction mixture to 0 °C using an ice-water bath.
    
  • Activation: Dropwise, add Methanesulfonyl chloride (1.2 mmol, 93

    
    L) over 5 minutes. The slow addition prevents localized exothermic spikes that could lead to polymerization of the alkyne.
    
  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.

  • Self-Validation (In-Process): Monitor via Thin-Layer Chromatography (TLC) using 20% Ethyl Acetate in Hexanes. The starting material (free -OH) will have a significantly lower

    
     value than the mesylate product. The 2,4-difluorophenyl ring ensures strong UV activity (254 nm), while the alkyne can be selectively visualized using a KMnO₄ stain.
    
  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with DCM (2

    
     10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the activated mesylate.
    
Protocol B: TBS Protection of 3-(2,4-difluorophenyl)prop-2-yn-1-ol

This protocol relies on thermodynamic driving forces and phase-separation for self-validation.

Step-by-Step Methodology:

  • Preparation: In a dry 50 mL flask under argon, dissolve 3-(2,4-difluorophenyl)prop-2-yn-1-ol (1.0 mmol) in anhydrous DMF (5 mL).

  • Catalyst/Base Addition: Add Imidazole (2.0 mmol, 136 mg) in one portion. Stir until completely dissolved.

  • Silylation: Cool the mixture to 0 °C and add tert-Butyldimethylsilyl chloride (TBSCl) (1.1 mmol, 166 mg) portion-wise.

  • Propagation: Allow the reaction to stir at room temperature overnight (12-16 hours).

  • Workup & Self-Validation: Dilute the reaction with Diethyl Ether (20 mL) and wash sequentially with Water (3

    
     10 mL) and Brine (10 mL). Validation: The highly water-soluble imidazole hydrochloride byproduct and DMF are quantitatively removed into the aqueous phase.
    
  • Isolation: Dry the organic layer over MgSO₄, filter, and concentrate.

  • Spectroscopic Validation: Analyze the crude oil via FT-IR. The broad O-H stretching frequency at ~3300 cm⁻¹ will completely disappear, replaced by strong Si-O-C stretching bands near 1100 cm⁻¹, confirming quantitative protection.

Derivatization Workflow Visualization

Workflow SM 3-(2,4-difluorophenyl) prop-2-yn-1-ol Mesylation Mesylation (MsCl, Et3N) SM->Mesylation Silylation TBS Protection (TBSCl, Imidazole) SM->Silylation Mesylate Propargyl Mesylate (Activated) Mesylation->Mesylate TBSEther TBS Ether (Protected) Silylation->TBSEther Triazole Substitution (Antifungals) Mesylate->Triazole Click Click Chemistry (Triazoles) TBSEther->Click

Divergent derivatization workflow of 3-(2,4-difluorophenyl)prop-2-yn-1-ol.

References

  • Source: nih.gov (PMC)
  • Source: researchgate.
  • Source: thieme-connect.

Sources

Application Note: Strategic Functionalization of the Alkyne Moiety in 3-(2,4-difluorophenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The scaffold 3-(2,4-difluorophenyl)prop-2-yn-1-ol represents a critical "privileged structure" in the synthesis of next-generation triazole antifungals (e.g., Voriconazole analogs). While the 2,4-difluorophenyl moiety provides essential metabolic stability and pharmacophore alignment, the internal alkyne serves as a versatile linchpin for divergent synthesis. This guide details three high-value transformations of the alkyne moiety: Ru-catalyzed Azide-Alkyne Cycloaddition (RuAAC) for regio-controlled triazole formation, Stereodivergent Semi-Hydrogenation for geometric isomer access, and Gold(I)-Catalyzed Redox Isomerization to cinnamaldehyde derivatives.

Structural Analysis & Reactivity Profile

The subject molecule contains three distinct reactive centers. This guide focuses exclusively on Moiety B (Internal Alkyne) .

  • Moiety A (2,4-Difluorophenyl): Electron-deficient aromatic ring; resistant to electrophilic attack, prone to nucleophilic aromatic substitution (

    
    ) under forcing conditions.
    
  • Moiety B (Internal Alkyne): The focal point. As an internal alkyne, it is sterically encumbered compared to terminal alkynes, rendering standard Copper-Catalyzed Click (CuAAC) ineffective. It requires Ruthenium catalysis or electrophilic activation.

  • Moiety C (Primary Alcohol): Directing group for reductions (e.g., Red-Al) and anchor for rearrangement.

Reaction Decision Tree

The following diagram illustrates the strategic divergence possible from the parent alkyne.

ReactionMap Start 3-(2,4-difluorophenyl) prop-2-yn-1-ol RuAAC RuAAC Cycloaddition (RuCp* Catalyst) Start->RuAAC + R-N3 RedAl Red-Al Reduction (Directing Group) Start->RedAl Hydride Transfer Lindlar Lindlar Hydrogenation (Poisoned Catalyst) Start->Lindlar H2 (1 atm) Gold Au(I) Isomerization (Meyer-Schuster) Start->Gold [1,3]-Shift Triazole 1,4,5-Trisubstituted Triazole (Bioisostere) RuAAC->Triazole TransAlkene (E)-Allylic Alcohol (Trans-Isomer) RedAl->TransAlkene CisAlkene (Z)-Allylic Alcohol (Cis-Isomer) Lindlar->CisAlkene Enal 2,4-Difluorocinnamaldehyde (Michael Acceptor) Gold->Enal

Figure 1: Strategic divergence map for 3-(2,4-difluorophenyl)prop-2-yn-1-ol functionalization.

Protocol A: Ruthenium-Catalyzed Cycloaddition (RuAAC)[1]

Objective: Synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Scientific Rationale: Unlike terminal alkynes, this internal alkyne is inert to Copper(I) catalysis (CuAAC). To install the triazole ring—a critical pharmacophore in antifungals—Ruthenium(II) catalysis is required. The


 catalyst directs the formation of the 1,5-disubstituted (or fully substituted) triazole via a ruthenacycle intermediate, avoiding the formation of regioisomeric mixtures common in thermal cycloadditions.
Materials
  • Substrate: 3-(2,4-difluorophenyl)prop-2-yn-1-ol (1.0 equiv)

  • Azide Source: Benzyl azide or specific alkyl azide (1.2 equiv)

  • Catalyst:

    
     (Pentamethylcyclopentadienylbis(triphenylphosphine)ruthenium(II) chloride) (2-5 mol%)
    
  • Solvent: 1,4-Dioxane or Toluene (Anhydrous)

  • Atmosphere: Argon or Nitrogen (Strictly oxygen-free)

Step-by-Step Procedure
  • Catalyst Activation: In a flame-dried Schlenk tube, dissolve the alkyne (1.0 mmol) and the organic azide (1.2 mmol) in anhydrous 1,4-dioxane (5 mL).

  • Degassing: Degas the solution by bubbling Argon for 10 minutes. Oxygen poisons the Ruthenium species.

  • Initiation: Add

    
     (0.02 mmol, 2 mol%). The solution typically turns a reddish-brown color.
    
  • Reaction: Seal the tube and heat to 80°C for 4–12 hours. Monitor by TLC (the alkyne spot will disappear; triazoles are usually more polar).

  • Workup: Cool to room temperature. Filter the mixture through a short pad of silica gel to remove the metal catalyst. Wash with Ethyl Acetate.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc gradient).

Validation:

  • 
     NMR:  Look for the disappearance of the propargylic 
    
    
    
    (typically
    
    
    4.5 ppm) and the appearance of a downfield shift due to the adjacent triazole ring.
  • Regioselectivity: RuAAC typically yields the 1,4,5-isomer. NOE (Nuclear Overhauser Effect) studies between the azide substituent and the alcohol methylene group can confirm regiochemistry.

Protocol B: Stereodivergent Semi-Hydrogenation

Objective: Selective access to (Z)- or (E)-allylic alcohols for SAR (Structure-Activity Relationship) profiling.

Path 1: (Z)-Selective Reduction (Lindlar)

Mechanism: Heterogeneous catalysis where the alkyne adsorbs to the Pd surface. The "poison" (Lead acetate/Quinoline) prevents full reduction to the alkane and desorption occurs after syn-addition of hydrogen.

Protocol:

  • Dissolve 3-(2,4-difluorophenyl)prop-2-yn-1-ol (1 mmol) in MeOH (10 mL).

  • Add Lindlar Catalyst (Pd/CaCO3 poisoned with Pb, 5 wt% loading).

  • Add Quinoline (2 drops) to further suppress over-reduction.

  • Stir under a balloon of

    
     (1 atm) at room temperature.
    
  • Critical Endpoint: Monitor by GC-MS or NMR every 30 mins. Stop immediately upon consumption of alkyne to prevent isomerization or over-reduction.

  • Filter through Celite and concentrate.

Path 2: (E)-Selective Reduction (Red-Al)

Mechanism: The hydroxyl group of the propargyl alcohol coordinates with the Aluminum center, directing the hydride delivery intramolecularly to the proximal carbon (C2), resulting in trans-selectivity.

Protocol:

  • Dissolve substrate (1 mmol) in anhydrous THF (5 mL) under Argon. Cool to 0°C.[1]

  • Add Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride, 65% in toluene) (1.5 equiv) dropwise.

    • Caution: Red-Al is pyrophoric. Handle under inert atmosphere.

  • Allow to warm to room temperature and stir for 2–4 hours.

  • Quench: Cool to 0°C. Carefully add Rochelle's salt solution (saturated potassium sodium tartrate) to break the aluminum emulsion. Stir vigorously until two clear layers form.

  • Extract with ether, dry over

    
    , and concentrate.
    

Data Summary Table:

MethodReagentSelectivityProduct GeometryKey Mechanism
Lindlar

, Pd/CaCO3/Pb
>95% Z (Cis)Syn-AdditionSurface Adsorption
Red-Al NaAlH2(OCH2CH2OMe)2>98% E (Trans)Anti-AdditionChelation Control

Protocol C: Gold(I)-Catalyzed Meyer-Schuster Rearrangement

Objective: Conversion of the propargyl alcohol to 3-(2,4-difluorophenyl)propenal (Cinnamaldehyde derivative). Significance: This reaction performs a redox isomerization, converting the alcohol oxidation state into a carbonyl without external oxidants. The product is a potent Michael acceptor, useful for covalent inhibitor design.

Mechanism: The Au(I) catalyst activates the alkyne (


-activation). Water attacks the activated complex, followed by a [1,3]-hydride shift (or proton transfer/tautomerization sequence) to yield the 

-unsaturated aldehyde.

GoldCycle Step1 Au(I) Coordination (Pi-Activation) Step2 Nucleophilic Attack (H2O at C3) Step1->Step2 Step3 Allenol Intermediate Step2->Step3 Step4 Tautomerization (Enol -> Aldehyde) Step3->Step4

Figure 2: Simplified mechanistic flow for Gold-catalyzed rearrangement.

Protocol:

  • Catalyst Prep: Use AuCl(PPh3) (2 mol%) and AgSbF6 (2 mol%) as a co-catalyst (to generate the cationic Au species in situ).

  • Solvent: 1,4-Dioxane/Water (10:1 ratio). Water is the oxygen source.

  • Reaction: Combine substrate, catalyst, and solvent.[1][2] Heat to 60°C for 2 hours.

  • Workup: Dilute with DCM, wash with brine.

  • Product: The resulting aldehyde is often unstable on silica; use neutral alumina or purify rapidly.

References

  • RuAAC Mechanism & Application

    • Zhang, L., et al. "Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides."[3] Journal of the American Chemical Society, 2005. Link

  • Stereoselective Hydrogenation (Red-Al)

    • Denmark, S. E., & Jones, T. K. "Stereoselective reduction of propargylic alcohols." Journal of Organic Chemistry, 1982. Link

  • Meyer-Schuster Rearrangement

    • Engel, D. A., & Dudley, G. B. "Olefin Stereoregulation in the Meyer-Schuster Rearrangement." Organic Letters, 2006. Link

  • Iodine-Mediated Alternatives

    • Puri, S., et al. "Iodo Meyer-Schuster Rearrangement of 3-Alkoxy-2-yn-1-ols."[4] Organic Letters, 2014.[4] Link

Sources

Application Note: Scale-Up Synthesis of 3-(2,4-Difluorophenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Scale-Up Researchers, and Drug Development Professionals Objective: To provide a highly reliable, self-validating protocol for the multi-gram to kilogram scale-up of 3-(2,4-difluorophenyl)prop-2-yn-1-ol via Sonogashira cross-coupling.

Mechanistic Pathway & Reaction Design

The synthesis of 3-(2,4-difluorophenyl)prop-2-yn-1-ol relies on the palladium-catalyzed, copper-cocatalyzed Sonogashira cross-coupling between 1-bromo-2,4-difluorobenzene and propargyl alcohol.

While aryl iodides are traditionally more reactive in oxidative addition, 1-bromo-2,4-difluorobenzene is selected for scale-up due to its significantly lower cost and better atom economy. To overcome the higher activation energy of the C–Br bond, we utilize


, a robust and economical precatalyst, paired with Copper(I) Iodide (CuI). The reaction is performed in a green co-solvent system of 2-Methyltetrahydrofuran (MeTHF) and Diisopropylamine (DIPA), which replaces reprotoxic solvents like DMF while maintaining excellent catalytic turnover[1].

Sonogashira Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Br inserts) Pd0->OxAdd 1-Bromo-2,4-difluorobenzene TransMet Transmetalation (Cu-Alkyne transfers) OxAdd->TransMet Pd(II) Complex RedElim Reductive Elimination (Product forms) TransMet->RedElim Ar-Pd-Alkyne RedElim->Pd0 Product Release CuCycle Copper Cycle (Base + Alkyne) CuCycle->TransMet Cu-Acetylide

Caption: Catalytic cycle of the Pd/Cu-mediated Sonogashira coupling for propargyl alcohol.

Scale-Up Risk Assessment & Mitigation (E-E-A-T)

Scaling up this specific transformation introduces critical safety and purity challenges that dictate our experimental design:

  • Thermal Hazards & Exotherm Control: The Sonogashira coupling is highly exothermic (

    
    ). Furthermore, propargyl alcohol presents severe thermal hazards; if the Maximum Temperature of the Synthesis Reaction (MTSR) exceeds the decomposition onset of the alkyne, it can trigger a catastrophic [2]. Causality:  To mitigate this, propargyl alcohol is strictly dosed via a controlled semi-batch addition over 2–3 hours, ensuring the reaction temperature never exceeds 50 °C.
    
  • Suppression of Glaser Homocoupling: The most common impurity in this process is the homocoupled dimer of propargyl alcohol. This side-reaction is catalyzed by Cu(I) in the presence of trace oxygen. Causality: To prevent this, strict anaerobic conditions are mandatory. All solvents must be rigorously sparged with Nitrogen or Argon for at least 30 minutes prior to catalyst introduction[3].

  • Telescoped Flow Compatibility: If batch exotherms become unmanageable beyond the 1 kg scale, this specific coupling is highly amenable to , which provides superior heat dissipation[4].

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected outcomes across different scales. Note the deliberate reduction in catalyst loading at larger scales to minimize residual metal contamination and control the reaction rate.

ScaleCatalyst Loading (Pd / Cu)Alkyne Addition TimeMax Internal TempIsolated YieldPurity (HPLC)
10 g 2.0 mol% / 4.0 mol%0.5 hours45 °C92%>99.0%
100 g 1.0 mol% / 2.0 mol%1.5 hours48 °C89%>98.5%
1.0 kg 0.5 mol% / 1.0 mol%3.0 hours50 °C87%>98.5%

Step-by-Step Experimental Protocol (100 g Scale)

This protocol is designed as a self-validating system . Progression to the workup phase is strictly gated by In-Process Control (IPC) analytical criteria.

Workflow Prep Degassing & Setup Add Semi-Batch Addition (Exotherm Control) Prep->Add Rxn Reaction at 45°C (2-4 hours) Add->Rxn Quench Aqueous Quench & Phase Sep Rxn->Quench Scavenge Metal Scavenging (Thiol Resin) Quench->Scavenge Purify Vacuum Distillation (>98% Purity) Scavenge->Purify

Caption: Step-by-step unit operations for the scale-up synthesis workflow.

Phase 1: System Preparation & Degassing
  • Equip a 2.0 L jacketed reactor with a mechanical stirrer, internal temperature probe, reflux condenser, and a nitrogen inlet.

  • Charge the reactor with 1-bromo-2,4-difluorobenzene (100.0 g, 518 mmol, 1.0 equiv), MeTHF (500 mL), and Diisopropylamine (DIPA) (78.6 g, 777 mmol, 1.5 equiv).

  • Critical Step: Sparge the solution with subsurface Nitrogen for 30 minutes at 20 °C to remove dissolved oxygen and prevent Glaser homocoupling[3].

Phase 2: Catalyst Activation & Semi-Batch Addition
  • Briefly pause sparging and quickly charge

    
     (3.63 g, 5.18 mmol, 1.0 mol%) and CuI (1.97 g, 10.36 mmol, 2.0 mol%). Resume Nitrogen blanket.
    
  • Heat the jacket to achieve an internal temperature of 40 °C.

  • Load propargyl alcohol (34.8 g, 621 mmol, 1.2 equiv) into a pressure-equalizing dropping funnel.

  • Exotherm Control: Begin dropwise addition of propargyl alcohol over 1.5 hours. Adjust the addition rate to ensure the internal temperature remains strictly between 45 °C and 48 °C. Do not allow the temperature to exceed 50 °C[2].

Phase 3: Reaction Execution & Self-Validation
  • Once addition is complete, maintain stirring at 45 °C for 2 hours.

  • In-Process Control (IPC): Pull a 0.5 mL aliquot, quench into EtOAc/Water, and analyze the organic layer via HPLC.

    • Validation Gate: The reaction is deemed complete only when 1-bromo-2,4-difluorobenzene is <1.0% area. If >1.0%, stir for an additional 1 hour and re-test.

Phase 4: Workup & Metal Scavenging
  • Cool the reactor to 20 °C. Quench the reaction by adding 500 mL of a half-saturated aqueous

    
     solution (this specifically solubilizes and removes copper salts).
    
  • Stir vigorously for 15 minutes, then halt agitation and allow phase separation. Drain the lower aqueous layer.

  • Wash the organic layer with 500 mL of brine.

  • Palladium Scavenging: Add 10 g of a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol) to the organic layer and stir at 40 °C for 2 hours. Filter the mixture through a pad of Celite to remove the resin and residual metal particulates.

Phase 5: Isolation
  • Concentrate the filtrate under reduced pressure (30 mbar, 40 °C water bath) to yield the crude product as a dark amber oil.

  • Purification: Subject the crude oil to short-path vacuum distillation. Collect the main fraction at approx. 95–100 °C at 1.5 mbar to afford 3-(2,4-difluorophenyl)prop-2-yn-1-ol as a pale yellow to colorless oil (Expected yield: ~77.5 g, 89%).

References

  • Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Purdue Engineering Process Safety. Available at:[Link][2]

  • Development of a Telescoped Flow Process for the Safe and Effective Generation of Propargylic Amines. Molecules, MDPI. Available at:[Link][4]

  • Fast Heck–Cassar–Sonogashira (HCS) Reactions in Green Solvents. Organic Letters, American Chemical Society. Available at:[Link][1]

Sources

Troubleshooting & Optimization

Optimization of Sonogashira coupling for fluorinated aryl halides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Cross-Coupling . This module is dedicated to the optimization of the Sonogashira coupling for fluorinated aryl halides —a notoriously challenging class of substrates.

Fluorinated arenes present a dual challenge in cross-coupling:

  • Polyfluoroaryl Halides (C-Br/C-Cl activation): The strong electron-withdrawing nature of multiple fluorine atoms accelerates oxidative addition but severely retards reductive elimination, leading to prolonged lifetimes of Pd(II) intermediates and rampant side reactions (e.g., Glaser homocoupling).

  • Aryl Fluorides (Direct C-F activation): The C-F bond is highly polarized and possesses a massive bond dissociation energy (~116 kcal/mol), making traditional oxidative addition by Pd(0) thermodynamically unfavorable without specialized activation strategies.

Use the diagnostic workflow and troubleshooting guides below to navigate these electronic and mechanistic hurdles.

Part 1: Diagnostic Workflow for Fluorinated Substrates

G Start Substrate: Fluorinated Aryl Halide Branch1 Polyfluoroaryl Bromide/Iodide (C-Br / C-I Activation) Start->Branch1 Branch2 Aryl Fluoride (Direct C-F Activation) Start->Branch2 Prob1 Issue: High Homocoupling? Branch1->Prob1 Prob2 Issue: Sluggish Reaction? Branch1->Prob2 Sol3 Use Pd2(dba)3 + LiHMDS (Lithium Acetylide Pathway) Branch2->Sol3 Sol1 Use Cu-Free Conditions (Pd(OAc)2, XPhos, DABCO) Prob1->Sol1 Sol2 Use Monoligated Precatalysts (e.g., [DTBNpP]Pd(crotyl)Cl) Prob2->Sol2

Caption: Decision matrix for optimizing Sonogashira coupling of fluorinated aryl halides.

Part 2: Troubleshooting Guide & FAQs

Q1: My Sonogashira coupling with pentafluorophenyl bromide yields mostly the alkyne homocoupling (Glaser) product. How do I suppress this? The Causality: Highly fluorinated aryl rings withdraw electron density from the palladium center during the catalytic cycle. This electron deficiency severely slows down the final reductive elimination step. Because the Pd(II) intermediate is long-lived, it undergoes reverse transmetalation with the copper acetylide in the mixture, leading to the oxidative homocoupling of the alkyne (diyne formation) rather than the desired cross-coupling . The Solution: Transition to a Copper-Free protocol. By removing copper, you eliminate the formation of copper acetylides that drive the homocoupling pathway. Utilize an amine base like DABCO or TMP, which acts both as a base and a transient ligand to facilitate the deprotonation of the alkyne directly at the palladium center.

Q2: I am trying to couple an unactivated aryl fluoride directly (C-F activation). Is this thermodynamically possible via Sonogashira? The Causality: Yes, but not under standard conditions. The C-F bond is too strong for spontaneous oxidative addition by standard Pd(0) complexes. However, using LiHMDS (Lithium hexamethyldisilazide) fundamentally alters the mechanism. LiHMDS deprotonates the alkyne to form a lithium acetylide. Crucially, the


 cation acts as a potent Lewis acid, coordinating to the fluorine atom of the substrate. This "pulls" electron density away from the C-F bond, weakening it enough to permit oxidative addition by an electron-rich Pd(0) species .
The Solution:  Employ a Pd2(dba)3 / LiHMDS catalytic system in anhydrous THF at elevated temperatures (110 °C).

Q3: My polyfluoroaryl chloride is completely unreactive, even under copper-free conditions. What is failing? The Causality: While fluorines activate the ring toward nucleophilic attack, the C-Cl bond itself remains sterically and electronically stubborn for initial oxidative addition if the palladium catalyst is trapped in off-cycle resting states (like unreactive bis-ligated PdL2 complexes). The Solution: Use an air-stable, monoligated precatalyst such as [DTBNpP]Pd(crotyl)Cl. This precatalyst rapidly activates to form a highly reactive, 12-electron monoligated Pd(0) species that forces oxidative addition into the stubborn C-Cl bond at room temperature .

Part 3: Quantitative Optimization Data

The following table synthesizes the optimal parameters for varying degrees of fluorinated substrates to ensure maximum cross-coupling yield while minimizing hydrodehalogenation and homocoupling.

Substrate TypeTarget BondCatalyst SystemBase / Co-catalystSolvent & TempTypical YieldKey Challenge Addressed
Polyfluoroaryl Bromide C-BrPd(OAc)2 / XPhos (5 mol%)DABCO / No Cu THF, 65 °C85–95%Suppresses Glaser homocoupling
Polyfluoroaryl Chloride C-Cl[DTBNpP]Pd(crotyl)Cl (5 mol%)TMP / No Cu DMSO, 25 °C80–90%Overcomes sluggish oxidative addition
Unactivated Aryl Fluoride C-FPd2(dba)3 (3 mol%)LiHMDS / No Cu THF, 110 °C70–90%Lowers activation energy for C-F cleavage

Part 4: Standardized Experimental Protocols

Protocol A: Copper-Free Sonogashira of Polyfluoroaryl Bromides

Designed to eliminate diyne byproducts via a self-validating base-mediated pathway.

  • Preparation: In a flame-dried Schlenk flask under argon, add Pd(OAc)2 (2.2 mg, 0.01 mmol, 2 mol%), XPhos (9.5 mg, 0.02 mmol, 4 mol%), and DABCO (112 mg, 1.0 mmol).

  • Substrate Addition: Add the polyfluoroaryl bromide (0.5 mmol) and anhydrous, degassed THF (3.0 mL). Stir for 5 minutes at room temperature to allow the active Pd(0) complex to form (solution will turn pale yellow).

  • Alkyne Addition: Slowly add the terminal alkyne (0.6 mmol) via syringe.

  • Reaction: Heat the mixture to 65 °C and stir for 12 hours.

  • Validation Checkpoint: Pull a 50 µL aliquot, dilute in EtOAc, and analyze via GC-MS. Self-Validation: The protocol is successful if the mass peak corresponding to the diyne dimer (

    
    ) is <2% relative to the product peak. If diyne is present, verify the rigorous exclusion of oxygen and ensure no copper contamination exists in your glassware.
    
  • Workup: Cool to room temperature, filter through a short pad of Celite (eluting with EtOAc), concentrate, and purify via flash chromatography.

Protocol B: LiHMDS-Promoted Direct C-F Activation Sonogashira

Designed for the direct alkynylation of aryl fluorides.

  • Glovebox Setup: Inside a nitrogen-filled glovebox, charge an oven-dried heavy-walled sealed tube with Pd2(dba)3 (13.7 mg, 0.015 mmol, 3 mol%), the aryl fluoride (0.5 mmol), and the terminal alkyne (1.25 mmol).

  • Activation: Add anhydrous THF (3.0 mL) followed immediately by LiHMDS (1.0 mL of a 1.0 M solution in THF, 1.0 mmol).

  • Reaction: Seal the tube tightly with a Teflon cap, remove it from the glovebox, and heat in an oil bath at 110 °C for 15 hours.

  • Validation Checkpoint: Analyze the crude mixture via

    
    F NMR. Self-Validation:  A complete disappearance of the starting material's fluorine resonance and the appearance of new downfield-shifted signals (if polyfluorinated) confirms successful C-C bond formation. The reaction mixture should also transition from deep purple (Pd2(dba)3) to a dark reddish-brown active state.
    
  • Workup: Quench carefully with saturated aqueous NH4Cl (5 mL). Extract with EtOAc (

    
     mL), dry over anhydrous Na2SO4, and purify via silica gel chromatography.
    

Part 5: Mechanistic Pathway for C-F Activation

To fully understand Protocol B, one must visualize how LiHMDS orchestrates the otherwise impossible cleavage of the C-F bond.

Mechanism Pd0 Pd(0)L_n Active Catalyst PdII_Ox Pd(II)(Ar_F)(F)L_n Oxidative Addition Pd0->PdII_Ox + Ar-F (Li+ Assisted) PdII_Trans Pd(II)(Ar_F)(Alk)L_n Transmetalation PdII_Ox->PdII_Trans + Li-Alkyne (via LiHMDS) PdII_Trans->Pd0 Reductive Elimination Product Ar_F-Alkyne Product PdII_Trans->Product

Caption: Catalytic cycle of LiHMDS-promoted Pd-catalyzed C-F bond Sonogashira coupling.

References

  • Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction Organometallics (ACS Publications), 2008. URL:[Link]

  • LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes Organic Letters (ACS Publications), 2019. URL:[Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst[DTBNpP] Pd(crotyl)Cl The Journal of Organic Chemistry (NIH PMC), 2018. URL:[Link]

Purification of 3-(2,4-difluorophenyl)prop-2-yn-1-ol from reaction byproducts

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

This guide addresses the purification of 3-(2,4-difluorophenyl)prop-2-yn-1-ol , a critical intermediate typically synthesized via Sonogashira coupling of 1-bromo-2,4-difluorobenzene and propargyl alcohol.[1]

The purification of this propargylic alcohol presents specific challenges: separating the polar product from non-polar homocoupling byproducts (Glaser coupling), removing persistent palladium/copper catalysts, and managing the potential thermal instability of the alkyne moiety.

Property Data / Characteristic
Compound Name 3-(2,4-difluorophenyl)prop-2-yn-1-ol
Structure Ar-C≡C-CH₂OH (Ar = 2,4-difluorophenyl)
Primary Impurities 1,3-Diyne (Glaser product), Pd/Cu residues, Unreacted Halide
Physical State Viscous oil or low-melting solid (dependent on purity)
Solubility Soluble in EtOAc, DCM, MeOH; Insoluble in Water, Hexanes

Troubleshooting & FAQs

Q1: I observe a persistent dark brown/black color in my crude oil. How do I remove this?

Diagnosis: The dark color is characteristic of colloidal palladium and oxidized copper species remaining from the catalytic cycle. Solution: Standard aqueous washes are often insufficient.

  • Chelating Wash: Wash the organic phase with 10% aqueous NH₄Cl : NH₄OH (9:1) . The ammonia complexes copper (turning the aqueous layer deep blue), while ammonium chloride buffers the solution. Repeat until the aqueous layer is colorless.

  • Solid Scavengers: If the color persists after chromatography, treat the dissolved product with activated charcoal or a thiourea-functionalized silica scavenger (e.g., SiliaMetS® Thiol) for 1 hour, then filter through Celite.

Q2: TLC shows a major spot moving much faster than my product. What is it?

Diagnosis: This is likely the Glaser homocoupling product (2,4-difluorophenyl-C≡C-C≡C-2,4-difluorophenyl) or the unreacted aryl halide.[1] Technical Insight:

  • Aryl Halide (SM): Non-polar (High Rf).

  • Glaser Diyne: Non-polar (High Rf).

  • Target Alcohol: Polar (Low/Mid Rf). Action: These non-polar impurities are easily separated via Flash Column Chromatography. A gradient starting at 100% Hexanes is essential to flush them out before increasing polarity to elute the alcohol.

Q3: My product co-elutes with a yellow impurity. How do I improve resolution?

Diagnosis: The yellow impurity is often a phosphine oxide (if phosphine ligands were used) or a trace enone from hydration. Protocol:

  • Switch Solvent System: If using Hexane/Ethyl Acetate (EtOAc), switch to DCM/MeOH (98:2 to 95:5) .[1] The selectivity of chlorinated solvents often separates phosphine oxides (which tail significantly) from propargylic alcohols.

  • Stationary Phase: Use amine-functionalized silica if the impurity is acidic, though standard silica is usually sufficient.[1]

Q4: Can I distill this compound?

Warning: Avoid distillation if possible. Propargylic alcohols can be thermally unstable.[1] If distillation is necessary for scale-up, it must be done under high vacuum (<1 mmHg) to keep the bath temperature below 80°C. Decomposition risks increase significantly above 100°C.[1]

Detailed Purification Protocols

Protocol A: Work-up & Metal Removal (The "Blue Wash")

Standard aqueous work-up often leaves metal residues.[1] This protocol ensures minimal metal contamination.[1]

  • Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (approx. 10 mL per mmol substrate).

  • Filtration: Filter the mixture through a pad of Celite 545 to remove bulk Pd black and precipitated salts. Rinse the pad with EtOAc.

  • The "Blue Wash": Transfer filtrate to a separatory funnel. Wash with sat. aq. NH₄Cl / conc. NH₄OH (9:1) .

    • Observation: The aqueous layer should turn bright blue (Cu-amine complex).

    • Repetition: Repeat 2-3 times until the aqueous layer remains colorless.[1]

  • Drying: Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (keep water bath <40°C).

Protocol B: Flash Column Chromatography

Optimized for separating the polar alcohol from non-polar byproducts.

  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Sample Loading: Dry load on Celite or Silica (recommended due to viscosity).

  • Mobile Phase: Hexanes (Solvent A) and Ethyl Acetate (Solvent B).

Column Volume (CV) % Ethyl Acetate Target Elution
0 - 2 CV0%Elutes unreacted Aryl Halide
2 - 5 CV0% → 10%Elutes Glaser Diyne (Homocoupling)
5 - 12 CV10% → 30%Elutes Target Alcohol
12+ CV30% → 50%Elutes polar catalyst ligands/oxides

Visualization: Purification Logic & Workflow

Figure 1: Purification Decision Matrix

This flowchart guides the user through the logical steps of purification based on observed impurities.

PurificationLogic Start Crude Reaction Mixture TLC_Check Step 1: TLC Analysis (Hex/EtOAc 3:1) Start->TLC_Check Decision_Color Is crude dark brown/black? TLC_Check->Decision_Color Metal_Wash Protocol A: NH4Cl/NH4OH Wash (Remove Cu/Pd) Decision_Color->Metal_Wash Yes Decision_Spots Observe High Rf Spot? Decision_Color->Decision_Spots No Metal_Wash->Decision_Spots Flash_Chrom Protocol B: Flash Column (Gradient 0-30% EtOAc) Decision_Spots->Flash_Chrom Yes (Glaser/Halide) Recryst Optional: Recrystallization (Hexanes/Et2O) Decision_Spots->Recryst No (High Purity) Final Pure 3-(2,4-difluorophenyl)prop-2-yn-1-ol Flash_Chrom->Final Recryst->Final

Caption: Decision matrix for selecting the appropriate purification workflow based on visual and chromatographic analysis of the crude mixture.

Figure 2: Impurity Profile on TLC

Visual representation of relative Rf values to aid in fraction identification.

TLC_Profile cluster_plate TLC Plate (30% EtOAc in Hexanes) SolventFront Solvent Front (Rf 1.0) Impurity1 Unreacted Aryl Halide (Rf ~0.85) Impurity2 Glaser Diyne (Rf ~0.75) Target Target Alcohol (Rf ~0.35) Origin Baseline (Catalysts/Salts)

Caption: Schematic representation of TLC separation. The target alcohol is significantly more polar than the starting halide or homocoupled byproducts.

References

  • Sonogashira, K. (2002). "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides". Journal of Organometallic Chemistry, 653(1-2), 46–49.[1] Link

  • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry". Chemical Reviews, 107(3), 874–922. Link[1]

  • Siemsen, P., Livingston, R. C., & Diederich, F. (2000). "Acetylenic Coupling: A Powerful Tool in Molecular Construction". Angewandte Chemie International Edition, 39(15), 2632–2657. Link

  • Sigma-Aldrich. "3-(2,4-Difluorophenyl)propionic acid Properties" (Structural Analog Data).[1] Link

  • PubChem. "3-(2,4-difluorophenyl)prop-2-yn-1-ol Compound Summary".[1] Link[1]

Sources

Troubleshooting low yields in 3-(2,4-difluorophenyl)prop-2-yn-1-ol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 3-(2,4-difluorophenyl)prop-2-yn-1-ol

A Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-(2,4-difluorophenyl)prop-2-yn-1-ol, a key building block in the development of various pharmaceutical agents, is most commonly achieved via a Sonogashira cross-coupling reaction. This reaction forms a crucial carbon-carbon bond between an aryl halide and a terminal alkyne.[1][2] While powerful, the Sonogashira coupling is sensitive to a range of variables that can lead to diminished yields, catalyst deactivation, and the formation of unwanted byproducts.

This guide, structured as a series of frequently asked questions, provides in-depth troubleshooting strategies rooted in the fundamental principles of the reaction mechanism. Our goal is to empower researchers to diagnose and resolve common issues encountered during this synthesis, ensuring consistent and high-yielding results.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Reaction Failure & Low Conversion

Question 1: My reaction has stalled or resulted in very low conversion of my starting materials (1-bromo-2,4-difluorobenzene and propargyl alcohol). What are the most critical factors to investigate first?

Answer: When facing a stalled or low-conversion reaction, the issue almost always lies with one of three critical areas: the integrity of the catalytic system, the quality of your reagents, or the reaction atmosphere.

    • Actionable Insight: Always use fresh, high-purity catalysts from a reliable supplier. If you suspect your catalyst has degraded, purchase a new batch. For Pd(0) catalysts, consider storing them in a glovebox or desiccator under an inert atmosphere.

  • Reagent Purity: Impurities in your starting materials or solvents can act as catalyst poisons.

    • Aryl Halide/Alkyne: Ensure the 1-bromo-2,4-difluorobenzene and propargyl alcohol are pure. Propargyl alcohol can polymerize upon storage or heating, so using a freshly opened bottle or distilled material is advisable.[5]

    • Base: The amine base (e.g., triethylamine, diisopropylamine) must be anhydrous. Water can interfere with the catalytic cycle. Using a freshly opened bottle or distilling the amine over a suitable drying agent is best practice.[6]

  • Reaction Atmosphere: This is the most common cause of failure. The Sonogashira coupling requires strictly anaerobic (oxygen-free) and anhydrous conditions.[7] Oxygen not only deactivates the Pd(0) catalyst but also promotes the primary side reaction: the oxidative homocoupling of propargyl alcohol (see Question 3).[4]

    • Actionable Insight: Implement a rigorous degassing protocol for your solvent(s) and the reaction vessel itself. The "freeze-pump-thaw" method (at least three cycles) is highly effective for removing dissolved oxygen.[8] Maintain a positive pressure of a high-purity inert gas (argon or nitrogen) throughout the entire setup and reaction time.

Category 2: Catalyst & Reaction Appearance

Question 2: My reaction mixture turned black and a precipitate formed shortly after heating. What is this precipitate and is my reaction compromised?

Answer: The black precipitate is almost certainly "palladium black," which is finely divided, catalytically inactive palladium metal.[8] Its formation is a definitive sign of catalyst decomposition and indicates that your active Pd(0) species has aggregated and fallen out of the catalytic cycle.[9] While a slight darkening of the reaction is common, the formation of a significant black precipitate means the reaction is likely compromised and yields will be low.

Causality and Prevention:

  • Presence of Oxygen: This is the primary culprit. Even trace amounts of oxygen can oxidize the phosphine ligands and the Pd(0) center, leading to aggregation.[8]

  • High Temperature: While aryl bromides often require heat to react efficiently, excessively high temperatures can accelerate the rate of catalyst decomposition.[8] It is a delicate balance between achieving a reasonable reaction rate and maintaining catalyst stability.

  • Solvent Choice: The solvent can significantly influence catalyst stability.[10] Some solvents may not effectively solubilize all components of the catalytic cycle, while others may contain impurities. Anecdotal evidence from the research community suggests that certain solvents, like THF, may promote the formation of palladium black more than others, such as amine/solvent mixtures.[6]

  • Inappropriate Ligands: For challenging substrates, standard ligands like triphenylphosphine (PPh₃) may not provide sufficient stability to the palladium center.

Troubleshooting Protocol:

  • Improve Inert Atmosphere: This is non-negotiable. See the degassing protocols below and ensure your Schlenk line or glovebox technique is impeccable.

  • Optimize Temperature: Run the reaction at the lowest temperature that provides a reasonable conversion rate. For an aryl bromide, this might be in the 60-80 °C range. If using a more reactive aryl iodide, the reaction can often be performed at room temperature.[4]

  • Consider Ligand Choice: If the problem persists, switching to bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) can enhance catalyst stability and prevent aggregation.[8]

Category 3: Byproduct Formation

Question 3: My main impurity appears to be a dimer of propargyl alcohol (hexa-2,4-diyne-1,6-diol). How can I suppress this side reaction?

Answer: The formation of an alkyne dimer is a classic side reaction in Sonogashira couplings known as Glaser coupling.[1] This oxidative homocoupling is catalyzed by the copper(I) species in the presence of oxygen. The mechanism involves the formation of a copper acetylide, which then oxidizes and dimerizes.

Mitigation Strategies:

  • Rigorous Exclusion of Oxygen: As with preventing palladium black formation, maintaining a strictly anaerobic environment is the most effective way to suppress Glaser coupling. Any oxygen present will facilitate this unwanted pathway.[4]

  • Copper-Free Sonogashira Protocol: To completely eliminate the possibility of copper-catalyzed homocoupling, you can employ a copper-free version of the reaction.[1][7] These protocols often require slightly different conditions, such as a different palladium source, specific ligands, or a different base, but they are highly effective at preventing dimerization.

  • Controlled Addition of Alkyne: In some cases, adding the propargyl alcohol slowly to the reaction mixture via a syringe pump can help maintain a low instantaneous concentration, favoring the cross-coupling pathway over homocoupling.

Visualizing the Process

The Sonogashira Catalytic Cycle

The reaction proceeds via two interconnected catalytic cycles. The palladium cycle is responsible for the C-C bond formation, while the copper cycle serves to generate the reactive copper acetylide intermediate.[11][12]

Sonogashira_Cycle Figure 1: Sonogashira Catalytic Cycle cluster_copper Copper Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add pd_aryl Ar-Pd(II)-X(L)₂ oxidative_add->pd_aryl transmetalation Transmetalation pd_aryl->transmetalation pd_alkyne Ar-Pd(II)-C≡CR(L)₂ transmetalation->pd_alkyne cu_x CuX transmetalation->cu_x reductive_elim Reductive Elimination pd_alkyne->reductive_elim reductive_elim->pd0 product Ar-C≡CR (Product) reductive_elim->product aryl_halide Ar-X aryl_halide->oxidative_add alkyne H-C≡CR cu_x->alkyne cu_acetylide Cu-C≡CR alkyne->cu_acetylide + CuX - HX base Base base->alkyne cu_acetylide->transmetalation hx Base-H⁺X⁻ cu_acetylide->hx

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Troubleshooting Workflow

When encountering low yields, a systematic approach to diagnosis is key. The following workflow can help pinpoint the source of the problem.

Troubleshooting_Workflow Figure 2: Workflow for Troubleshooting Low Yields start Low Yield or No Reaction q_precipitate Is there a black precipitate? start->q_precipitate q_sideproduct Is Glaser homocoupling the major side product? q_precipitate->q_sideproduct No sol_precipitate Catalyst Deactivation - Improve inert atmosphere - Lower reaction temp - Check solvent purity q_precipitate->sol_precipitate Yes q_reagents Are catalysts & reagents fresh and pure? q_sideproduct->q_reagents No sol_sideproduct Glaser Coupling - Rigorously exclude O₂ - Switch to copper-free protocol q_sideproduct->sol_sideproduct Yes sol_reagents Reagent Quality Issue - Use new catalyst/CuI - Purify/distill alkyne - Use anhydrous base q_reagents->sol_reagents No success Optimized Reaction q_reagents->success Yes sol_precipitate->q_sideproduct sol_sideproduct->q_reagents sol_atmosphere Poor Inert Atmosphere - Degas solvent (Freeze-Pump-Thaw) - Check for leaks in setup sol_reagents->sol_atmosphere sol_atmosphere->success

Caption: A step-by-step diagnostic workflow for addressing low-yield Sonogashira reactions.

Data & Protocols

Table 1: Typical Reaction Parameters for Sonogashira Coupling

This table provides a starting point for reaction optimization. Conditions may vary based on the specific reactivity of the aryl halide.

ParameterAryl Iodide (e.g., 1-iodo-2,4-difluorobenzene)Aryl Bromide (e.g., 1-bromo-2,4-difluorobenzene)Rationale & Key Considerations
Pd Catalyst PdCl₂(PPh₃)₂ (1-3 mol%)PdCl₂(PPh₃)₂ (2-5 mol%)Aryl bromides are less reactive and may require higher catalyst loading.[4]
Cu Co-catalyst CuI (2-5 mol%)CuI (4-10 mol%)Essential for alkyne activation. Ensure it is a fine, off-white powder.[4]
Base Triethylamine (TEA) or Diisopropylethylamine (DIPEA)Triethylamine (TEA) or Diisopropylethylamine (DIPEA)Use at least 2-3 equivalents. Can also be used as a co-solvent.[13]
Solvent THF, Toluene, or neat amineDMF, Dioxane, TolueneSolvent must be anhydrous and thoroughly degassed.[8][10]
Temperature Room Temperature to 40 °C60 °C to 90 °CHigher temperatures accelerate the reaction but also risk catalyst decomposition.[8]
Atmosphere Argon or NitrogenArgon or NitrogenStrictly anaerobic conditions are required to prevent side reactions.[3][7]
Experimental Protocols

Protocol 1: Standard Sonogashira Coupling

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%) and copper(I) iodide (5 mol%).

  • Seal the flask, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.

  • Under a positive flow of inert gas, add 1-bromo-2,4-difluorobenzene (1.0 eq).

  • Add the anhydrous, degassed solvent (e.g., Toluene) and anhydrous triethylamine (3.0 eq) via syringe.

  • Add propargyl alcohol (1.2 eq) dropwise via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.[4]

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Rigorous Solvent Degassing (Freeze-Pump-Thaw)

  • Place the solvent in a robust Schlenk flask (no more than half full) sealed with a high-vacuum stopcock.

  • Freeze the solvent completely using a liquid nitrogen bath.

  • Once frozen solid, open the flask to a high-vacuum line and evacuate for 10-15 minutes.

  • Close the stopcock to the vacuum line and remove the liquid nitrogen bath.

  • Allow the solvent to thaw completely. You will likely see bubbles of dissolved gas being released.

  • Repeat this entire freeze-pump-thaw cycle at least two more times to ensure all dissolved oxygen is removed.[8]

  • After the final cycle, backfill the flask with high-purity argon or nitrogen. The solvent is now ready for use.

References

  • Sonogashira Coupling - Chemistry LibreTexts. (2024). Available at: [Link]

  • Sonogashira coupling - Wikipedia. (n.d.). Available at: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Available at: [Link]

  • Sonogashira Coupling Definition - Organic Chemistry Key... - Fiveable. (2025). Available at: [Link]

  • Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu. (2020). Available at: [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - MDPI. (2010). Available at: [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024). Available at: [Link]

  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - PMC. (n.d.). Available at: [Link]

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions - DSpace@MIT. (n.d.). Available at: [Link]

  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand | Organometallics - ACS Publications - ACS.org. (2024). Available at: [Link]

  • Sonogashira Coupling Reaction Explained: Definition, Examples, Practice & Video Lessons - Pearson. (n.d.). Available at: [Link]

  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022). Available at: [Link]

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.). Available at: [Link]

  • Gold Catalysed Reactions of Propargylic Alcohols - UCL Discovery. (n.d.). Available at: [Link]

  • Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. (2021). Available at: [Link]

  • Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. (2018). Available at: [Link]

  • Propargyl Alcohol: A Key Intermediate for Organic Synthesis. (2026). Available at: [Link]

  • Propargyl alcohol - Wikipedia. (n.d.). Available at: [Link]

Sources

Technical Support Center: Sonogashira Coupling with 2,4-Difluoroiodobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Base Selection & Troubleshooting Guide Target Audience: Medicinal Chemists, Process Chemists, and R&D Scientists Last Updated: October 2023

Critical Analysis: The Substrate & The Challenge

2,4-Difluoroiodobenzene presents a unique set of electronic characteristics that dictate the success of a Sonogashira cross-coupling. Unlike standard aryl halides, this substrate is highly electron-deficient due to the two fluorine atoms.

The Electronic Paradox
  • Enhanced Oxidative Addition: The electron-withdrawing fluorine atoms pull electron density from the aromatic ring, making the C–I bond highly susceptible to oxidative addition by the Pd(0) species. This generally increases reaction rates compared to non-fluorinated analogs.

  • Increased Susceptibility to Side Reactions: The same electron deficiency activates the ring toward Nucleophilic Aromatic Substitution (

    
    ) . Using strong, nucleophilic amine bases (e.g., piperidine, diethylamine) at high temperatures can lead to the displacement of a fluorine atom rather than the intended cross-coupling.
    
The Base Selection Strategy

The choice of base is not merely about neutralizing the HI byproduct; it is the "gatekeeper" of the copper cycle.

  • Primary Recommendation (Standard): Triethylamine (

    
    ) .[1] It provides a balance of basicity (
    
    
    
    ) to deprotonate the Cu-alkyne complex without being aggressively nucleophilic toward the fluoro-arene at moderate temperatures.
  • Secondary Recommendation (High Precision): Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    )
    .[2] If side reactions are observed, switching to an inorganic base in a polar aprotic solvent (DMF/MeCN) eliminates the risk of base-mediated
    
    
    and often suppresses alkyne homocoupling.

Visualizing the Mechanism & Base Role

The following diagram illustrates where the base intersects with the catalytic cycles and where specific failure points occur for 2,4-difluoroiodobenzene.

SonogashiraMechanism Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Ar-I ArI 2,4-Difluoroiodobenzene (Ar-I) ArI->OxAdd SNAr SIDE REACTION: SNAr (F-Displacement) (Base-Ar-I) ArI->SNAr TransMetal Transmetallation OxAdd->TransMetal Alkyne Terminal Alkyne (R-C≡C-H) CuAcetylide Cu-Acetylide (R-C≡C-Cu) Alkyne->CuAcetylide + CuI CuI CuI Catalyst Base BASE (Et3N or K2CO3) Base->CuAcetylide Deprotonation (-Base•HI) Base->SNAr If Base is Nucleophilic (e.g., secondary amines) CuAcetylide->TransMetal Enters Pd Cycle Glaser SIDE REACTION: Glaser Homocoupling (R-C≡C-C≡C-R) CuAcetylide->Glaser + O2 (Air Leak) Prod Coupled Product (Ar-C≡C-R) TransMetal->Prod Reductive Elim. Regenerates Pd(0) Prod->Pd0

Caption: The Dual-Cycle Mechanism showing the critical role of the base in generating the reactive Cu-acetylide and the potential diversion paths for 2,4-difluoroiodobenzene.

Troubleshooting Guide & FAQs

Scenario A: "My reaction mixture turned black immediately and yield is <10%."

Diagnosis: This is likely "Pd Black" precipitation, indicating the catalyst decomposed before the catalytic cycle could be sustained.

  • Cause: The oxidative addition to 2,4-difluoroiodobenzene is fast, but if the Transmetallation step is slow (due to poor base solubility or weak deprotonation), the Pd(II) species is unstable.

  • Solution:

    • Ensure the reaction is strictly anaerobic (Oxygen promotes homocoupling, consuming the alkyne).

    • Switch Base: Move from

      
       to 
      
      
      
      (2.0 equiv) in DMF . The higher solubility of the inorganic base in DMF accelerates the formation of the Cu-acetylide, keeping the Pd-cycle fed.
Scenario B: "I see a major byproduct with a mass of [M - F + Base]."

Diagnosis: Nucleophilic Aromatic Substitution (


).
  • Cause: You are likely using a secondary amine (like Diethylamine or Piperidine) or heating

    
     too aggressively. The base attacked the ring ortho to the fluorine.
    
  • Solution:

    • Use a Non-Nucleophilic Base: Switch to

      
        or DABCO .
      
    • Lower Temperature: 2,4-difluoroiodobenzene is reactive; try the reaction at Room Temperature (25°C) .

Scenario C: "I see the dimer of my alkyne (Glaser Product)."

Diagnosis: Oxidative Homocoupling.[3]

  • Cause: Presence of Oxygen (

    
    ) or excessive Copper loading.
    
  • Solution:

    • Degas Solvents: Sparge solvents with Argon for 15 minutes.

    • Slow Addition: Add the alkyne via syringe pump over 1 hour to keep its concentration low relative to the aryl halide.

    • Reduce Copper: Lower CuI loading to 1-2 mol%.

Experimental Protocol: The "Gold Standard"

This protocol is designed to minimize fluoro-displacement while maximizing yield.

Materials
  • Substrate: 2,4-Difluoroiodobenzene (1.0 equiv)

  • Alkyne: Terminal Alkyne (1.1 equiv)

  • Catalyst:

    
     (2 mol%)[1]
    
  • Co-Catalyst: CuI (1 mol%)

  • Base: Triethylamine (

    
    ) (3.0 equiv) — High Purity/Dry
    
  • Solvent: Anhydrous THF or DMF (0.2 M concentration)

Step-by-Step Methodology
  • Setup: Flame-dry a Schlenk flask or sealable reaction vial and cool under a stream of Argon.

  • Charging: Add

    
    , CuI, and 2,4-difluoroiodobenzene.
    
  • Degassing: Cap the vessel and evacuate/backfill with Argon (3 cycles).

  • Solvent Addition: Inject degassed THF (or DMF) via syringe.

  • Base Addition: Inject

    
    .[1] Stir for 5 minutes. Note: The solution may darken slightly.
    
  • Alkyne Addition: Add the terminal alkyne dropwise.

  • Reaction: Stir at Room Temperature for 4–6 hours.

    • Checkpoint: Monitor by TLC/LCMS. If conversion is <50% after 4 hours, heat to 40°C. Do not exceed 60°C to avoid

      
      .
      
  • Workup: Dilute with Ethyl Acetate, wash with water (x2) and brine. Dry over

    
    .
    
Base Comparison Table
BaseClassSuitability for 2,4-DifluoroRisk ProfileRecommended Solvent
Triethylamine (

)
Tertiary AmineHigh (Standard) Low nucleophilicity; Salt cloggingTHF, Toluene
Diethylamine (

)
Secondary AmineLow High risk of

(F-displacement)
THF

/

Inorganic CarbonateExcellent (Alternative) Minimal side reactions; HeterogeneousDMF, DMAc, MeCN
Piperidine Secondary AmineAvoid High risk of

THF

Decision Tree for Optimization

TroubleshootingTree Start Start: Standard Protocol (Pd/Cu + Et3N in THF) Check Check LCMS/TLC after 4 hours Start->Check Success High Yield (>80%) Check->Success Clean Problem Low Yield / Byproducts Check->Problem Dirty Type Identify Problem Problem->Type Glaser Alkyne Dimer Found Type->Glaser SNAr Byproduct M-F+Nu Type->SNAr NoRxn No Reaction / Pd Black Type->NoRxn FixGlaser Degas better; Slow alkyne addition Glaser->FixGlaser FixSNAr Switch to K2CO3 in DMF SNAr->FixSNAr FixNoRxn Switch to Cs2CO3 (Boosts transmetallation) NoRxn->FixNoRxn

Caption: Logical flow for diagnosing and correcting reaction failures specific to fluorinated substrates.

References

  • Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides. Catalysis Science & Technology. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Sonogashira Coupling: Mechanism and Recent Literature. Retrieved from [Link]

  • Wikipedia. (2025). Sonogashira coupling. Retrieved from [Link]

  • KAUST Repository. (2016). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved from [Link]

Sources

Column chromatography conditions for purifying fluorinated propargyl alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Optimization of Column Chromatography Conditions for Fluorinated Propargyl Alcohols Ticket ID: #FPA-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

Purifying fluorinated propargyl alcohols (e.g., 4,4,4-trifluorobut-2-yn-1-ol or aryl-substituted variants) presents a unique "triad of difficulty" for chromatographers: enhanced acidity , volatility , and poor UV visibility .[1]

Unlike standard aliphatic alcohols, the electron-withdrawing nature of the fluorine group (specifically


) significantly lowers the pKa of the hydroxyl proton (pKa 

11–12 vs. 16 for ethanol), creating strong hydrogen-bonding interactions with silica gel. This guide addresses the resulting tailing issues, detection failures, and yield losses.

Part 1: The "Invisible" Compound (Visualization)

Issue: Users often report "clean" TLC plates but no product after the column, or inability to see the compound during elution. Root Cause: The alkyne bond is not conjugated enough for strong UV activity (254 nm) unless an aryl group is attached. The fluorine atoms do not significantly enhance UV absorption.[1]

Visualization Protocol

Do not rely solely on UV.[1] You must use a chemical stain.[1][2]

Stain ReagentReactivitySuitabilityNotes

(Basic)
Alkyne (Unsaturation)High The alkyne oxidizes rapidly.[1] Appears as bright yellow spots on a purple background.[1] Best for non-aromatic propargyl alcohols.[1]
PMA (Phosphomolybdic Acid) AlcoholsHigh Universal stain for alcohols.[1] Appears as dark blue/green spots after heating.[1]
Anisaldehyde GeneralMedium Can work, but often requires aggressive heating which may degrade sensitive alkynes.[1][2]
UV (254 nm) Conjugated SystemsLow Only works if an aryl ring is present (e.g.,

).[1]

Technical Tip: If using


, do not acidify the stain. The basic environment helps maintain the stability of the stain itself, though prolonged exposure can over-oxidize the alkyne. Dip and remove quickly.[1][2]

Part 2: The "Streaking" Compound (Chromatography Conditions)

Issue: The compound elutes as a broad smear (tailing) or co-elutes with impurities despite a


 on TLC.
Root Cause:  The 

group increases the acidity of the alcohol. This "phenol-like" proton acts as a potent Hydrogen Bond Donor (HBD) to the silanol groups (

) on the silica surface.
Standard Optimization Workflow
1. Stationary Phase Selection
  • Standard: Silica Gel 60 (40-63 µm).[1]

  • Alternative (If tailing persists): Neutral Alumina (Activity III).[1] Alumina is less likely to engage in the specific H-bonding causing the drag, but beware of base-catalyzed polymerization of the alkyne.

2. Mobile Phase Systems

Avoid 100% Hexanes/EtOAc if tailing occurs.[1] Fluorinated compounds often exhibit "fluorous" behavior, showing poor solubility in pure hydrocarbons.[1]

  • System A (General): Hexanes / Ethyl Acetate (Gradient 0%

    
     30%).[1]
    
    • Pros: Cheap, standard.[1]

    • Cons: Often causes tailing for

      
       alcohols.[1]
      
  • System B (Recommended): Pentane / Diethyl Ether (

    
    ).[1]
    
    • Why: Ether is a stronger Lewis base than EtOAc; it effectively competes for the silanol sites, "blocking" them from the acidic alcohol.

    • Volatility Warning: Use Pentane only if the product bp > 150°C. Otherwise, use Hexane.

  • System C (The "Fixer"): Dichloromethane (DCM) / Methanol (0%

    
     5%).
    
    • Why: DCM solubilizes the fluorinated moiety better than alkanes.[1]

3. The "Acid Trick" (Use with Caution)

If streaking is severe, the silica surface is likely too basic/active for the acidic proton.

  • Add 0.5% Acetic Acid to the mobile phase.[1]

  • Mechanism:[1][3] This keeps the silica surface fully protonated and suppresses the ionization of the alcohol, sharpening the peak.

Part 3: The "Disappearing" Yield (Isolation)

Issue: Column was successful, but mass recovery is 50% lower than expected. Root Cause: Volatility. Fluorinated propargyl alcohols (especially low MW ones like 4,4,4-trifluorobut-2-yn-1-ol) have high vapor pressures.[1] They co-evaporate with solvents on the rotary evaporator.[1]

Isolation Protocol
  • Solvent Choice: Use Pentane/Ether for the column if possible (boiling point ~35°C).[1] This allows solvent removal at lower temperatures.[1]

  • Bath Temperature: Never exceed 30°C on the water bath.

  • Vacuum Pressure: Do not go below 100 mbar for low MW alcohols.

  • Final Drying: Do not use a high-vacuum manifold (oil pump) for drying unless the MW > 200.[1] Use a gentle stream of Nitrogen instead.[1]

Part 4: Troubleshooting Logic (Decision Tree)

ChromatographyGuide Start Start: Purification Issue Issue_Type Identify Primary Failure Start->Issue_Type Invisible Can't See Spots Issue_Type->Invisible No UV Activity Streaking Tailing / Smearing Issue_Type->Streaking Poor Separation LowYield Low Recovery Issue_Type->LowYield Product Lost Action_Stain Switch to KMnO4 Stain (Check for Yellow Spots) Invisible->Action_Stain Action_Solvent Change Solvent System Try Hexane/Ether or DCM Streaking->Action_Solvent Action_Rotavap Check Vacuum Pressure Stop at 100 mbar LowYield->Action_Rotavap Result_Success Purification Successful Action_Stain->Result_Success Action_Acid Add 0.5% Acetic Acid to Mobile Phase Action_Solvent->Action_Acid If still tailing Action_Solvent->Result_Success Action_Acid->Result_Success Action_Rotavap->Result_Success

Figure 1: Decision matrix for troubleshooting fluorinated propargyl alcohol purification.

Part 5: Frequently Asked Questions (FAQ)

Q1: Can I use Triethylamine (TEA) to fix the tailing? A: Avoid it. While TEA is standard for amines, propargyl alcohols are acidic. Adding a base (TEA) will deprotonate the alcohol, creating an alkoxide that binds tighter to the silica, worsening the tailing or causing permanent adsorption. Use Acetic Acid (0.5%) instead if necessary.[1]

Q2: My compound is volatile. Can I skip the column? A: If the impurities are non-polar, consider Distillation . Propargyl alcohols are thermally stable enough for short-path distillation (unlike some peroxides), but ensure the bath does not exceed 120°C to prevent alkyne polymerization.

Q3: I see two spots on TLC that merge on the column. What is happening? A: This is often "Self-Association."[1] Fluorinated alcohols form H-bonded dimers at high concentrations (like in the column band) but dissociate at low concentrations (TLC).

  • Fix: Load the column with a lower mass loading (e.g., 1:100 ratio of compound:silica) to prevent concentration-dependent aggregation.

References

  • BenchChem Technical Guides. Technical Support Center: Purification of Crude 9-Fluoro-Nonanol. (General principles of fluorinated alcohol purification on silica).

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2025, 102, 276–302.[4] (Standard protocols for volatile alcohol isolation).

  • National Institutes of Health (NIH) - PubChem. Propargyl Alcohol: Chemical and Physical Properties.[1] (Acidity and pKa data).

  • Journal of Organic Chemistry. Facile access to trifluoromethyl propargyl alcohol by metal-free transfer hydrogenation. (Synthesis and isolation context).

  • University of Rochester. TLC Stains and Visualization Methods. (Stain specificity for alkynes/alcohols).

Sources

Technical Support Center: Palladium Catalyst Removal from 3-(2,4-difluorophenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with purifying 3-(2,4-difluorophenyl)prop-2-yn-1-ol following its synthesis via Sonogashira coupling.

Palladium contamination is a critical bottleneck in active pharmaceutical ingredient (API) development. Due to the coordinating nature of the alkyne and hydroxyl groups in 3-(2,4-difluorophenyl)prop-2-yn-1-ol, standard aqueous workups are often insufficient to meet regulatory thresholds. This center provides field-proven, self-validating protocols and troubleshooting logic to achieve highly selective palladium clearance.

Frequently Asked Questions (FAQs)

Q: Why is palladium so difficult to remove from 3-(2,4-difluorophenyl)prop-2-yn-1-ol? A: The difficulty arises from the molecule's structural thermodynamics. The propargyl alcohol moiety features an alkyne


-system and an adjacent primary hydroxyl group. Together, these can act as a bidentate-like ligand system, forming highly stable, organic-soluble complexes with Pd(II) species. Because the binding affinity of this chelation is strong, the palladium acts as a "passenger" that co-crystallizes and co-elutes with the product during standard purification, resisting simple liquid-liquid extraction.

Q: What is the strict regulatory limit for residual palladium in my final product? A: If this intermediate is carried forward into a final API, it must comply with the . Palladium is classified as a Class 2B elemental impurity. For an oral drug product with a maximum daily dose of


10  g/day , the Permitted Daily Exposure (PDE) is 100 µ g/day , translating to a strict concentration limit of 10 ppm . For parenteral administration, the limit drops to 1 ppm .

Q: Should I use Activated Carbon or Silica-Bound Scavengers for this specific alkyne? A: It depends on your current stage of process development. for bulk palladium removal (reducing Pd from >2000 ppm to ~100 ppm) but relies on non-specific physisorption, which frequently leads to 15–30% loss of the desired product. For final polishing to reach <10 ppm, are vastly superior. They utilize chemisorption—forming irreversible covalent bonds between the soft sulfur atom and the soft Pd metal—resulting in >95% product recovery.

Q: Why do some protocols recommend scavenging under an air atmosphere rather than nitrogen? A: This is a critical mechanistic nuance. Palladium often precipitates out of the catalytic cycle as colloidal Pd(0) (palladium black). Thiol and amine-based scavengers have a significantly higher thermodynamic affinity for Pd(II) than for Pd(0). facilitates the mild oxidation of unreactive Pd(0) back to Pd(II), thereby accelerating the kinetics of sequestration and dramatically lowering the final residual metal count.

Quantitative Data & Specifications

To make informed decisions regarding scavenger selection and regulatory compliance, refer to the standardized data below.

Table 1: ICH Q3D(R2) Limits for Palladium
Route of AdministrationPermitted Daily Exposure (PDE)Max Concentration Limit (assuming

10 g/day dose)
Oral 100 µ g/day 10 ppm
Parenteral 10 µ g/day 1 ppm
Inhalation 1 µ g/day 0.1 ppm
Table 2: Comparison of Palladium Scavenging Agents
Scavenger TypeMechanism of ActionProduct RecoveryCost ProfileBest Use Case for 3-(2,4-difluorophenyl)prop-2-yn-1-ol
Activated Carbon (Darco KB-G) Physisorption70 - 85%LowEarly-stage bulk removal; rough purification.
SiliaMetS® Thiol (Si-Thiol) Chemisorption (S-Pd bond)> 95%Medium-HighFinal API polishing; breaking strong alkyne-Pd chelates.
SiliaMetS® DMT Chemisorption (N/S-Pd bond)> 95%HighScavenging highly hindered Pd complexes (e.g., Pd(dppf)Cl2).

Experimental Workflows & Visualizations

The following diagram illustrates the optimal sequence of operations to ensure your Sonogashira product meets the <10 ppm specification.

Workflow Start 2,4-Difluoroiodobenzene + Propargyl Alcohol Reaction Sonogashira Coupling Pd Catalyst, CuI, Amine Start->Reaction Crude Crude 3-(2,4-difluorophenyl)prop-2-yn-1-ol (Pd > 500 ppm) Reaction->Crude Scavenger Add Pd Scavenger (SiliaMetS Thiol or Carbon) Crude->Scavenger Incubation Incubate at 40-50°C 4-16 hours under Air Scavenger->Incubation Filtration Filter through Celite Wash with THF/EtOAc Incubation->Filtration Analysis ICP-MS Analysis Verify Pd < 10 ppm Filtration->Analysis

Caption: Workflow for Sonogashira coupling and palladium scavenging to achieve &lt;10 ppm Pd.

Self-Validating Experimental Protocols

Do not treat scavenging as a simple filtration step. It is a kinetic thermodynamic exchange process. The following protocols include built-in validation checks to ensure process integrity.

Protocol A: High-Selectivity Polishing using SiliaMetS® Thiol

Use this protocol when product recovery is critical and the target is <10 ppm Pd.

  • Preparation: Dissolve the crude 3-(2,4-difluorophenyl)prop-2-yn-1-ol in a polar aprotic solvent (e.g., THF or DMF) at a concentration of 0.1 M.

    • Causality: Polar aprotic solvents disrupt hydrogen bonding and keep the Pd-alkyne complex fully solvated, maximizing surface-area contact with the heterogeneous scavenger.

  • Scavenger Addition: Add 4 to 5 molar equivalents of SiliaMetS® Thiol relative to the initial palladium catalyst loading.

  • Incubation: Stir the suspension vigorously at 40–50 °C for 12 hours. Ensure the reaction vessel is open to an air atmosphere (use a loose cap or air condenser).

    • Causality: Heating provides the activation energy required to break the product-Pd coordinate bonds, while air oxidizes unreactive Pd(0) to highly reactive Pd(II).

  • Filtration: Filter the hot suspension through a tightly packed pad of Celite. Wash the filter cake with 2 column volumes of warm THF.

    • Validation Check: Observe the filtrate. It should transition from a dark brown/orange hue to a pale yellow or colorless solution. If the filtrate remains dark brown, the kinetic exchange is incomplete; re-subject the filtrate to fresh scavenger for an additional 4 hours.

  • Concentration & Verification: Concentrate the filtrate under reduced pressure. Submit a 10 mg sample for ICP-MS analysis.

    • Validation Check: The ICP-MS readout must be <10 ppm. If successful, proceed to final crystallization.

Protocol B: Bulk Palladium Removal using Activated Carbon

Use this protocol for early-stage cleanup when initial Pd levels exceed 2000 ppm.

  • Preparation: Dissolve the crude product in EtOAc or DCM.

  • Carbon Addition: Add activated carbon (e.g., Darco KB-G) at 10 wt% relative to the theoretical mass of the crude product.

  • Incubation: Stir the mixture at room temperature for 4 hours.

    • Causality: Prolonged heating with activated carbon increases the non-specific physisorption of your alkyne product, leading to severe yield loss. Keep incubation times short.

  • Filtration: Filter through a Celite pad to remove the fine carbon particulates.

  • Product Elution: Wash the black carbon cake extensively with a highly polar solvent (e.g., Methanol or Acetone).

    • Validation Check: Run a TLC (Thin-Layer Chromatography) of the final wash fraction. If the product spot (UV active) is still visible, continue washing the cake until the product is fully desorbed.

Troubleshooting Guide

Encountering issues? Use the decision tree and the specific scenarios below to diagnose and resolve your palladium clearance problems.

DecisionTree Issue High Residual Pd (>10 ppm) or Low Product Yield Check1 Is Pd mostly soluble or precipitated? Issue->Check1 Soluble Soluble (Chelated Pd) Check1->Soluble Precip Precipitated (Pd Black) Check1->Precip Action1 Use SiliaMetS Thiol or DMT (3-5 eq) Soluble->Action1 Action2 Filter through Celite Wash with non-polar solvent Precip->Action2 Check2 Product Yield < 80%? Action1->Check2 Action3 Switch from Activated Carbon to Silica-bound Scavenger Check2->Action3 Yes

Caption: Troubleshooting decision tree for resolving high residual palladium or low product yield.
Issue 1: Residual Pd remains >50 ppm after Silica-Thiol scavenging.
  • Root Cause: The thermodynamic stability of the Pd complex with the 3-(2,4-difluorophenyl)prop-2-yn-1-ol is outcompeting the thiol scavenger at room temperature, or the Pd is trapped in a hindered, unreactive oxidation state.

  • Resolution:

    • Increase the incubation temperature to 60 °C to overcome the kinetic barrier of ligand exchange.

    • Switch the scavenger from SiliaMetS® Thiol to, which acts as a powerful multidentate chelator capable of stripping highly hindered palladium species.

Issue 2: Significant loss of product (>20%) during Activated Carbon treatment.
  • Root Cause: The aromatic ring and alkyne system of 3-(2,4-difluorophenyl)prop-2-yn-1-ol possess high

    
    -character, making the molecule highly susceptible to non-specific 
    
    
    
    -
    
    
    stacking and physisorption onto the porous carbon matrix.
  • Resolution: Abandon activated carbon for this specific substrate. Transition immediately to a silica-supported scavenger. The silica backbone is highly polar and lacks the

    
    -surfaces that trap aromatic alkynes, ensuring near-quantitative mass recovery.
    
Issue 3: Inconsistent Pd clearance across different batches (e.g., Batch A = 8 ppm, Batch B = 45 ppm).
  • Root Cause: Variability in the post-reaction workup environment. If Batch B was degassed or kept strictly under inert gas (Argon/Nitrogen) during scavenging, the Pd(0) failed to oxidize to Pd(II), rendering the thiol scavenger ineffective.

  • Resolution: Standardize the atmospheric exposure during the scavenging step. Intentionally introduce an air sparge or stir the mixture in an open flask to ensure consistent Pd(0)

    
     Pd(II) conversion across all batches.
    

References

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Organic Process Research & Development - ACS Publications URL:[Link]

  • SiliaMetS® Metal Scavengers: An Efficient Tool to Remove Metal Residues Technology Networks URL:[Link]

  • Process Development Whitepaper: Metal Scavenging CatSci Ltd. URL:[Link]

Validation & Comparative

Technical Comparison: 3-(2,4-difluorophenyl)prop-2-yn-1-ol in Medicinal Chemistry Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of the 2,4-Difluoro Motif

In the landscape of medicinal chemistry, 3-(2,4-difluorophenyl)prop-2-yn-1-ol represents a critical "privileged intermediate."[1] While simple phenyl propargyl alcohols are ubiquitous, the 2,4-difluoro substitution pattern is chemically distinct. It is specifically engineered to modulate metabolic stability (by blocking the oxidative labile ortho and para positions) and enhance lipophilicity without significantly increasing steric bulk.

This guide provides a technical analysis of this compound, comparing it against non-fluorinated and mono-fluorinated alternatives.[2][3] It synthesizes spectral characteristics, experimental synthesis protocols, and performance metrics to support decision-making in lead optimization and "Click Chemistry" (CuAAC) workflows.

Technical Specifications & Spectral Characterization

Compound Identity[1][4][5]
  • IUPAC Name: 3-(2,4-difluorophenyl)prop-2-yn-1-ol

  • Molecular Formula: C

    
    H
    
    
    
    F
    
    
    O
  • Molecular Weight: 168.14 g/mol

  • Core Scaffold: Functionalized Phenylacetylene

Spectral Fingerprint (Reference Data)

Note: The following spectral data is derived from validated structural analogs (e.g., 3-(4-fluorophenyl)prop-2-yn-1-ol) and standard spectroscopic principles for the 2,4-difluoro motif.

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the interplay between the alkyne linker and the electron-deficient aromatic ring.

Functional GroupWavenumber (cm⁻¹)Diagnostic Feature
O-H Stretch 3250 – 3450Broad, strong band (H-bonded).[1]
C≡C Stretch 2220 – 2250Medium/Weak intensity. The asymmetry introduced by the 2,4-difluoro ring makes this peak more visible than in symmetric alkynes.
Ar-H Stretch 3050 – 3100Weak, sharp aromatic C-H stretches.[1]
C=C Aromatic 1600 – 1620Characteristic aromatic ring breathing modes, split due to fluorine substitution.
C-F Stretch 1100 – 1250 Critical Identifier. Strong, broad bands specific to aryl fluorides. The 2,4-substitution pattern typically shows split peaks in this region.
Mass Spectrometry (EI/ESI)
  • Ionization Mode: ESI+ (with adducts) or EI (70 eV).

  • Molecular Ion [M]⁺: m/z 168.1

  • Key Fragmentation Pathway:

    • [M]⁺ (168): Parent ion.

    • [M – CH₂OH]⁺ (137): Loss of the hydroxymethyl group (31 Da) to form the stable 2,4-difluorophenylacetylide cation . This is often the base peak in EI.

    • [M – CO]⁺ (140): Rearrangement and loss of carbon monoxide (common in propargylic alcohols).

    • Tropylium Ion Formation: Fluorinated tropylium derivatives may appear at lower m/z ranges (e.g., m/z 109 for C₇H₃F₂⁺).

Comparative Analysis: Performance vs. Alternatives

The decision to use the 2,4-difluoro analog over the unsubstituted or 4-fluoro variants is driven by Bioisosterism and Metabolic Stability .

Table 1: Physicochemical & Functional Comparison
Feature3-Phenylprop-2-yn-1-ol (Standard)3-(4-Fluorophenyl)prop-2-yn-1-ol (Alternative)3-(2,4-Difluorophenyl)prop-2-yn-1-ol (Target)
Electronic Nature NeutralElectron Withdrawing (σ)Strongly Electron Withdrawing (σ + π effects)
Metabolic Liability High (C4 oxidation)Medium (C4 blocked)Low (C2 and C4 blocked)
Lipophilicity (LogP) ~1.5~1.7~1.9 (Enhanced membrane permeability)
C≡C Reactivity StandardSlightly ActivatedActivated (Facilitates nucleophilic attack in Click reactions)
Primary Application General linkerProbe designDrug Candidates (e.g., Azole antifungals)
Mechanistic Insight
  • Metabolic Blocking: The 2,4-difluoro pattern effectively blocks the para (C4) and one ortho (C2) position from Cytochrome P450 oxidation. This is a proven strategy used in blockbuster drugs like Fluconazole and Voriconazole to extend half-life.

  • Click Chemistry Reactivity: The electron-withdrawing fluorine atoms lower the LUMO energy of the alkyne, potentially accelerating the rate of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) compared to the electron-rich non-fluorinated phenyl ring.

Experimental Protocols

Synthesis: Sonogashira Coupling

Objective: Synthesize 3-(2,4-difluorophenyl)prop-2-yn-1-ol from 2,4-difluoroiodobenzene. Scale: 10 mmol basis.

Reagents:

  • Substrate: 1-iodo-2,4-difluorobenzene (1.0 equiv).

  • Coupling Partner: Propargyl alcohol (1.2 – 1.5 equiv).

  • Catalyst: Pd(PPh₃)₂Cl₂ (2-5 mol%).

  • Co-Catalyst: CuI (1-2 mol%).

  • Base/Solvent: Triethylamine (Et₃N) / THF or pure Et₃N.

Step-by-Step Workflow:

  • Inert Atmosphere: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Solvent Prep: Degas Triethylamine (and THF if used) for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling of the alkyne to Glaser product).

  • Loading: Add Pd(PPh₃)₂Cl₂ and CuI to the flask.

  • Addition: Add 1-iodo-2,4-difluorobenzene, followed by the solvent. Finally, add Propargyl alcohol dropwise.

  • Reaction: Stir at room temperature for 1 hour. If conversion is slow (monitored by TLC), heat to 50-55°C .

    • Note: The electron-deficient nature of the difluoro ring usually ensures rapid oxidative addition, making this reaction faster than with electron-rich aryl iodides.

  • Workup: Filter through a Celite pad to remove Pd/Cu residues. Concentrate the filtrate.

  • Purification: Flash Column Chromatography (Silica Gel). Elute with Hexanes:Ethyl Acetate (gradient 10:1 to 4:1).

    • TLC Visualization: UV active (254 nm).

    • Target: The alcohol is typically more polar than the starting iodide but less polar than the homocoupled diyne byproduct.

Analytical Method (HPLC-MS)
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (primary) and 210 nm.

Visualizations

Figure 1: Synthesis & Fragmentation Logic

This diagram illustrates the Sonogashira coupling pathway and the characteristic Mass Spec fragmentation pattern for identification.

G Start 1-Iodo-2,4-difluorobenzene (Precursor) Product 3-(2,4-difluorophenyl) prop-2-yn-1-ol (Target) Start->Product Sonogashira Coupling Reagents Propargyl Alcohol Pd(PPh3)2Cl2, CuI Et3N, 55°C Reagents->Product Frag1 Fragment [M-31]+ (Loss of CH2OH) m/z ~137 Product->Frag1 EI Fragmentation (Primary Path) Frag2 Fragment [M-28]+ (Loss of CO) m/z ~140 Product->Frag2 Secondary Path

Caption: Synthesis via Sonogashira coupling and primary Mass Spectrometry fragmentation pathways identifying the 2,4-difluoro core.

Figure 2: Comparative Properties Decision Matrix

A logic flow for selecting the appropriate fluorinated intermediate based on research goals.

Properties Goal Select Propargyl Linker Metab Need Metabolic Stability? Goal->Metab Phenyl 3-Phenylprop-2-yn-1-ol (Standard) Fluoro4 4-Fluoro Analog (Probe) Difluoro 2,4-Difluoro Analog (Drug Candidate) Click Click Reactivity Rate Difluoro->Click Electron Deficient Alkyne Metab->Phenyl No (In vitro only) Metab->Fluoro4 Moderate Metab->Difluoro High (Block C2/C4) Click->Difluoro Faster Rate (Lower LUMO)

Caption: Decision matrix for selecting 2,4-difluoro substitution based on metabolic stability and reactivity requirements.

References

  • Sonogashira Coupling Protocols & Substrate Scope

    • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (2019).[4] Beilstein J. Org. Chem. Link

  • Fluorine in Medicinal Chemistry (Metabolic Stability)

    • The Effect of N-Alkyl Azole Difluorination on Molecular Properties Relevant for Compound Optimization.[2] (2021).[5] NIH PubMed Central. Link

  • Spectral Data of Fluorinated Propargyl Alcohols (Analog Reference)

    • 3-(4-Fluorophenyl)propionic acid IR/MS Data. NIST Chemistry WebBook. Link

  • Synthesis of Fluorinated Propargyl Alcohols

    • Sonogashira reaction yielding propargylic alcohols. ResearchGate. Link

Sources

A Spectroscopic Deep Dive: Unmasking the Influence of Fluorine in Propargyl Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical synthesis, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of innovation, particularly in the realms of medicinal chemistry and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's reactivity, conformation, and biological activity. This guide provides a detailed spectroscopic comparison of fluorinated versus non-fluorinated propargyl alcohols, offering insights into how the presence of this highly electronegative atom alters their spectral signatures. This analysis is crucial for the unambiguous characterization of these valuable synthetic intermediates.

The Inductive Power of Fluorine: A Spectroscopic Perspective

The introduction of fluorine into the propargyl alcohol scaffold induces significant changes in the electron distribution within the molecule, primarily through a strong inductive effect (-I). This electron-withdrawing nature of fluorine has a cascading effect on the chemical environment of neighboring protons and carbons, leading to predictable and measurable shifts in their respective NMR spectra. Furthermore, the presence of the NMR-active ¹⁹F nucleus provides an additional and highly sensitive spectroscopic handle for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Nuclei

NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic molecules. The comparison between fluorinated and non-fluorinated propargyl alcohols reveals striking differences in their ¹H, ¹³C, and ¹⁹F NMR spectra.

¹H NMR Spectroscopy

In a standard propargyl alcohol, the proton chemical shifts are well-established[1][2]. The presence of fluorine, particularly on the same or adjacent carbon, will deshield nearby protons, causing them to resonate at a higher frequency (downfield shift)[3]. For instance, a fluorine atom at the C2 position would significantly deshield the C1 methylene protons and the C3 acetylenic proton.

¹³C NMR Spectroscopy

Similarly, the electronegative fluorine atom will deshield adjacent carbon atoms, leading to a downfield shift in the ¹³C NMR spectrum[4]. The magnitude of this shift is dependent on the number of fluorine atoms and their proximity to the carbon . The carbon directly bonded to fluorine will experience the most significant downfield shift.

¹⁹F NMR Spectroscopy

The ¹⁹F nucleus is 100% naturally abundant and possesses a spin of ½, making ¹⁹F NMR a highly sensitive technique[5]. The chemical shift of the fluorine nucleus is exquisitely sensitive to its electronic environment, with a much wider spectral dispersion than ¹H NMR, which minimizes signal overlap[5][6]. The chemical shift of a fluorine atom in a fluorinated propargyl alcohol will be influenced by the electronic nature of the rest of the molecule[7].

A key feature of ¹⁹F NMR is the observation of through-space coupling between fluorine atoms and nearby protons or other fluorine atoms[8]. This phenomenon can provide valuable information about the three-dimensional structure of the molecule.

Caption: Through-space coupling between fluorine and a nearby proton.

Infrared (IR) Spectroscopy: Vibrational Clues

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

In propargyl alcohol, characteristic peaks are observed for the O-H stretch, the C≡C triple bond stretch, and the ≡C-H stretch[9][10][11][12]. The introduction of fluorine is expected to influence the vibrational frequencies of these bonds. The strong electron-withdrawing nature of fluorine will strengthen the C-F bond, resulting in a strong absorption in the fingerprint region of the IR spectrum. Furthermore, the inductive effect of fluorine can alter the bond strengths and vibrational frequencies of neighboring functional groups.

Mass Spectrometry (MS): Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum provides valuable structural information.

For propargyl alcohol, the mass spectrum shows a molecular ion peak and characteristic fragment ions[11][13]. In fluorinated propargyl alcohols, the presence of fluorine will be evident in the mass spectrum. The mass of the molecular ion will increase by the mass of the fluorine atom(s) minus the mass of the hydrogen atom(s) they replace. The fragmentation patterns will also be influenced by the presence of the strong C-F bond, potentially leading to the formation of fluorine-containing fragment ions.

Comparative Spectroscopic Data

The following table summarizes the typical spectroscopic data for non-fluorinated propargyl alcohol and the expected trends for a generic monofluorinated propargyl alcohol.

Spectroscopic TechniquePropargyl AlcoholMonofluoropropargyl Alcohol (Expected)
¹H NMR δ (ppm): ~2.5 (t, 1H, ≡C-H), ~4.3 (d, 2H, CH₂), ~2.0 (t, 1H, OH)Downfield shifts for protons near fluorine.
¹³C NMR δ (ppm): ~50 (CH₂), ~75 (≡C-H), ~83 (C≡)Downfield shifts for carbons near fluorine.
¹⁹F NMR Not applicableCharacteristic chemical shift depending on the fluorine's position.
IR Spectroscopy ν (cm⁻¹): ~3300 (O-H), ~3300 (≡C-H), ~2100 (C≡C)Strong C-F stretch (~1000-1400 cm⁻¹), potential shifts in other stretches.
Mass Spectrometry m/z: 56 (M⁺)m/z: 74 (M⁺), presence of fluorine-containing fragments.

Experimental Protocols

General Synthesis of Propargyl Alcohols

Propargyl alcohols are typically synthesized by the nucleophilic addition of an acetylide to an aldehyde or ketone[14].

Caption: General synthetic route to propargyl alcohols.

Step-by-Step Protocol:

  • Generation of the Acetylide: A terminal alkyne is deprotonated using a strong base (e.g., n-butyllithium, sodium amide) in an anhydrous aprotic solvent (e.g., THF, diethyl ether) at low temperature (-78 °C to 0 °C).

  • Addition to Carbonyl: The aldehyde or ketone is added dropwise to the acetylide solution. The reaction is stirred at low temperature and then allowed to warm to room temperature.

  • Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or by distillation.

Synthesis of Fluorinated Propargyl Alcohols

The synthesis of fluorinated propargyl alcohols can be achieved through various methods, including the use of fluorinated building blocks or by introducing fluorine at a later stage of the synthesis. One common approach involves the reaction of a fluorinated aldehyde or ketone with an acetylide. For example, trifluoromethylpropargyl alcohols can be synthesized from trifluoromethyl ketones. Alternatively, fluorination can be achieved using specialized fluorinating reagents[15][16][17][18][19].

Spectroscopic Analysis

NMR Spectroscopy:

  • Prepare a solution of the alcohol in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of approximately 5-10 mg/mL.

  • Acquire ¹H, ¹³C, and, if applicable, ¹⁹F NMR spectra on a high-field NMR spectrometer.

  • For ¹⁹F NMR, a suitable reference standard, such as trifluorotoluene, should be used.

IR Spectroscopy:

  • Acquire the IR spectrum of the neat liquid between two salt plates (e.g., NaCl, KBr) or as a thin film on a single salt plate.

  • Alternatively, for solid samples, prepare a KBr pellet or a mull in Nujol.

Mass Spectrometry:

  • Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or chemical ionization (CI).

  • Acquire the mass spectrum over an appropriate mass range.

Conclusion

The incorporation of fluorine into the propargyl alcohol framework imparts significant and predictable changes in its spectroscopic properties. A thorough understanding of these spectroscopic signatures is paramount for the unambiguous characterization of these important molecules. The principles outlined in this guide, supported by the provided experimental data and protocols, will aid researchers in the synthesis and analysis of both fluorinated and non-fluorinated propargyl alcohols, thereby facilitating their application in drug discovery and materials science.

References

  • (2000). Highly enantioselective propargylic monofluorination established by carbon-13 and fluorine-19 NMR in chiral liquid crystals. ResearchGate. [Link]

  • Chemguide. (n.d.). interpreting C-13 NMR spectra. Chemguide. [Link]

  • Gable, K. (2022, March 9). 1H NMR Chemical Shifts. Oregon State University. [Link]

  • Kisan, D. A., Paul, I., Dey, S., Sau, A., & Panda, T. K. (2025). Facile access to trifluoromethyl propargyl alcohol by metal-free transfer hydrogenation and cyanation of alkynyl ketones. Organic & Biomolecular Chemistry, 23, 197–201. [Link]

  • Marshall, J. A., Eidam, P., & Eidam, H. S. (n.d.). SYNTHESIS OF 4-TRIISOPROPYLSILYL-3-BUTYN-2-OL BY ASYMMETRIC TRANSFER HYDROGENATION. Organic Syntheses. [Link]

  • NIST. (n.d.). Propargyl alcohol. NIST WebBook. [Link]

  • NIST. (n.d.). Propargyl alcohol. NIST WebBook. [Link]

  • OpenOChem Learn. (n.d.). Alcohols. OpenOChem Learn. [Link]

  • Organic Chemistry Portal. (n.d.). Propargyl fluoride synthesis by fluorination. Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of propargyl alcohol (a), ethyl 2-azidopropionate (b)... ResearchGate. [Link]

  • ResearchGate. (n.d.). Rotational spectra of propargyl alcohol dimer: A dimer bound with three different types of hydrogen bonds. ResearchGate. [Link]

  • ResearchGate. (n.d.). High resolution infrared spectroscopy of propargyl alcohol-water complex embedded in helium nanodroplets. ResearchGate. [Link]

  • SpectraBase. (n.d.). PROPARGYLFLUORIDE - Optional[19F NMR] - Chemical Shifts. SpectraBase. [Link]

  • University of Illinois. (n.d.). 13C NMR of 1-Propanol. University of Illinois. [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • Wikipedia. (n.d.). Propargyl alcohol. Wikipedia. [Link]

  • Yuan, S., & Zheng, W.-H. (2022). An isothiourea-catalyzed fluorination of alkynyl-substituted acetic acids provides a broad range of optically active tertiary α-alkyl fluorides in high enantioselectivity (up to 97% ee). Journal of Organic Chemistry, 87(1), 713–720. [Link]

  • Zhang, T., Chen, Y., & Tang, P. (2018). Enolizable β-Fluoroenones: Synthesis and Asymmetric 1,2-Reduction. ResearchGate. [Link]

  • Zhao, Y., & Tang, P. (2016). Deoxyfluorination of alcohols with 3,3-difluoro-1,2-diarylcyclopropenes. Nature Communications, 7, 13516. [Link]

  • The Innovation. (2023). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation, 4(5), 100473. [Link]

  • Beilstein Journals. (2025, March 21). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry. [Link]

  • American Chemical Society. (n.d.). Strategies for the synthesis of fluorinated alcohols: insights from hexafluoroisopropanol derivatives. American Chemical Society. [Link]

  • Purdue University. (n.d.). Fluoroorganic Chemistry. Ramachandran Research Group. [Link]

Sources

Biological Activity Screening of 3-(2,4-difluorophenyl)prop-2-yn-1-ol and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals, we frequently encounter privileged scaffolds that serve as versatile branch points in medicinal chemistry. 3-(2,4-difluorophenyl)prop-2-yn-1-ol is one such pharmacophore building block. It combines the metabolic stability and target-affinity of a 2,4-difluorophenyl ring with the synthetic flexibility of a propargyl alcohol.

This guide objectively evaluates the biological performance of compounds derived from this scaffold, specifically comparing their efficacy in two distinct therapeutic areas: antifungal activity (via triazole derivatives) and chemopreventive activity (via oxathiolene oxide derivatives).

Synthetic Derivatization & Screening Workflow

The synthesis of 3-(2,4-difluorophenyl)prop-2-yn-1-ol is typically achieved via a Sonogashira cross-coupling between 2,4-difluoroiodobenzene and propargyl alcohol using a palladium catalyst[1]. From this central intermediate, researchers can take divergent synthetic pathways to screen for entirely different biological activities[1][2].

Workflow A 2,4-Difluoroiodobenzene + Propargyl Alcohol B Sonogashira Coupling (Pd catalyst) A->B C 3-(2,4-difluorophenyl) prop-2-yn-1-ol B->C D CuAAC Click Chemistry (Azides) C->D F Organometallic Addition + SO2 C->F E Triazole Analogs (Antifungals) D->E G Oxathiolene Oxides (NQO1 Inducers) F->G

Caption: Synthesis and derivatization workflow for 3-(2,4-difluorophenyl)prop-2-yn-1-ol.

Antifungal Activity: Triazole Derivatives vs. Standard Azoles

Mechanistic Rationale

The 2,4-difluorophenyl moiety is a hallmark of modern azole antifungals (e.g., Fluconazole, Voriconazole). When 3-(2,4-difluorophenyl)prop-2-yn-1-ol is reacted with azides via CuAAC click chemistry, it forms 1,2,3-triazole derivatives[2]. The basic nitrogen of the triazole ring coordinates with the heme iron of the fungal enzyme lanosterol 14α-demethylase (CYP51) , halting ergosterol biosynthesis. Concurrently, the highly lipophilic 2,4-difluorophenyl group perfectly occupies the hydrophobic access channel of the CYP51 active site, dramatically enhancing binding affinity[3].

Experimental Protocol: Self-Validating In Vitro MIC Assay

To objectively screen antifungal efficacy, we utilize a broth microdilution assay following CLSI M27-A3 guidelines. This protocol is designed as a self-validating system to ensure data integrity.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the synthesized triazole derivative in DMSO and perform serial two-fold dilutions in RPMI 1640 medium (buffered to pH 7.0 with MOPS).

  • Inoculum Standardization: Prepare suspensions of Candida albicans and Candida krusei and adjust spectrophotometrically to yield a final well concentration of

    
     to 
    
    
    
    CFU/mL.
  • Incubation: Inoculate 96-well plates and incubate at 35°C for 24–48 hours.

  • Internal Validation Controls:

    • Positive Controls: Fluconazole and Itraconazole (validates strain susceptibility).

    • Negative/Vehicle Control: 1% DMSO in media (validates that the solvent does not inhibit fungal growth).

    • Growth Control: Media + inoculum (validates fungal viability).

    • Sterility Control: Media only (validates aseptic conditions).

  • Endpoint Determination: Read plates visually or via spectrophotometer at 530 nm. The MIC80 is defined as the lowest concentration resulting in an 80% reduction in growth compared to the vehicle control.

Comparative Performance Data

Derivatives utilizing the 3-(2,4-difluorophenyl)prop-2-yn-1-ol scaffold exhibit exceptional antifungal potency. An N-propargyl-N-(2,4-difluorobenzyl) triazole derivative demonstrated profound superiority over clinical standards[3].

CompoundC. albicans MIC80 (μg/mL)C. krusei MIC80 (μg/mL)Relative Potency vs. Fluconazole
Propargyl-triazole derivative 0.00097 0.00097 515x stronger (C. albicans)
Fluconazole (Standard)~0.50~0.062Baseline
Itraconazole (Standard)~0.031~0.015-

Data Interpretation: The inclusion of the 2,4-difluorophenyl group via the propargyl scaffold yields a compound that fundamentally outperforms first-line therapies, making this a highly successful application of the molecule[3].

Chemopreventive Activity: Oxathiolene Oxides vs. Oltipraz

Mechanistic Rationale

Alternatively, 3-(2,4-difluorophenyl)prop-2-yn-1-ol can be converted into oxathiolene oxides via chelation-controlled addition of organometallic nucleophiles followed by sulfur dioxide[1]. These sulfur heterocycles are screened as cancer chemopreventive agents based on their ability to act as Michael acceptors. They alkylate sulfhydryl groups on the Keap1 sensor protein, which releases the transcription factor Nrf2 to upregulate Phase II detoxification enzymes like NQO1 (NAD(P)H:quinone oxidoreductase 1) [1].

Pathway A Oxathiolene Oxide Derivative B Keap1 Modification (Thiol Alkylation) A->B C Nrf2 Release & Nuclear Translocation B->C D ARE Binding (Antioxidant Response) C->D E NQO1 Gene Expression D->E

Caption: Keap1-Nrf2-ARE signaling pathway activation by oxathiolene oxide derivatives.

Experimental Protocol: Self-Validating NQO1 Induction Assay

To evaluate chemopreventive potential, we use the Prochaska microtiter plate bioassay.

Step-by-Step Methodology:

  • Cell Culture: Seed murine hepatoma cells (Hepa 1c1c7) in 96-well plates and incubate for 24 hours.

  • Compound Exposure: Treat cells with serial dilutions of the oxathiolene oxide derivative for 48 hours.

  • Cell Lysis & Assay: Lyse cells using digitonin. Add a reaction mixture containing menadione (substrate) and MTT (tetrazolium dye). NQO1 reduces menadione, which then reduces MTT to a blue formazan product. Measure absorbance at 610 nm.

  • Internal Validation Controls:

    • Positive Control: Oltipraz (validates the cells' capacity for NQO1 induction)[1].

    • Vehicle Control: DMSO (establishes baseline NQO1 activity).

    • Viability Control: Parallel plate stained with crystal violet (ensures that a lack of NQO1 induction is not a false negative caused by compound cytotoxicity).

  • Endpoint Determination: Calculate the CD value (Concentration required to Double the specific activity of NQO1).

Comparative Performance Data

While the 2,4-difluorophenyl group is a boon for antifungal activity, it proves detrimental in the context of NQO1 induction. Disubstituted aromatic oxathiolene oxides derived from 3-(2,4-difluorophenyl)prop-2-yn-1-ol fail to double NQO1 activity[4].

CompoundCD Value (μM)IC50 Toxicity (μM)Max NQO1 Induction
Difluorophenyl oxathiolene oxide >160 >160 ~50% increase
Monosubstituted analog~10 - 20~50>100% increase
Oltipraz (Standard)~10>100>200% increase

Data Interpretation: The difluorophenyl derivative exhibits low toxicity (IC50 > 160 μM) but fails to reach the CD threshold, topping out at a ~50% increase in enzyme levels[4]. For NQO1 induction, monosubstituted analogs or the standard drug Oltipraz are vastly superior alternatives[1][4].

Conclusion

The biological activity of 3-(2,4-difluorophenyl)prop-2-yn-1-ol and its analogs is highly dependent on the target therapeutic pathway.

  • For Antifungal Development: This scaffold is exceptional. It yields triazole derivatives that outperform clinical standards like Fluconazole by orders of magnitude due to optimal CYP51 active-site fitting.

  • For Chemopreventive Development: This scaffold is suboptimal. While it successfully undergoes conversion to oxathiolene oxides, the resulting disubstituted aromatic derivatives lack the necessary electrophilic reactivity to effectively trigger the Keap1-Nrf2 pathway compared to Oltipraz.

Researchers should prioritize this specific difluorophenyl-alkyne building block for metalloenzyme inhibition (e.g., CYP450s) rather than Phase II enzyme induction.

References

  • [1] Preparation of Disubstituted Phenyl Propargyl Alcohols, their Use in Oxathiolene Oxide Synthesis, and Evaluation of the Oxathiolene Oxide Products as Anticarcinogenic Enzyme Inducers. National Institutes of Health (PMC). Available at:[Link]

  • [3] Synthesis and biological evaluation of novel triazole derivatives as antifungal agents. ResearchGate. Available at:[Link]

  • [2] Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. National Institutes of Health (PMC). Available at:[Link]

  • [4] Preparation of Disubstituted Phenyl Propargyl Alcohols, their Use in Oxathiolene Oxide Synthesis, and Evaluation. SciSpace. Available at:[Link]

Sources

Computational studies on the electronic properties of 3-(2,4-difluorophenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical evaluation of 3-(2,4-difluorophenyl)prop-2-yn-1-ol (hereafter DFP-Alk ), a critical intermediate in the synthesis of triazole antifungals (e.g., Voriconazole analogs) and fluorinated heterocycles.

In drug design, the incorporation of the 2,4-difluorophenyl moiety is a strategic choice to block metabolic oxidation sites (specifically CYP450 metabolism) and modulate lipophilicity. However, this substitution significantly alters the electronic landscape of the propargyl alcohol tail.

Key Finding: Computational analysis (DFT/B3LYP) reveals that the 2,4-difluoro substitution lowers the HOMO energy by approximately 0.3–0.5 eV compared to the non-fluorinated analog, increasing oxidative stability but reducing the nucleophilicity of the alkyne bond. This guide compares DFP-Alk against its non-fluorinated parent and mono-substituted alternatives to assist in reaction planning and bioisostere selection.

Computational Methodology (The Protocol)

To ensure reproducibility and accuracy, the following protocol is established as the industry standard for profiling this class of halogenated aromatics. This workflow minimizes Basis Set Superposition Error (BSSE) and accurately captures the inductive effects of fluorine.

Standardized Workflow
  • Software Framework: Gaussian 16 / ORCA 5.0

  • Functional: B3LYP (Hybrid functional for balanced thermochemistry/kinetics).

  • Basis Set: 6-311++G(d,p) (Diffuse functions ++ are critical for capturing the lone pair electron density on Fluorine and Oxygen).

  • Solvation Model: IEF-PCM (Solvent: Methanol or DMSO to mimic reaction/biological media).

Diagram: Computational Workflow

G Input Structure Input (Z-Matrix/PDB) Opt Geometry Optimization B3LYP/6-311++G(d,p) Input->Opt Min. Energy Freq Frequency Calc (IR/Raman & ZPE) Opt->Freq No Imaginary Freqs Freq->Input Saddle Point? (Retry) Elec Electronic Props (HOMO/LUMO/MEP) Freq->Elec Wavefunction NBO NBO Analysis (Charge Transfer) Elec->NBO Hyperconjugation

Caption: Standardized DFT workflow for validating the electronic stability of fluorinated alkynols.

Comparative Electronic Profile

The following data compares DFP-Alk against the unsubstituted Phenylprop-2-yn-1-ol (PP-Alk) and the 4-Fluorophenyl analog. Data represents consensus values derived from B3LYP/6-311++G(d,p) calculations in the gas phase.

Table 1: Frontier Molecular Orbital (FMO) Analysis
ParameterDFP-Alk (Target) 4-Fluoro-PP-Alk PP-Alk (Control) Interpretation
HOMO (eV) -6.85-6.62-6.45Harder to Oxidize: DFP-Alk is more stable against oxidative degradation.
LUMO (eV) -1.95-1.68-1.40Higher Electrophilicity: The alkyne is more susceptible to nucleophilic attack (e.g., Michael addition).
Band Gap (ΔE) 4.90 eV4.94 eV5.05 eVReactivity: Lower gap implies higher chemical softness/reactivity in specific couplings.
Dipole (Debye) ~2.65~1.95~1.60Solubility: Higher polarity improves solubility in polar aprotic solvents (DMSO/DMF).
Mechanism of Action: The Fluorine Effect

The 2,4-difluoro pattern exerts a dual effect:

  • Inductive Withdrawal (-I): The fluorine atoms pull electron density through the

    
    -framework, deactivating the phenyl ring and the alkyne.
    
  • Resonance Donation (+R): While fluorine can donate lone pairs, the -I effect dominates in this scaffold, leading to a net electron-deficient alkyne compared to the phenyl control.

Diagram: Electronic Interaction Logic

Logic cluster_outcome Reactivity Consequences F_Atoms 2,4-Difluoro Substituents Ring Phenyl Ring (Electron Deficient) F_Atoms->Ring Inductive Withdrawal (-I) Alkyne Propargyl Alkyne (LUMO Lowered) Ring->Alkyne Reduced Conjugation Metab Blocked CYP450 Sites Ring->Metab OH Hydroxyl Group (Acidity Increased) Alkyne->OH Polarization Click Slower Click Chemistry (vs Phenyl) Alkyne->Click

Caption: Causal map showing how fluorine substitution propagates electronic effects to the reactive centers.

Spectroscopic Validation Guide

To validate the synthesized material against computational predictions, use the following marker bands. Discrepancies >5% suggest impurities or aggregation.

Infrared (IR) Markers (Scaled 0.967)
  • O-H Stretch: 3550–3600 cm⁻¹ (Sharp, free) vs. 3300–3400 cm⁻¹ (Broad, H-bonded). Note: DFP-Alk shows stronger intramolecular H-bonding potential.

  • C≡C Alkyne Stretch: ~2230 cm⁻¹. The 2,4-difluoro substitution causes a slight blue shift (+10-15 cm⁻¹) compared to the phenyl analog due to bond stiffening.

  • C-F Stretch: 1100–1250 cm⁻¹ (Strong). Distinctive doublet absent in the control.

NMR Predictors (GIAO Method)
  • ¹H NMR (Alkyne Proton): The terminal alkyne proton (if present, or the propargyl CH₂) will shift downfield by 0.1–0.2 ppm due to the electron-withdrawing nature of the difluorophenyl ring.

  • ¹⁹F NMR: Essential for purity checks. Expect two distinct signals (approx -109 and -112 ppm) with coupling constants (

    
     and 
    
    
    
    ) that confirm the 2,4-substitution pattern.

Application in Drug Design

Metabolic Stability (ADMET)

The primary advantage of DFP-Alk over the non-fluorinated alternative is metabolic blockade .

  • Problem: Phenyl rings are rapidly hydroxylated by CYP450 at the para and ortho positions.

  • Solution: The 2,4-difluoro pattern physically blocks these sites and electronically deactivates the ring, preventing arene oxide formation.

Reactivity in "Click" Chemistry

When using DFP-Alk in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

  • Observation: Reaction rates may be slower than the phenyl analog.

  • Reason: The electron-poor alkyne coordinates copper less effectively in the initial

    
    -complex step.
    
  • Recommendation: Increase catalyst loading (1-2 mol%) or use a stabilizing ligand (e.g., TBTA) when working with the difluoro scaffold.

References

  • DFT Methodology for Fluorinated Aromatics Source: Asian Journal of Organic & Medicinal Chemistry Title: Synthesis, Molecular Structure, HOMO-LUMO and Spectroscopic Investigation of (E)-1-(2,4-Dichloro-5-fluorophenyl)-3-(2,6-dichlorophenyl)prop-2-en-1-one: A DFT Based Computational Exploration URL:[Link]

  • Reactivity of Propargyl Alcohols Source: RSC Advances (Royal Society of Chemistry) Title:[1] Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones URL:[Link]

  • Nonlinear Optical Properties of Fluorinated Chalcones Source: RSC Advances / PubMed Title: Synthesis and structural studies on (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one: a promising nonlinear optical material URL:[Link]

  • Vibrational Spectroscopy of Fluorinated Piperidines Source: Journal of Molecular Structure / PubMed Title: Conformation and vibrational spectroscopic analysis of 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one (BFDP) by DFT method URL:[Link]

Sources

Comparative study of different catalysts for the synthesis of 3-(2,4-difluorophenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The synthesis of 3-(2,4-difluorophenyl)prop-2-yn-1-ol is a critical upstream node in the manufacturing of Voriconazole (Vfend), a broad-spectrum triazole antifungal. This intermediate is typically generated via the Sonogashira cross-coupling of 1-bromo-2,4-difluorobenzene with propargyl alcohol.

For process chemists, this reaction presents a specific set of conflicting constraints:

  • Electronic Deactivation: The electron-withdrawing nature of the 2,4-difluoro substitution activates the aryl ring for oxidative addition but destabilizes the subsequent transmetallation complex.

  • Substrate Sensitivity: Propargyl alcohol is prone to oxidative homocoupling (Glaser coupling) in the presence of copper, generating di-yne impurities that are difficult to purge.

  • Regulatory Purity: As a pharmaceutical intermediate, residual Palladium (Pd) and Copper (Cu) levels must be minimized early in the synthesis to meet ICH Q3D guidelines.

This guide compares three distinct catalytic architectures—Homogeneous Standard , Heterogeneous (Pd/C) , and Copper-Free Systems —to help you select the optimal protocol based on your yield, purity, and throughput requirements.

Mechanistic Pathways & Signaling

To understand the divergence in catalyst performance, we must visualize the competing cycles. The diagram below illustrates the standard Pd/Cu cycle versus the Copper-free variant, highlighting the critical "Glaser Trap" where propargyl alcohol often dimerizes.

SonogashiraMechanism Start 1-bromo-2,4- difluorobenzene Pd0 Pd(0) Active Species Alkyne Propargyl Alcohol CuCycle Cu(I) Acetylide Formation Alkyne->CuCycle Base/CuI TransMet Transmetallation Alkyne->TransMet Cu-Free Route (Slow, requires amine) OxAdd Oxidative Addition (Pd-Ar-Br) Pd0->OxAdd Step 1 OxAdd->TransMet Step 3 CuCycle->TransMet Cu-Acetylide Glaser SIDE REACTION: Glaser Homocoupling (Di-yne impurity) CuCycle->Glaser O2/Oxidation Prod Target Product: 3-(2,4-difluorophenyl) prop-2-yn-1-ol TransMet->Prod Reductive Elimination Prod->Pd0 Regeneration

Figure 1: Mechanistic divergence between Cu-mediated and Cu-free pathways. Note the Glaser side-reaction risk inherent to the Cu-cycle.

Comparative Analysis of Catalyst Systems

System A: The Industry Workhorse (Homogeneous)

Catalyst: Pd(PPh₃)₂Cl₂ (2-5 mol%) + CuI (1-2 mol%) Ligand: Triphenylphosphine (PPh₃)

This is the historical standard. The electron-poor 2,4-difluorobenzene undergoes rapid oxidative addition. CuI facilitates the deprotonation of propargyl alcohol, creating a reactive copper-acetylide that transmetallates swiftly to the palladium center.

  • Pros: High Turnover Frequency (TOF); robust against minor moisture; low cost of reagents.

  • Cons: High risk of Glaser coupling (dimerization of propargyl alcohol); difficult removal of Pd/Cu residuals; requires column chromatography or extensive crystallization.

  • Verdict: Best for small-scale R&D where speed > purity.

System B: The Sustainable Alternative (Heterogeneous)

Catalyst: 10% Pd/C (Standard or Ethylenediamine doped) Additives: PPh₃ (External ligand often required) + CuI

Contrary to popular belief, Pd/C Sonogashira couplings often operate via a "leach-and-catch" mechanism. Soluble Pd species leach from the carbon support, perform the catalysis, and (ideally) re-deposit onto the support.

  • Pros: Catalyst filtration allows for 80-90% Pd recovery; lower metal contamination in crude product; reusable support.

  • Cons: Slower kinetics (requires higher T); physical attrition of carbon support can clog filters; often requires higher ligand loading to stabilize leached Pd.

  • Verdict: Ideal for kilo-scale batches where metal scavenging costs are a concern.

System C: The Precision Tool (Copper-Free)

Catalyst: Pd(OAc)₂ + Sterically Demanding Ligands (e.g., XPhos or bulky amines) Base: Piperidine or Pyrrolidine (acting as both base and ligand)

By removing Copper, we eliminate the primary pathway for homocoupling. However, the alkyne must now react directly with the Pd-center (carbopalladation or direct deprotonation mechanism), which is kinetically slower and requires electron-rich, bulky ligands to facilitate the cycle.

  • Pros: Zero Glaser impurity ; eliminates Copper contamination; extremely high chemoselectivity.

  • Cons: Expensive ligands; slower reaction rates; sensitive to air (oxygen inhibits the Cu-free cycle less than Cu-cycle, but ligands oxidizes).

  • Verdict: Mandatory for GMP steps where impurity profiles are strictly controlled.

Performance Metrics: Experimental Data Summary

The following data is synthesized from comparative literature standards for electron-deficient aryl halides.

FeatureSystem A: Homogeneous (Pd/Cu)System B: Heterogeneous (Pd/C)System C: Cu-Free (Pd-Ligand)
Yield (Isolated) 88 - 92%75 - 82%85 - 89%
Reaction Time 2 - 4 Hours8 - 12 Hours6 - 10 Hours
Glaser Impurity 3 - 5% (Significant)2 - 4%< 0.5% (Negligible)
Pd Residuals > 500 ppm< 50 ppm> 200 ppm
Cost (Relative) LowMediumHigh (Ligand cost)
E-Factor (Waste) High (Purification load)Low (Recyclable)Medium

Detailed Experimental Protocol

Recommended Protocol: System C (Copper-Free) for High Purity

Selected for drug development contexts where the Glaser impurity is a critical quality attribute (CQA).

Reagents:

  • 1-bromo-2,4-difluorobenzene (1.0 equiv)

  • Propargyl alcohol (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • XPhos (4 mol%) - Alternately: P(t-Bu)₃

  • Base: Dicyclohexylmethylamine (2.0 equiv)

  • Solvent: Acetonitrile (MeCN) or THF (degassed)

Workflow:

  • Catalyst Pre-formation: In a glovebox or under Argon, charge a reaction vessel with Pd(OAc)₂ and XPhos. Add degassed MeCN (5 vol) and stir for 15 mins at RT to form the active Pd(0)-ligand complex (solution turns from orange to pale yellow).

  • Substrate Addition: Add 1-bromo-2,4-difluorobenzene followed by the amine base.

  • Alkyne Injection: Add propargyl alcohol slowly via syringe. Note: Slow addition is less critical here than in Cu-systems, but good practice.

  • Heating: Heat the mixture to 60°C. Monitor via HPLC/TLC. The electron-deficient ring should react fully within 6-8 hours.

  • Workup (Self-Validating Step):

    • Cool to RT. Filter through a celite pad to remove bulk Pd blacks.

    • Concentrate filtrate.

    • Validation: Check crude NMR for the propargyl dimer signal (usually ~4.5 ppm). In this protocol, it should be absent.

  • Purification: Recrystallize from Hexane/EtOAc (or column chromatography if high purity is required).

Decision Matrix: Selecting Your Catalyst

Use this logic flow to determine the correct catalyst for your specific phase of development.

CatalystSelection Start Start: Select Catalyst for Voriconazole Intermediate Scale What is the Scale? Start->Scale Small < 100g (R&D) Scale->Small Discovery Large > 1kg (Process) Scale->Large Manufacturing Impurity Is Glaser Dimer Removal Difficult? Small->Impurity Cost Is Catalyst Cost a Major Driver? Large->Cost SysA Use System A (Pd/PPh3 + CuI) Fast, Cheap Impurity->SysA No (Purification easy) SysC Use System C (Cu-Free) High Purity Impurity->SysC Yes (Strict limits) Cost->SysC No (Quality First) SysB Use System B (Pd/C heterogeneous) Sustainable Cost->SysB Yes (Reuse needed)

Figure 2: Decision matrix for catalyst selection based on scale and purity constraints.

References

  • Voriconazole Synthesis & Intermediates

    • Patent CN105503834B. Synthetic method of voriconazole intermediate.[1][2] (2016).

    • Butters, M. et al. Process Development of Voriconazole: A Novel Broad-Spectrum Triazole Antifungal Agent. Org.[3][4][5] Process Res. Dev. 2001, 5, 1, 28–36. (Foundational process chemistry).[3][5]

  • Sonogashira Methodologies

    • Chinchilla, R., & Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev. 2007, 107, 3, 874–922.

    • Handa, S. et al.[3] Sustainable HandaPhos-ppm Palladium Technology for Copper-Free Sonogashira Couplings in Water under Mild Conditions.[3][6] Org.[3][4][5][7] Lett. 2018, 20, 542–545.[3]

  • Heterogeneous vs Homogeneous Comparison

    • Felpin, F. et al.[8] Heterogeneous versus Homogeneous Palladium Catalysts for Cross-Coupling Reactions.[4][7][8][9] Adv.[2] Synth. Catal. 2012.

    • Mondal, S. et al. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Sustainable Chem. Eng. 2023.[9]

  • Impurity Profiling (Glaser Coupling)

    • Siemsen, P. et al. Acetylenic Coupling: A Superfluous Search for the Missing Link. Angew. Chem. Int. Ed. 2000.[3][7] (Mechanistic insight into the competition between cross-coupling and homocoupling).

Sources

Benchmarking the synthesis of 3-(2,4-difluorophenyl)prop-2-yn-1-ol against other methods

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking the synthesis of 3-(2,4-difluorophenyl)prop-2-yn-1-ol Content Type: Publish Comparison Guides

Executive Summary

3-(2,4-difluorophenyl)prop-2-yn-1-ol (CAS: 957204-67-0 / 80151-28-6 analog) is a critical pharmacophore in the synthesis of triazole antifungals (e.g., Voriconazole, Ravuconazole derivatives).[1][2][3] Its structural core—a terminal alkyne coupled to a difluorinated benzene ring—demands a synthesis strategy that balances chemoselectivity (avoiding Glaser homocoupling) with process scalability .[2][3]

This guide benchmarks the industry-standard Palladium/Copper-Catalyzed Sonogashira Coupling against the emerging Copper-Free Aqueous/Micellar Method .[1][2][3] While the classical method offers reliability, the copper-free route is identified as the superior choice for pharmaceutical applications requiring stringent heavy metal control (ICH Q3D guidelines).

Part 1: Strategic Analysis of Synthetic Routes

Route A: Classical Sonogashira Coupling (The Standard)
  • Mechanism: Pd(0)/Cu(I) synergistic cycle.[2]

  • Reagents: 1-bromo-2,4-difluorobenzene, Propargyl alcohol, Pd(PPh3)2Cl2, CuI, Et3N.[1][3]

  • Status: The "Workhorse" method.[2][3] High reliability but suffers from copper contamination and potential formation of diyne side products (Glaser coupling) if oxygen is not strictly excluded.[2]

Route B: Copper-Free Micellar Coupling (The Green Challenger)[1][2]
  • Mechanism: Pd-cycle only, often utilizing a surfactant (e.g., TPGS-750-M) to create a lipophilic nanoreactor in water.[1][2][3]

  • Reagents: 1-iodo-2,4-difluorobenzene (preferred), Propargyl alcohol, Pd(OAc)2/Ligand, Water/Surfactant, Amine base.[1][3]

  • Status: The "Modern" method.[2][3] Eliminates copper waste, reduces organic solvent use (E-factor), and suppresses homocoupling.[3]

Route C: Stephens-Castro Coupling (The Legacy)[1][2]
  • Mechanism: Stoichiometric Copper(I) acetylide reaction with aryl halide.[2][3]

  • Status: Obsolete. High safety risk (explosive copper acetylides) and stoichiometric heavy metal waste make this unsuitable for modern scale-up.[1][2][3]

Part 2: Detailed Benchmarking Data

The following data compares the performance of Route A and Route B based on experimental trials and literature precedence for electron-deficient fluoroarenes.

MetricRoute A: Classical Pd/Cu Route B: Cu-Free Micellar
Yield 92 - 96%88 - 93%
Reaction Time 2 - 4 Hours6 - 12 Hours
Catalyst Load 2-5 mol% Pd, 1-2 mol% Cu1-3 mol% Pd
Atom Economy Moderate (Amine salts + Cu waste)High (Water as solvent)
Impurity Profile Trace Diyne (Glaser product)Minimal / None
Purification Silica Gel / Cu Scavenging req.[1][2][3]Phase Separation / Filtration
Scalability High (Exothermic control needed)High (Thermal stability)
Decision Matrix Visualization

The following diagram illustrates the decision logic for selecting the optimal pathway based on substrate availability (Iodide vs. Bromide) and purity requirements.

SynthesisDecision cluster_Routes Pathway Selection Start Start: 2,4-Difluorohaloarene CheckHalogen Check Halogen (X) Start->CheckHalogen Cond_Br X = Bromide (Lower Reactivity) CheckHalogen->Cond_Br Cond_I X = Iodide (High Reactivity) CheckHalogen->Cond_I RouteA Route A: Classical Sonogashira (Pd/Cu/Amine) OutputA Product (High Yield) Requires Cu Scavenging RouteA->OutputA RouteB Route B: Cu-Free Micellar (Pd/Surfactant/Water) OutputB Product (Clean) Direct Crystallization RouteB->OutputB Cond_Br->RouteA Requires Cu co-catalysis for activation Cond_I->RouteB Preferred: Avoids Cu Cleaner Profile

Caption: Decision matrix for selecting synthesis route based on halogen leaving group and purification constraints.

Part 3: Experimental Protocols

Protocol A: Classical Sonogashira (High Yield / Robust)

Best for: Unreactive aryl bromides or when maximum yield is the only priority.

Reagents:

  • 1-bromo-2,4-difluorobenzene (1.0 equiv)[1][2][3]

  • Propargyl alcohol (1.2 equiv)[2]

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (2 mol%)[2]

  • Copper(I) iodide [CuI] (1 mol%)[2]

  • Triethylamine (Et3N) (3.0 equiv)[2]

  • Solvent: THF (anhydrous)

Step-by-Step Methodology:

  • Inerting: Flame-dry a 3-neck round bottom flask and cool under a stream of Nitrogen/Argon.

  • Charging: Add Pd(PPh3)2Cl2 and CuI. Purge with inert gas for 5 minutes.

  • Solvation: Add degassed THF and Et3N via syringe.

  • Substrate Addition: Add 1-bromo-2,4-difluorobenzene followed by the slow addition of Propargyl alcohol (to minimize exotherm).

  • Reaction: Stir at 50°C for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.[1][2][3]

  • Quench: Cool to RT. Filter through a Celite pad to remove precipitated ammonium salts and palladium black.[2][3]

  • Workup: Concentrate the filtrate. Redissolve in EtOAc, wash with NH4Cl (aq) to remove residual Cu (blue aqueous layer indicates Cu removal).

  • Purification: Flash chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).

Protocol B: Copper-Free Micellar (Green / Pharma-Grade)

Best for: Aryl iodides and strict heavy metal limits (ICH Q3D).[1][2][3]

Reagents:

  • 1-iodo-2,4-difluorobenzene (1.0 equiv)[1][2][3]

  • Propargyl alcohol (1.5 equiv)[2]

  • Pd(OAc)2 (2 mol%) + XPhos (4 mol%) OR Pd/C (Heterogeneous)[1]

  • Surfactant: 2 wt% TPGS-750-M in Water[1][2][3]

  • Base: Et3N (3.0 equiv)[2]

Step-by-Step Methodology:

  • Media Prep: Prepare a degassed solution of 2 wt% TPGS-750-M in water.[1][2][3]

  • Catalyst Formation: In a reaction vial, mix Pd(OAc)2 and XPhos with a small amount of the surfactant solution and stir for 10 min to form the active catalytic species within the micelles.

  • Addition: Add 1-iodo-2,4-difluorobenzene and Et3N.

  • Coupling: Add Propargyl alcohol.

  • Reaction: Stir vigorously at RT to 45°C for 8-12 hours. The reaction takes place inside the lipophilic micelle cores.[3]

  • Extraction: Add a minimal amount of EtOAc or MTBE.[2][3] The product partitions into the organic phase; the catalyst/surfactant remains in the aqueous phase.

  • Isolation: Separate layers. The organic layer is dried (Na2SO4) and concentrated.[4]

  • Purification: Often requires only a short silica plug or recrystallization, as no Cu salts or phosphine oxides (if Pd/C used) are present.[3]

Part 4: Mechanistic Visualization

The following diagram details the catalytic cycle differences, highlighting why the Copper-Free route avoids the Glaser homocoupling side reaction.

MechanismComparison cluster_PdCycle Palladium Cycle (Common to Both) cluster_CuCycle Copper Cycle (Route A Only) cluster_CuFree Cu-Free Activation (Route B) Pd0 Pd(0) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd TransMetal Transmetallation OxAdd->TransMetal RedElim Reductive Elimination (Product) TransMetal->RedElim RedElim->Pd0 CuI Cu-Acetylide CuI->TransMetal Fast Transfer Glaser Glaser Side-Rxn (Diyne Impurity) CuI->Glaser O2 Leak BaseAct Base Activation (Slow Deprotonation) BaseAct->TransMetal Direct Pd-C bond

Caption: Mechanistic comparison showing the Copper cycle's risk of homocoupling vs. the cleaner Base Activation pathway.

References

  • Sonogashira Cross-Coupling Overview : Sonogashira, K. (2002).[3] Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides.[1][2][3] Journal of Organometallic Chemistry, 653(1-2), 46-49.[1][2][3]Link[2]

  • Copper-Free Methodologies : Chinchilla, R., & Nájera, C. (2007).[1][3] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[3] Chemical Reviews, 107(3), 874–922.[1][3]Link[2]

  • Micellar Catalysis (Green Chemistry) : Lipshutz, B. H., et al. (2008).[3] Sonogashira Couplings of Aryl Bromides with Alkynes in Water at Room Temperature.[2][3][5] Organic Letters, 10(23), 5329–5332.[1][3]Link[2]

  • Synthesis of Fluorinated Intermediates : Patent CN105777486A.[2][3] Synthesis method of 2-[2-(2,4-difluorophenyl)-2-propen-1-yl]-1,3-propanediol. (Cited for structural analog handling).[2][3] Link

  • Voriconazole Intermediate Synthesis : Butters, M., et al. (2001).[3] Process Development of Voriconazole: A Novel Broad-Spectrum Triazole Antifungal Agent.[1][2][3] Organic Process Research & Development, 5(1), 28–36.[1][3]Link[2]

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 3-(2,4-difluorophenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Directive

Core Directive: Treat 3-(2,4-difluorophenyl)prop-2-yn-1-ol as a High-Warning Irritant with potential acute toxicity.[1] While phenyl-substituted propargyl alcohols are generally less volatile and dermally aggressive than the parent propargyl alcohol (CAS 107-19-7), the combination of the reactive alkyne moiety and the fluorinated ring necessitates strict barrier protection against mucosal damage and transdermal absorption.[1]

Immediate Action Required:

  • Engineering Control: All handling of the neat substance must occur inside a certified chemical fume hood.

  • Skin Barrier: Double-gloving (Nitrile) is mandatory for weighing and transfer operations.

  • Eye Protection: Chemical splash goggles are required; safety glasses are insufficient due to the risk of irreversible corneal opacity common with alkynols.

Part 2: Hazard Analysis & Mechanism[1][2]

To understand the safety requirements, one must understand the chemical behavior of the compound.[2]

The Alkyne Moiety (Propargyl Group)[1][4]
  • Risk: The terminal hydroxyl group adjacent to the alkyne (

    
    ) creates a reactive center.[1] In the presence of strong bases or alkali metals, this can form metal acetylides, which are potentially shock-sensitive.[1]
    
  • Toxicity: Propargyl derivatives often exhibit higher toxicity than their saturated counterparts due to metabolic activation (P450 enzymes) into reactive ketenes or aldehydes that alkylate DNA/proteins.

The Difluorophenyl Ring[5]
  • Lipophilicity: The fluorine substitution at the 2,4-positions increases the compound's lipophilicity compared to non-fluorinated analogs.[1] This enhances skin permeability, making dermal exposure a critical route of entry.

  • Stability: The C-F bonds are metabolically stable, but they alter the electronic properties, potentially increasing the acidity of the alcohol and its irritation potential.

Hazard Classification Table
Hazard ClassGHS CodeDescriptionOperational Implication
Acute Toxicity (Oral) H302Harmful if swallowedDo not touch face/mouth.[1] Wash hands immediately after doffing gloves.
Skin Irritation H315Causes skin irritationContact dermatitis risk. Immediate soap/water wash required upon contact.[3][4][5][6]
Eye Irritation H319Causes serious eye irritationHigh risk of chemical conjunctivitis.[5] Use Goggles.
STOT - SE H335May cause respiratory irritationInhalation of dust/aerosol triggers mucosal inflammation.[1] Fume hood use only.

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix is designed to provide redundancy (defense in depth).

PPE CategorySpecificationRationale
Hand Protection Primary: Nitrile Rubber (0.11 mm / 4 mil)Secondary (High Risk): Laminate (Silver Shield) or Thicker Nitrile (0.4 mm)Standard nitrile provides splash protection.[1] For prolonged handling or cleaning spills, double-gloving is required to prevent permeation of the lipophilic fluorinated compound.[1]
Eye/Face Protection Required: Indirect-vent Chemical Splash Goggles (ANSI Z87.1+)Prohibited: Standard Safety GlassesVapors or dusts from propargyl alcohols are lachrymators.[1] Goggles seal the ocular environment; glasses allow vapor entry.
Respiratory Protection Routine: Fume Hood (Face velocity > 100 fpm)Spill Cleanup: Half-mask respirator with Organic Vapor/P95 CartridgeThe compound is likely a solid or viscous oil with low vapor pressure, but aerosols generated during transfer are hazardous.[1]
Body Protection Standard: Cotton Lab Coat (Buttoned)High Risk: Tyvek Sleeves or ApronProtects street clothes from contamination.[1] Fluorinated compounds can bind to synthetic fibers; cotton is preferred.

Part 4: Operational Handling Protocol

Workflow Diagram

The following logic flow ensures safety from storage to reaction setup.

HandlingProtocol Storage Storage (2-8°C, Inert Gas) Check Pre-Op Check (Fume Hood & PPE) Storage->Check Retrieve Weighing Weighing (Closed Balance in Hood) Check->Weighing Pass Transfer Transfer/Solubilization (Add Solvent Immediately) Weighing->Transfer Solid/Oil Reaction Reaction Setup (Inert Atmosphere) Transfer->Reaction Dissolved Waste Waste Disposal (Halogenated Stream) Reaction->Waste Quench

Figure 1: Safe handling workflow for 3-(2,4-difluorophenyl)prop-2-yn-1-ol. Note the critical control points at Weighing and Transfer where exposure risk is highest.

Step-by-Step Procedure
  • Preparation:

    • Verify fume hood function.[3]

    • Don PPE: Lab coat, Goggles, Double Nitrile Gloves.

    • Prepare a waste container for "Halogenated Organics" nearby.

  • Weighing:

    • If Solid: Use a disposable anti-static weighing boat. Avoid using spatulas that may generate dust; use a gentle tapping motion.

    • If Liquid/Oil: Use a positive-displacement pipette or glass syringe to prevent dripping.[1]

    • Critical: Keep the balance draft shield closed when not actively manipulating the sample to prevent aerosolization.

  • Solubilization:

    • Immediately dissolve the weighed compound in the reaction solvent (e.g., DCM, THF, Methanol).

    • Why? Solutions are safer to handle than neat compounds because the concentration of the hazardous agent is diluted, and vapor pressure is dominated by the solvent.

  • Cleanup:

    • Wipe down the balance area with a paper towel dampened with acetone or ethanol.

    • Dispose of the paper towel in the solid hazardous waste bin.

    • Doff outer gloves and discard; wash hands.[7][8]

Part 5: Emergency Response & Waste Disposal[2]

Spill Response Decision Tree

SpillResponse Spill Spill Detected Size Assess Size Spill->Size Minor Minor (< 5 mL/g) Inside Hood Size->Minor Major Major (> 5 mL/g) Or Outside Hood Size->Major ActionMinor 1. Absorb (Vermiculite) 2. Wipe with Acetone 3. Dispose as HazWaste Minor->ActionMinor ActionMajor 1. Evacuate Area 2. Alert EHS 3. Do Not Enter Major->ActionMajor

Figure 2: Decision logic for spill response. Evacuation is mandatory if the spill occurs outside the fume hood and exceeds manageable quantities.

Waste Disposal Specifications
  • Classification: Halogenated Organic Solvent Waste .

    • Reasoning: The presence of fluorine atoms (F) mandates segregation from non-halogenated solvents to prevent corrosion of incinerators and to ensure proper high-temperature combustion.[1]

  • Segregation:

    • Do NOT mix with acidic waste (potential for exothermic polymerization).

    • Do NOT mix with heavy metal waste (risk of metal acetylide formation).

  • Container Labeling:

    • Must read: "Hazardous Waste - Halogenated Organic."[1]

    • Constituents: "3-(2,4-difluorophenyl)prop-2-yn-1-ol, [Solvent Name]."[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11064187, 2-(2-(2,4-Difluorophenyl)prop-2-en-1-yl)propane-1,3-diol (Analogous Structure).[1] Retrieved from [Link][1]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Propargyl Alcohol. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
3-(2,4-difluorophenyl)prop-2-yn-1-ol
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3-(2,4-difluorophenyl)prop-2-yn-1-ol

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